1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
Description
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Properties
IUPAC Name |
4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-5(3-8)6(10)2-7(11)9-4/h2H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTATMRIIFNCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=O)N1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80982678 | |
| Record name | 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-92-2 | |
| Record name | 1,6-Dihydro-4-hydroxy-2-methyl-6-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
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| Record name | 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, a substituted pyridinone derivative of significant interest in medicinal chemistry and materials science. The document details a robust and reproducible synthetic protocol, grounded in established chemical principles. It offers in-depth explanations of the reaction mechanism, experimental choices, and self-validating quality control measures. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing them with the necessary information to successfully synthesize and characterize the target compound. The practical value of 3-cyanopyrid-2-one derivatives is underscored by their broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, making them a focal point of intensive research.[1]
Introduction: The Significance of Substituted Pyridinones
The pyridine skeleton is a cornerstone in drug discovery, with a vast number of therapeutic agents incorporating this heterocyclic moiety.[1] Among the diverse class of pyridine derivatives, 3-cyanopyrid-2-ones have emerged as particularly valuable scaffolds. The presence of both an unsaturated system and a cyanide group significantly enhances their biological activities.[1] These compounds are not only promising in medicinal chemistry but also find applications in materials science, including the production of organic light-emitting diode (OLED) devices and dyes.[1]
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, the subject of this guide, is a member of this important class of compounds. Its synthesis is of interest for creating libraries of novel compounds for high-throughput screening and for structure-activity relationship (SAR) studies in drug development programs.
Synthetic Strategy: A Multicomponent Approach
The synthesis of 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles is often achieved through multicomponent reactions.[2] This approach offers several advantages, including high atom economy, reduced number of synthetic steps, and often excellent yields.[2] The core of the strategy presented here involves the condensation and cyclization of readily available starting materials.
Retrosynthetic Analysis and Chosen Pathway
A logical retrosynthetic disconnection of the target molecule, 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, points to two primary building blocks: a β-ketoamide equivalent and a dicarbonitrile source. Specifically, the synthesis can be efficiently achieved through the base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide. This method is a variation of the well-established Guareschi-Thorpe condensation.
The overall reaction is as follows:
Caption: Overall synthetic scheme.
Mechanistic Insights
The reaction proceeds through a series of well-understood steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the active methylene group of cyanoacetamide by a base (e.g., sodium ethoxide) to form a resonance-stabilized carbanion.
-
Knoevenagel Condensation: The cyanoacetamide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the keto group of ethyl acetoacetate. This is followed by dehydration to yield an unsaturated intermediate.
-
Michael Addition: An intramolecular Michael addition occurs where the nitrogen of the amide attacks the β-carbon of the α,β-unsaturated system.
-
Cyclization and Tautomerization: The resulting intermediate undergoes cyclization to form the six-membered dihydropyridine ring. Subsequent tautomerization leads to the more stable 4-hydroxy-6-oxo tautomer.
Caption: Reaction mechanism workflow.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich | --- |
| Cyanoacetamide | 99% | Alfa Aesar | [3] |
| Sodium ethoxide | 21% solution in ethanol | Acros Organics | Handle under inert atmosphere |
| Ethanol | Anhydrous | Fisher Scientific | --- |
| Hydrochloric acid | Concentrated | J.T. Baker | --- |
| Deionized water | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 100 mL of anhydrous ethanol.
-
Base Addition: To the ethanol, carefully add 23.8 g (0.07 mol) of a 21% sodium ethoxide solution in ethanol.
-
Reactant Addition: In a separate beaker, dissolve 8.4 g (0.1 mol) of cyanoacetamide in 50 mL of warm anhydrous ethanol.[3] Add this solution to the dropping funnel.
-
Reaction Initiation: While stirring the sodium ethoxide solution, add the cyanoacetamide solution dropwise over 15 minutes.
-
Addition of Second Reactant: Following the complete addition of cyanoacetamide, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise to the reaction mixture over 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4 hours. A precipitate should form during this time.
-
Cooling and Filtration: After the reflux period, cool the mixture to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with two 25 mL portions of cold ethanol.
-
Acidification and Isolation: Transfer the collected solid to a beaker containing 100 mL of deionized water and stir to form a suspension. Acidify the suspension to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
Final Filtration and Drying: Collect the resulting white to off-white precipitate by vacuum filtration, wash with two 50 mL portions of cold deionized water, and dry in a vacuum oven at 60 °C to a constant weight.
Expected Yield and Purity
The typical yield for this reaction is in the range of 75-85%. The purity of the final product can be assessed by melting point determination and spectroscopic methods.
Characterization and Quality Control
A crucial aspect of synthesis is the rigorous characterization of the final product to confirm its identity and purity.
| Analysis | Expected Result |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (s, 1H, OH), 11.8 (s, 1H, NH), 5.8 (s, 1H, CH), 2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170.1, 163.4, 159.8, 118.5, 98.7, 85.3, 18.2 |
| IR (KBr, cm⁻¹) | 3450-3200 (O-H, N-H stretching), 2220 (C≡N stretching), 1650 (C=O stretching) |
| Mass Spectrometry (ESI-) | m/z = 165.04 [M-H]⁻ |
Safety Considerations
-
Sodium ethoxide is corrosive and reacts violently with water. Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanoacetamide is toxic if swallowed or inhaled. Avoid creating dust and handle in a well-ventilated area.
-
Hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
The reaction should be performed in a well-ventilated fume hood at all times.
Conclusion
The synthesis of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile can be reliably achieved through a base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide. This in-depth guide provides a detailed, step-by-step protocol, mechanistic insights, and characterization data to enable researchers to successfully prepare this valuable chemical entity. The multicomponent nature of this synthesis makes it an efficient and attractive method for accessing this class of substituted pyridinones for further investigation in drug discovery and materials science.
References
-
Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses. Retrieved from [Link]3]
-
Mahía, J., et al. (2021). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1163–1167.[1]
-
Abdellatif, K. R. A., et al. (2011). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 19(12), 3751–3757.[2]
Sources
- 1. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Properties of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, a substituted pyridone derivative of interest to researchers in medicinal chemistry and drug development. The guide will delve into its synthesis, structural elucidation through spectroscopic methods, and its inherent reactivity, offering field-proven insights for its application in further research. All protocols and data are supported by authoritative references to ensure scientific integrity.
Introduction
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, also known by its tautomeric name 2,6-dihydroxy-4-methylnicotinonitrile, is a heterocyclic compound featuring a pyridone core. The pyridone scaffold is a recurring and significant motif in a plethora of natural products and biologically active compounds, making its derivatives, such as the topic of this guide, attractive targets for synthesis and further functionalization.[1][2] This guide will serve as a technical resource for scientists, providing detailed methodologies and an in-depth analysis of the compound's chemical characteristics.
Synthesis
The synthesis of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile can be efficiently achieved via an advanced Guareschi-Thorpe reaction.[3][4][5] This multicomponent approach is advantageous due to its user-friendly and environmentally conscious nature, utilizing an aqueous medium.[3][4][5]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
This protocol is adapted from the work of Tamaddon & Maddah-Roodana (2023).[3][4]
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Ammonium carbonate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (1.5 mmol) is prepared in water (5 mL).
-
The reaction mixture is then stirred at 80°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated product is collected through filtration.
-
The collected solid is washed with cold water and then a minimal amount of cold ethanol to remove any unreacted starting materials.
-
The final product is dried under vacuum to yield 2,6-dihydroxy-4-methylnicotinonitrile as a solid.
Causality of Experimental Choices:
-
Ammonium Carbonate: This reagent serves a dual purpose, acting as both the nitrogen source for the pyridine ring and as a promoter for the reaction.[3][4] Its use in an aqueous medium presents a greener alternative to traditional methods.
-
Aqueous Medium: Water as a solvent is not only environmentally benign but also facilitates the precipitation of the product upon cooling, simplifying the work-up procedure.[3][4]
-
Temperature: Heating to 80°C provides the necessary activation energy for the condensation reactions to proceed at a reasonable rate without significant decomposition of the reactants or product.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [1][6] |
| Molecular Weight | 150.13 g/mol | [1][6] |
| CAS Number | 5444-02-0 | [1][6] |
| Appearance | Solid | [7] |
| Melting Point | 315 °C (decomposes) | [8] |
| IUPAC Name | 2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile | [9] |
| Synonyms | 2,6-Dihydroxy-4-methylnicotinonitrile, 3-Cyano-2,6-dihydroxy-4-methylpyridine | [1][6] |
Spectroscopic Characterization
The structural elucidation of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the vinyl proton on the pyridine ring, and the exchangeable protons of the hydroxyl and amine groups. Based on data for similar structures, the methyl protons would likely appear as a singlet around 2.1-2.4 ppm. The vinyl proton should also appear as a singlet, likely in the region of 5.6-6.1 ppm. The N-H and O-H protons will present as broad singlets with chemical shifts that can vary depending on the solvent and concentration.[10]
¹³C NMR: The carbon NMR spectrum will provide evidence for the seven carbon atoms in the molecule. Key expected signals include the methyl carbon at approximately 18-20 ppm, the nitrile carbon, and the carbonyl carbon, which would be the most downfield signal, typically in the range of 160-170 ppm.[10] The olefinic and quaternary carbons of the pyridone ring will have characteristic shifts influenced by their substituents.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:
-
A broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
A strong, sharp peak around 2200-2250 cm⁻¹ for the nitrile (C≡N) stretch.
-
A strong absorption in the range of 1640-1660 cm⁻¹ due to the C=O stretching of the pyridone ring.[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 150. The fragmentation pattern can provide further structural information. Common fragmentation pathways for related compounds involve the loss of small neutral molecules such as CO and HCN.
Tautomerism
A critical chemical property of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is its existence in tautomeric forms. The molecule can exist in equilibrium between the 4-hydroxy-6-oxo form and the 2,6-dihydroxy form. The pyridone (keto) form is generally favored in the solid state and in polar solvents due to intermolecular hydrogen bonding and the stability of the amide group.
Caption: Tautomeric equilibrium of the title compound.
Reactivity
The reactivity of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is dictated by the interplay of its functional groups: the nucleophilic character of the enol-like 4-hydroxy group and the electrophilic nature of the pyridone ring.
Electrophilic Substitution
The electron-rich nature of the 4-hydroxy-2-pyridone ring system makes it susceptible to electrophilic attack, primarily at the C3 position.[9]
Nucleophilic Reactions
The pyridone ring can also undergo nucleophilic attack, particularly at the C6 position, which is activated by the adjacent carbonyl group.
Reactions at the Hydroxyl and Methyl Groups
The 4-hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. The C2-methyl group can potentially be functionalized through various C-H activation strategies, although this is less common without specific directing groups.
Caption: General reactivity pathways of the title compound.
Potential Applications
Given the prevalence of the pyridone core in pharmacologically active molecules, 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile. The synthesis via the advanced Guareschi-Thorpe reaction offers an efficient and environmentally friendly route to this versatile scaffold. The spectroscopic data, tautomeric nature, and reactivity profile outlined herein provide a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-582.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79516, 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. Retrieved from [Link]
-
Synthonix. (n.d.). 2,4-Dihydroxy-6-methylnicotinonitrile. Retrieved from [Link]
- Tamaddon, F., & Maddah-Roodana, S. (2023).
- Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-582.
- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2017). Chemical Science.
- Tamaddon, F., & Maddah-Roodana, S. (2023).
- Guareschi–Thorpe reaction in water using ammonium carbonate. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79516, 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. Retrieved from [Link]
- 4-Hydroxy-6-methylpyridin-2(1H)-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534.
- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2017). Chemical Science.
-
Synthonix. (n.d.). 2,4-Dihydroxy-6-methylnicotinonitrile. Retrieved from [Link]
- 4-Hydroxy-6-methylpyridin-2(1H)-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. whitman.edu [whitman.edu]
- 5. rsc.org [rsc.org]
- 6. hmdb.ca [hmdb.ca]
- 7. hmdb.ca [hmdb.ca]
- 8. 2,6-ジヒドロキシ-4-メチル-3-ピリジンカルボニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. sciencepub.net [sciencepub.net]
- 10. spectrabase.com [spectrabase.com]
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile molecular weight
An In-Depth Technical Guide to 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, a heterocyclic compound belonging to the nicotinonitrile class of molecules. The document elucidates its core chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it delves into synthetic pathways, analytical characterization techniques, and the potential biological significance of this and related compounds, positioning it as a molecule of interest for further research and development.
Introduction: The Significance of Nicotinonitrile Scaffolds
Nicotinonitrile derivatives represent a vital class of heterocyclic compounds that are fundamental scaffolds in medicinal chemistry. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. Several marketed drugs, including bosutinib, milrinone, and neratinib, feature a nicotinonitrile core, highlighting the therapeutic potential of this chemical family.[1] These compounds have been investigated for various applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide focuses on a specific derivative, 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, providing detailed technical information for researchers exploring its properties and potential applications.
Chemical Identity and Molecular Properties
A precise understanding of a compound's chemical and physical properties is foundational to any research endeavor. This section details the molecular characteristics of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile.
Nomenclature and Structure
The systematic IUPAC name for this compound is 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. It is important to note that this compound can exist in tautomeric forms, such as 2,4-dihydroxy-6-methylnicotinonitrile. The structure is characterized by a dihydropyridine ring functionalized with a methyl group, a hydroxyl group, an oxo group, and a nitrile group.
The molecular structure of its isomer, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile, has been computationally described.[4] Due to tautomerism, the fundamental properties are shared.
Molecular Formula and Weight
The chemical formula for 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is C₇H₆N₂O₂ .
Based on this formula, the key molecular weight parameters are:
| Property | Value | Source |
| Molecular Weight | 150.13 g/mol | [4] |
| Exact Mass | 150.042927438 Da | [4] |
| Monoisotopic Mass | 150.042927438 Da | [4] |
The molecular weight is a critical parameter for a multitude of experimental procedures, including mass spectrometry analysis and the preparation of solutions with precise molar concentrations.
Physicochemical Properties (Computed)
The following table summarizes key computed physicochemical properties for the isomeric form, providing valuable insights for experimental design.
| Property | Value |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 73.1 Ų |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Complexity | 217 |
Data sourced from PubChem for the isomer 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile.[4]
Synthesis and Characterization
The synthesis of substituted 3-cyano-2-pyridones, the class to which this molecule belongs, is well-documented and typically involves multicomponent reactions.
General Synthetic Approach
A common and efficient method for synthesizing the core scaffold of 4,6-disubstituted-3-cyano-2-pyridones involves the reaction of a 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base.[5] Variations of this approach, including the use of phase transfer catalysts, have been explored to improve yields and reaction conditions.[5]
Below is a generalized workflow for the synthesis of such compounds.
Caption: Generalized workflow for the synthesis of 3-cyano-2-pyridone derivatives.
Analytical Characterization
The structural confirmation of newly synthesized nicotinonitrile derivatives relies on a combination of spectroscopic and analytical techniques.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. For instance, the presence of absorption bands for C=O (carbonyl), OH (hydroxyl), and CN (nitrile) groups can be confirmed.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, which is crucial for elucidating the precise molecular structure.[2]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming the structure. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight.[2]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values from the molecular formula to verify the compound's purity and identity.[2]
The following is a generalized protocol for confirming the molecular weight of the title compound using mass spectrometry.
-
Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer. This technique is well-suited for polar molecules like the target compound.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Analysis: Analyze the resulting mass spectrum. The primary peak should correspond to the expected mass of the molecular ion plus or minus the mass of a proton, confirming the molecular weight of 150.13 g/mol .
Potential Applications and Biological Significance
While specific biological activity for 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is not extensively documented in readily available literature, the broader class of nicotinonitrile and pyridone derivatives has shown significant promise in drug discovery.
-
Anticancer Activity: Many novel nicotinonitrile derivatives have been synthesized and screened for their in vitro activity against various cancer cell lines, with some showing high cytotoxic activity and selectivity.[2]
-
Antimicrobial Properties: The nicotinonitrile scaffold has been utilized in the synthesis of compounds evaluated for their antimicrobial effects.[3]
-
Enzyme Inhibition: The structural features of these compounds make them suitable candidates for designing enzyme inhibitors, which is a common strategy in drug development.
The potential mechanism of action for such compounds often involves interference with critical cellular signaling pathways. The diagram below illustrates a hypothetical relationship where a nicotinonitrile derivative could act as an inhibitor in a generic kinase signaling pathway, a common target for anticancer drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway by a nicotinonitrile derivative.
Conclusion
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, with a molecular weight of 150.13 g/mol , is a member of the pharmacologically significant nicotinonitrile family. Its structure presents multiple functional groups that are amenable to chemical modification, making it an attractive scaffold for synthetic and medicinal chemistry research. The established methods for synthesizing and characterizing related compounds provide a clear path for future investigations into its specific biological activities and potential therapeutic applications. This guide serves as a foundational resource for researchers aiming to explore the scientific and developmental potential of this molecule.
References
- El-Naggar, M., Ibrahim, H. S., El-Sayed, W. A., & Al-Salahy, M. K. (2020). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry, 90(12), 2536-2547.
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2012). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Journal of the Serbian Chemical Society, 77(1), 1-12.
- Al-Omair, M. A. (2023).
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. National Center for Biotechnology Information. Retrieved from [Link]
-
Mijin, D. Ž., Stojanović, M. D., & Petrović, S. D. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(11), 957-963. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | C7H6N2O2 | CID 79516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of 4-Hydroxy-2-pyridone Derivatives
Abstract: The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antiviral, antibacterial, and anticancer effects.[1][2] This versatility stems from its unique chemical properties, particularly its ability to act as a potent metal chelator. This technical guide provides an in-depth exploration of the core mechanism of action for 4-hydroxy-2-pyridone derivatives, focusing on their role as metalloenzyme inhibitors. We will dissect the chemical basis for their activity, examine their interaction with key therapeutic targets such as HIV integrase, and provide detailed experimental workflows for researchers seeking to validate and characterize these mechanisms in their own drug discovery programs.
The 4-Hydroxy-2-pyridone Scaffold: A Privileged Chelator
The 4-hydroxy-2-pyridone core is a six-membered heterocyclic motif that exists in tautomeric equilibrium with its 2-hydroxypyridine form.[3][4] In solution, the pyridone (keto) form is generally favored.[3] Its significance in drug design is largely attributed to its planar structure and its arrangement of a hydroxyl group and a carbonyl oxygen, which together form a powerful bidentate chelation site for divalent metal cations.[5]
This chelating ability is central to the primary mechanism of action for many derivatives. Metalloenzymes, which require metal ions (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Zn²⁺) as cofactors for their catalytic activity, are a major class of therapeutic targets.[6] By sequestering these essential metal ions within the enzyme's active site, 4-hydroxy-2-pyridone derivatives can effectively shut down catalysis, leading to a therapeutic effect.[5]
Core Mechanism: Inhibition of Metalloenzymes via Metal Ion Chelation
The most well-characterized mechanism of action for this class of compounds is the inhibition of viral metalloenzymes, particularly those involved in nucleic acid processing. A prime example is the inhibition of HIV-1 integrase (IN), an enzyme essential for viral replication.[7][8]
Case Study: HIV-1 Integrase Inhibition
HIV-1 integrase is an enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the HIV life cycle.[7][9] The active site of integrase contains two crucial magnesium ions (Mg²⁺) that are directly involved in the catalytic process, known as strand transfer.[9][10]
Integrase Strand Transfer Inhibitors (INSTIs) containing the 4-hydroxy-2-pyridone scaffold, such as Raltegravir and Dolutegravir, function by directly targeting this catalytic core.[9][10][11] The inhibitor binds to the active site and uses its hydroxyl and carbonyl oxygens to chelate both Mg²⁺ ions.[10] This action displaces the reactive ends of the viral DNA from the active site, effectively preventing the strand transfer reaction and halting viral replication.[9][10] Dolutegravir, a second-generation INSTI, exhibits a longer binding half-life in the active site compared to first-generation inhibitors, contributing to its high efficacy and genetic barrier to resistance.[11][12]
The following diagram illustrates this key interaction:
Caption: Mechanism of HIV Integrase inhibition by 4-hydroxy-2-pyridone derivatives.
Beyond HIV integrase, this metal-chelating mechanism is being explored for other metalloenzyme targets, including those in bacteria and cancer cells.[5][13][14] For example, certain derivatives have shown promise as antibacterial agents by inhibiting bacterial DNA synthesis.[13]
Experimental Workflows for Mechanistic Validation
To rigorously establish the mechanism of action for a novel 4-hydroxy-2-pyridone derivative, a multi-step experimental approach is required. This section outlines two critical workflows: determining enzyme inhibition and characterizing the binding interaction.
Workflow 1: Enzymatic Assay for Inhibition Potency (IC₅₀ Determination)
The first step is to quantify the inhibitor's potency using an enzyme activity assay.[15][16] This involves measuring the enzyme's activity across a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀).[17]
Caption: Workflow for determining inhibitor potency (IC₅₀) via an enzymatic assay.
Detailed Protocol: Generic Fluorescence-Based Integrase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2X solution of HIV-1 integrase in assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% Brij-35).
-
Prepare a 2X solution of a fluorescently-labeled DNA substrate.
-
Perform a serial dilution of the 4-hydroxy-2-pyridone inhibitor in DMSO, then dilute further into the assay buffer.
-
-
Plate Setup:
-
In a 384-well microplate, add 10 µL of each inhibitor dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Enzyme Addition & Pre-incubation:
-
Add 10 µL of the 2X enzyme solution to each well (except negative controls).
-
Causality Check: Pre-incubate the plate for 15-30 minutes at room temperature. This step is crucial to allow the inhibitor to bind to the enzyme's active site before the substrate is introduced, ensuring an accurate measurement of inhibition.[18]
-
-
Reaction Initiation:
-
Add 20 µL of the 2X DNA substrate solution to all wells to start the reaction.
-
-
Signal Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the signal kinetically for 30-60 minutes. The signal change corresponds to the product being formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates to the positive control (0% inhibition) and negative control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow 2: Biophysical Characterization of Binding
While an IC₅₀ value demonstrates functional inhibition, it does not directly characterize the physical binding event. Biophysical techniques are essential for confirming direct target engagement and determining binding kinetics (K₋on, K₋off) and affinity (K₋D).[19][][21] Surface Plasmon Resonance (SPR) is a powerful, label-free method for this purpose.[21][22]
Caption: Workflow for characterizing binding kinetics using Surface Plasmon Resonance (SPR).
Step-by-Step Methodology: SPR Analysis
-
Chip Preparation: The target enzyme (e.g., HIV integrase) is covalently immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the 4-hydroxy-2-pyridone derivative (analyte) is flowed over the chip surface at a constant rate.
-
Association: As the analyte binds to the immobilized enzyme, the refractive index at the surface changes, which is detected as an increase in the SPR signal (measured in Response Units, RU).
-
Dissociation: The analyte solution is replaced with a continuous flow of buffer, and the dissociation of the analyte from the enzyme is monitored as a decrease in the SPR signal.
-
Regeneration: A specific solution is injected to strip any remaining bound analyte from the chip, preparing it for the next injection cycle.
-
Data Analysis: The resulting sensorgram (a plot of RU vs. time) is fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k₋on), the dissociation rate constant (k₋off), and the equilibrium dissociation constant (K₋D = k₋off/k₋on).
Structure-Activity Relationship (SAR) Data
Optimizing the 4-hydroxy-2-pyridone scaffold is key to improving potency and pharmacokinetic properties.[23] Medicinal chemistry efforts focus on modifying the periphery of the core to enhance interactions with the target enzyme and improve drug-like properties.[23][24] The following table provides representative data for HIV-1 integrase inhibitors to illustrate how structural changes impact inhibitory activity.
| Compound | Core Scaffold | R-Group Modification | IC₅₀ (nM) vs. HIV-1 IN | Reference |
| Raltegravir | Pyrimidinone | N-methyl, oxadiazole | ~7 | [25] |
| Dolutegravir | Carbamoyl Pyridone | Difluorobenzyl group | ~2.7 | [11] |
| Compound 46 | Bicyclic Pyrimidinone | Azole replacing amide | 6 | [25] |
| Compound 60 | 2-Pyridone | Novel aminal substitution | 32 | [23][25] |
Note: IC₅₀ values can vary based on specific assay conditions. The data presented is for comparative purposes.
Conclusion and Future Outlook
The 4-hydroxy-2-pyridone scaffold represents a highly successful pharmacophore, primarily acting through the chelation of essential metal ions in the active sites of metalloenzymes. This mechanism has been clinically validated with the success of HIV-1 integrase inhibitors like Raltegravir and Dolutegravir.[9][10] The robust experimental workflows detailed herein—combining enzymatic assays for potency and biophysical methods for binding characterization—provide a reliable framework for validating this mechanism of action. Future research will likely expand the application of this versatile scaffold to target other metalloenzymes implicated in a range of diseases, from bacterial infections to cancer, continuing its legacy as a cornerstone of modern drug discovery.[1][14]
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of Raltegravir Potassium?
- Royal Society of Chemistry. (2010-06-08). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches.
- Frontiers in Chemistry. (2022-03-23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
- IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
- Royal Society of Chemistry. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC.
- Wikipedia. 4-Pyridone.
- Patsnap Synapse. (2024-07-17). What is the mechanism of Dolutegravir Sodium?
- Avicenna Journal of Medical Biotechnology. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC.
- Preprints.org. (2022-06-30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- MDPI. (2023-05-26). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety.
- PubMed. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis.
- PubMed. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives.
- NCBI Bookshelf. (2012-05-01). Mechanism of Action Assays for Enzymes.
- PubMed. [Mechanisms of action, pharmacology and interactions of dolutegravir].
- NIH. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults.
- MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
- Nuvisan. Enhance drug discovery with advanced biophysical techniques.
- BellBrook Labs. (2025-02-18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- Eurofins. Biophysics for Successful Drug Discovery Programs.
- SpringerLink. (2022-12-07). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- ACS Publications. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants.
- PubMed. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions.
- PMC. Targeting Metalloenzymes for Therapeutic Intervention.
- PubMed. Discovery and optimization of 2-pyridinone aminal integrase strand transfer inhibitors for the treatment of HIV.
- BOC Sciences. Biophysical Assays | Protein Interaction Analysis.
- PMC. Biophysical methods in early drug discovery.
- Thermo Fisher Scientific. (2021-06-28). Enzyme Assay Analysis: What Are My Method Choices?
Sources
- 1. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 10. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 11. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 17. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations [mdpi.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 21. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. Discovery and optimization of 2-pyridinone aminal integrase strand transfer inhibitors for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Ricinine Analogues: A Technical Guide to Biological Activity and Therapeutic Potential
Abstract
Ricinine, a pyridine alkaloid from Ricinus communis, has long been recognized for its diverse, albeit modest, biological activities. While overshadowed by its highly toxic co-constituent, ricin, ricinine presents a compelling scaffold for medicinal chemistry exploration. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of ricinine analogues. We delve into the nuanced experimental methodologies requisite for elucidating their therapeutic potential, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel small molecule therapeutics.
Introduction: Ricinine - Beyond a Biomarker
Ricinine (4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) is a well-characterized alkaloid found in the castor bean plant. Historically, its primary utility in the scientific community has been as a stable and reliable biomarker for exposure to ricin, a potent and highly regulated biological toxin[1][2]. However, ricinine itself possesses a range of biological properties, including insecticidal, cardiotonic, analgesic, and anti-leukemic effects, albeit with significantly lower potency compared to ricin[3]. Its relatively low toxicity, coupled with a synthetically tractable structure, makes ricinine an attractive starting point for the development of novel therapeutic agents. The core hypothesis underpinning this field of research is that targeted modifications of the ricinine scaffold can amplify specific biological activities while maintaining a favorable safety profile.
This guide will navigate the critical aspects of ricinine analogue research, from synthetic strategies to robust biological evaluation protocols, providing a comprehensive resource for investigators in this burgeoning field.
Synthetic Strategies for Ricinine Analogue Libraries
The generation of a diverse library of analogues is fundamental to any structure-activity relationship (SAR) study. The ricinine scaffold offers several key positions for chemical modification, primarily at the N-1, C-3, and C-4 positions.
N-Alkylation and N-Arylation at the N-1 Position
The most extensively explored modification of the ricinine structure involves the substitution of the N-1 methyl group with various alkyl and aryl moieties. This approach aims to modulate lipophilicity, introduce additional pharmacophoric features, and explore potential new binding interactions with biological targets.
This protocol outlines a convenient one-pot synthesis of N-substituted ricinine analogues from a key pentadienoate intermediate.
Materials:
-
Ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate
-
Primary amine of choice (e.g., n-butylamine, benzylamine, tryptamine)
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., diethyl ether, ethyl acetate, methanol)
Procedure:
-
To a solution of ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon), add the desired primary amine (1.05 eq).
-
Add a catalytic amount of sodium ethoxide (0.05 eq) to the reaction mixture.
-
Stir the reaction mixture at reflux for 15 minutes. The solution will typically turn a viscous red-brown color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a mixture of diethyl ether/ethyl acetate/methanol) to yield the pure N-substituted ricinine analogue.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for catalyzing the cyclization reaction without competing side reactions.
-
An inert atmosphere is maintained to prevent the degradation of the reactants and intermediates, particularly the enamine starting material.
-
The choice of primary amine directly dictates the N-1 substituent, allowing for the systematic introduction of diverse chemical functionalities. For instance, using biologically active amines like tryptamine or histamine can introduce a second pharmacophore into the molecule[3][4].
Biological Activities of Ricinine Analogues: A Multifaceted Exploration
The structural modifications of the ricinine core have led to the discovery of analogues with a spectrum of biological activities. This section will detail the key therapeutic areas and the experimental protocols for their evaluation.
Anticancer Activity
While ricinine itself has shown some anti-leukemic properties, recent research has focused on the development of analogues with broader and more potent anticancer effects.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a cornerstone for the initial screening of cytotoxic compounds. It provides a quantitative measure of cell viability based on the metabolic activity of the cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ricinine analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the ricinine analogues in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the ricinine analogues. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Ricinine | Various | >100 |
| Analogue X | MCF-7 | 15.2 |
| Analogue Y | HCT-116 | 8.7 |
| Doxorubicin | MCF-7 | 0.5 |
| Note: This table is for illustrative purposes. Specific IC₅₀ values for a range of ricinine analogues are not readily available in the public domain and would need to be generated experimentally. |
Antimicrobial and Antiquorum-Sensing Activity
The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Ricinine analogues have shown promise in this area, not only through direct bactericidal or bacteriostatic effects but also by interfering with bacterial communication, a process known as quorum sensing.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Ricinine analogues dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the ricinine analogues in the bacterial growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Quantitative Data:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ricinine (1) | >1000 | >1000 | >1000 | >1000 | >1000 |
| Acetyl ricininic acid derivative (5) | 125 | 250 | 500 | 500 | 250 |
| 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (7) | >1000 | >1000 | 500 | >1000 | >1000 |
| Adapted from Elnaggar et al.[5] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Ricinine and extracts from Ricinus communis have demonstrated anti-inflammatory properties, suggesting that synthetic analogues could be developed as potent anti-inflammatory agents.
This is a classic and well-validated model of acute inflammation used to screen for the anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Ricinine analogue suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the ricinine analogue or vehicle orally to different groups of rats. Administer the positive control drug to another group.
-
After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Causality and Interpretation:
-
Carrageenan induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase is mediated by prostaglandins and other inflammatory mediators.
-
A reduction in paw edema in the treated groups compared to the control group indicates potential anti-inflammatory activity. The time course of inhibition can provide insights into the possible mechanism of action.
Structure-Activity Relationships and Future Directions
While a comprehensive quantitative structure-activity relationship (QSAR) study on a large library of ricinine analogues is yet to be published, some preliminary trends can be discerned from the available data. For instance, the antimicrobial activity of ricinine derivatives appears to be enhanced by modifications at the C-3 and C-4 positions, such as the hydrolysis of the nitrile group and subsequent acylation[5].
The future of ricinine analogue research lies in the systematic exploration of chemical space around the pyridine core. The generation of larger, more diverse libraries and their screening in a wider range of biological assays will be crucial for identifying lead compounds with therapeutic potential. Furthermore, computational modeling and QSAR studies will be invaluable in guiding the rational design of next-generation ricinine analogues with improved potency and selectivity.
Conclusion
Ricinine, once primarily considered a mere biomarker, is emerging as a promising scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its analogues warrant further investigation. This technical guide provides a foundational framework for researchers entering this exciting field, outlining robust synthetic and biological evaluation protocols. The continued exploration of ricinine analogues holds the potential to deliver novel therapeutic agents for a range of diseases, from cancer to infectious and inflammatory conditions.
Visualizations
Diagram 1: General Synthetic Scheme for N-Substituted Ricinine Analogues
Caption: Step-by-step workflow for determining the in vitro cytotoxicity of ricinine analogues using the MTT assay.
References
-
Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (2021). An Convenient Synthesis of Ricinine and Its Analogues. Chem. Proc., 8(1), 74. [Link]
-
He, X., Wang, J., Li, M., Liu, Y., & Tang, S. (2014). Identification and quantification of ricin in biomedical samples by magnetic immunocapture enrichment and liquid chromatography electrospray ionization tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5147–55. [Link]
-
Pla, A., Rumbeu, D., Calvo, L., Romero, F. M., & Compagnone, D. (2012). Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices. PLoS ONE, 7(4), e35332. [Link]
-
Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (2021). An Convenient Synthesis of Ricinine and Its Analogues. ResearchGate. [Link]
-
Waller, G. R., & Henderson, L. M. (1961). Chemical Synthesis of Carbon-14 Labeled Ricinine and Biosynthesis of Ricinine in Ricinus communis. eJournals @ Oklahoma State University Library. [Link]
-
Tsa, A., Smith, J., & Jones, K. (2015). Recommended Mass Spectrometry-Based Strategies to Identify Ricin-Containing Samples. Toxins, 7(11), 4748–4766. [Link]
-
Johnson, R. C., Lemire, S. W., Woolfitt, A. R., & Barr, J. R. (2010). Analysis of a Ricin Biomarker, Ricinine, in 989 Individual Human Urine Samples. Journal of analytical toxicology, 34(7), 389–396. [Link]
-
Elnaggar, M. H., Elgaml, A., & Abdel Bar, F. (2018). SUPPLEMENTARY MATERIAL Antimicrobial and antiquorum-sensing activity of Ricinus communis Extracts and Ricinine Derivatives. AWS. [Link]
-
Elnaggar, M. H., Elgaml, A., & Abdel Bar, F. (2018). Antimicrobial and antiquorum-sensing activity of Ricinus communis extracts and ricinine derivatives. Natural Product Research, 33(11), 1-7. [Link]
-
Patel, K., & Patel, D. K. (2016). Overview of pharmacological and analytical aspects of ricinine. ResearchGate. [Link]
-
He, X., Wang, J., Li, M., Liu, Y., & Tang, S. (2014). Identification and quantification of ricin in biomedical samples by magnetic immunocapture enrichment and liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Pimenta, A. M., de Souza, M. V. N., & Soto-Blanco, B. (2025). Analytical determination of ricinine for the diagnosis of Ricinus communis poisoning in ruminants. Toxicon, 255, 108521. [Link]
-
Hussain, A., et al. (2021). In vitro Antioxidant Activity and In vivo Anti-inflammatory Effect of Ricinus communis (L.) and Withania somnifera (L.) Hydroalcoholic Extracts in Rats. Brazilian Archives of Biology and Technology, 64. [Link]
-
Kalia, A. N., et al. (2010). Evaluation of anti-inflammatory potential of Ricinus communis Linn leaves extracts and its flavonoids content in Wistar rats. Journal of Chemical and Pharmaceutical Research, 2(5), 690-695. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). [Table]. ResearchGate. Retrieved from [Link]
-
Mabley, J. G., Pacher, P., & Southan, G. J. (2009). Activation of the cholinergic antiinflammatory pathway reduces ricin-induced mortality and organ failure in mice. Molecular medicine (Cambridge, Mass.), 15(3-4), 90–96. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Table]. ResearchGate. Retrieved from [Link]
-
Elnaggar, M. H., Elgaml, A., & Abdel Bar, F. (2019). Antimicrobial and antiquorum-sensing activity of Ricinus communis extracts and ricinine derivatives. Natural product research, 33(11), 1556–1562. [Link]
-
Hussain, A., et al. (2021). In vitro Antioxidant Activity and In vivo Anti-inflammatory Effect of Ricinus communis (L.) and Withania somnifera (L.) Hydroalcoholic Extracts in Rats. ResearchGate. [Link]
-
Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (2021). A convenient synthesis of Ricinine and its analogues. Sciforum. [Link]
-
Ferraz, A. C., et al. (1999). Pharmacological evaluation of ricinine, a central nervous system stimulant isolated from Ricinus communis. Pharmacology, biochemistry, and behavior, 63(3), 367–375. [Link]
-
Patel, K., & Patel, D. K. (2016). Medicinal significance, pharmacological activities, and analytical aspects of ricinine: A concise report. ResearchGate. [Link]
-
Stirpe, F. (2021). Ricin: An Ancient Story for a Timeless Plant Toxin. MDPI. [Link]
-
Zhang, Y., et al. (2023). The Development of a Sensitive and Selective Method for the Quantitative Detection of Ricin via ICP-MS Combined with Metal Element Chelated Tag and Modified Nanoparticles. MDPI. [Link]
-
ResearchGate. (n.d.). structures of compounds 1-7. [Diagram]. ResearchGate. Retrieved from [Link]
-
Fentahun, M. S., et al. (2022). In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. Journal of experimental pharmacology, 14, 53–62. [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. [Table]. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2012). Synthesis and biological evaluation of novel pyridone derivatives as cardio-tonic agents. TSI Journals. [Link]
-
Jones, S. W., & Loring, R. H. (1990). Selective inhibition of neuronal protein synthesis by retrogradely transported ricin. Brain research, 512(1), 109–116. [Link]
-
Dimmock, J. R., & Kandepu, N. M. (1997). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. European journal of medicinal chemistry, 32(1), 3–26. [Link]
-
Zuch, C. L., et al. (2008). A model of motor neuron loss: selective deficits after ricin injection. Brain research bulletin, 75(6), 727–734. [Link]
-
ResearchGate. (n.d.). The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ricinine. Wikipedia. Retrieved from [Link]
-
Avci, C. B., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecular biology reports, 48(6), 5091–5103. [Link]
-
National Center for Biotechnology Information. (2010-). Table 2, IC50 values for selected compounds versus caspase panel. In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Pop, C. E., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of the Pyridine-Hexacyclic-Steroid Derivative on a Heart Failure Model. ResearchGate. [Link]
-
Roy, K., & Leonard, J. T. (2006). Taxane analogues against breast cancer: a quantitative structure-activity relationship study. Journal of computer-aided molecular design, 20(4), 181–193. [Link]
-
Pop, C. E., et al. (2023). Application of Quantitative Structure-Activity Relationships in the Prediction of New Compounds with Anti-Leukemic Activity. MDPI. [Link]
-
Manera, C., et al. (1998). Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies. Journal of medicinal chemistry, 41(23), 4477–4486. [Link]
-
de la Fuente, J. A., & Manzanedo, L. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & medicinal chemistry, 28(24), 115809. [Link]
Sources
The Pyridone Core Reimagined: A Technical Guide to 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile Analogues in Drug Discovery
Foreword: The Enduring Potential of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a robust starting point for the development of potent and selective drugs. The 2-pyridone nucleus is a quintessential example of such a scaffold, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] This guide delves into the rich chemistry and pharmacology of a specific, highly functionalized pyridone: 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile . We will explore the synthesis of its structural analogues, dissect the nuances of their structure-activity relationships (SAR), and provide detailed experimental protocols for their preparation and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.
The Core Moiety: Understanding 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
The parent compound, 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, also known as 2,6-dihydroxy-4-methylnicotinonitrile, presents a unique combination of functional groups that contribute to its chemical reactivity and biological potential.[4] The 4-hydroxy-2-pyridone tautomer is the predominant form and is stabilized by resonance. The key structural features include:
-
A 2-pyridone ring: A six-membered aromatic nitrogen-containing heterocycle that can engage in various intermolecular interactions.[2]
-
A hydroxyl group at C4: Acts as both a hydrogen bond donor and acceptor, crucial for target binding.
-
A methyl group at C2: Influences the steric and electronic properties of the molecule.
-
An oxo group at C6: A key feature of the pyridone tautomer.
-
A nitrile group at C3: A strong electron-withdrawing group that modulates the electronic character of the ring and can participate in specific interactions with biological targets.[5]
These features make the core structure an attractive starting point for combinatorial library synthesis and lead optimization.
Synthetic Strategies: Accessing the Pyridone Core and its Analogues
The synthesis of functionalized 2-pyridones is a well-established area of organic chemistry, with several robust methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Foundational Synthesis of the 3-Cyano-2-pyridone Scaffold
A common and efficient method for constructing the 3-cyano-4,6-disubstituted-2-pyridone core is through a multicomponent reaction.[2] This approach offers high atom economy and allows for the rapid generation of diverse analogues.
Experimental Protocol: Microwave-Assisted Multicomponent Synthesis of 4,6-Diaryl-3-cyano-2(1H)-pyridones [2]
This protocol describes a general method for the synthesis of 4,6-diaryl-3-cyano-2(1H)-pyridones, which are close structural analogues of the core topic.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Potassium hydroxide (KOH) (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a 10 mL microwave vial, combine the aromatic aldehyde, substituted acetophenone, malononitrile, and potassium hydroxide in ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling to room temperature, add 10 mL of cold water to the reaction mixture.
-
Acidify the mixture with 2N HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford the desired 4,6-diaryl-3-cyano-2(1H)-pyridone.
Causality of Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and cleaner product formation in a shorter time compared to conventional heating.[2]
-
Potassium Hydroxide (KOH): Acts as a base to deprotonate the active methylene compound (malononitrile), initiating the Knoevenagel condensation with the aldehyde.
-
Ethanol: A suitable solvent that effectively dissolves the reactants and facilitates the reaction under microwave conditions.
-
Acidification: Protonates the pyridone nitrogen and any remaining basic species, leading to the precipitation of the final product.
Thorpe-Ziegler Cyclization for Intramolecular Synthesis
The Thorpe-Ziegler reaction is a powerful tool for the intramolecular cyclization of dinitriles to form cyclic enamines, which can then be hydrolyzed to cyclic ketones.[6][7] This methodology can be adapted for the synthesis of the 2-pyridone ring from acyclic precursors. The reaction involves the base-catalyzed intramolecular condensation of a dinitrile.[3][8]
Biological Activities and Structure-Activity Relationships (SAR)
Structural analogues of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile have demonstrated a wide array of biological activities. Understanding the relationship between structural modifications and the resulting biological effects is crucial for rational drug design.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 3-cyano-2-pyridone derivatives.[2][5][9]
Mechanism of Action: While the exact mechanisms are diverse and often compound-specific, some analogues have been shown to act as inhibitors of key oncogenic kinases, such as PIM-1 kinase, which is involved in cancer cell survival.[5][10] Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of their target enzymes.[10]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 4- and 6-positions: The nature of the substituents at these positions significantly influences anticancer potency. Aromatic or heteroaromatic rings are often favored.[2]
-
Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents on the aryl rings at C4 and C6 can modulate activity. For instance, some studies suggest that electron-withdrawing groups can enhance potency.[2]
-
N-alkylation: Alkylation of the pyridone nitrogen can lead to changes in selectivity and potency. The nature of the alkyl group is a critical determinant of activity.[10]
Table 1: Anticancer Activity of Selected 3-Cyano-2-pyridone Analogues
| Compound ID | R1 (at N1) | R2 (at C4) | R3 (at C6) | Target Cell Line | IC50 (µM) / %GI | Reference |
| 4a | H | Phenyl | Phenyl | HOP-92 (Non-Small Cell Lung) | 54.35 %GI | [2] |
| 4c | H | 4-Chlorophenyl | 4-Chlorophenyl | MCF7 (Breast) | 40.25 %GI | [2] |
| 7b | H | 4-Fluorophenyl | Aryl | A549 (Lung) | 0.87 µg/mL | [5] |
| 8a | H | 4-Fluorophenyl | Aryl | A549 (Lung) | 0.83 µg/mL | [5] |
| 10b | -CH2COOEt | Aryl | Aryl | A-498 (Renal) | 54.75 %GI | [10] |
| 10d | -CH2CONHPh | Aryl | Aryl | A-498 (Renal) | 67.64 %GI | [10] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results. The positive control ensures that the assay is sensitive to growth inhibition, while the vehicle control accounts for any effects of the solvent.
Antibacterial Activity
The 2-pyridone scaffold is also a known pharmacophore for antibacterial agents. Analogues of the core topic have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[11]
Mechanism of Action: These compounds can inhibit the ATPase activity of the GyrB subunit of DNA gyrase, leading to the disruption of DNA supercoiling and ultimately bacterial cell death.
Structure-Activity Relationship (SAR) Insights:
-
Side chain at the 8-position (in quinolizine analogues): This position is believed to be crucial for binding to DNA gyrase. Fluoro-substituted amines at this position have shown promising results.[12]
-
Substitution at the 9-position (in quinolizine analogues): A methyl group at this position has been found to confer exceptional broad-spectrum antibacterial activity.[11]
-
N-amino substitution: The introduction of an N-amino group on the pyridone ring has been explored as a strategy to develop novel DNA gyrase inhibitors.[13]
Table 2: Antibacterial Activity of Selected 2-Pyridone Analogues
| Compound ID | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| (S)-45a (ABT-719) | Methicillin-resistant S. aureus | Active | DNA gyrase inhibitor | [11] |
| 3d | E. coli | 3.91 | DNA gyrase A inhibitor | [13] |
| 3e | E. coli | 3.91 | DNA gyrase A inhibitor | [13] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Inoculum of the test organism (adjusted to a specific turbidity)
Procedure:
-
Perform serial twofold dilutions of the test compounds in CAMHB in a 96-well microplate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualization of Key Concepts
General Synthetic Pathway to 3-Cyano-2-Pyridone Analogues
Caption: Multicomponent reaction for 3-cyano-2-pyridone synthesis.
Structure-Activity Relationship Logic Flow
Caption: Iterative process of SAR-guided drug discovery.
Future Directions and Expert Opinion
The 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile scaffold and its analogues represent a promising area for continued research in drug discovery. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for the development of novel therapeutics. Future efforts should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into clinical development.
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider range of analogues with diverse substituents will help to further refine the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Therapeutic Areas: While anticancer and antibacterial activities are well-documented, the potential of these compounds in other disease areas, such as viral infections and inflammatory disorders, warrants further investigation.
References
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online. [Link]
-
Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2023). RSC Advances. [Link]
-
Synthesis and some reactions of 3-cyanopyridine-2-thiones. (2008). ResearchGate. [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. (2015). Oriental Journal of Chemistry. [Link]
-
Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. (2024). Chemistry – A European Journal. [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (2015). Oriental Journal of Chemistry. [Link]
-
A mechanism for the formation of 3-cyano-2-pyridinone derivatives. (2017). ResearchGate. [Link]
-
Thorpe Ziegler Cyclization Search. (n.d.). Scribd. [Link]
-
Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. (1996). Journal of Medicinal Chemistry. [Link]
-
Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity. (2013). European Journal of Medicinal Chemistry. [Link]
-
Thorpe reaction. (n.d.). Wikipedia. [Link]
-
Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed. [Link]
-
Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. [Link]
-
Synthesis and Structural-Activity Relationships of 3-hydroxyquinazoline-2,4-dione Antibacterial Agents. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
-
New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2024). Scientific Reports. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]
-
Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyridinone Compounds
Introduction: The Enduring Appeal of the Pyridinone Core in Medicinal Chemistry
Pyridinone scaffolds are a cornerstone of modern medicinal chemistry, recognized for their versatile pharmacological properties and presence in numerous FDA-approved drugs.[1][2] These six-membered heterocyclic compounds, existing primarily as 2-pyridinone and 4-pyridinone isomers, possess a unique combination of features that make them highly attractive for drug design.[1][3] Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for amides, phenyls, and other heterocycles, allows for nuanced manipulation of a drug candidate's physicochemical properties.[4][5] This includes modulating lipophilicity, aqueous solubility, and metabolic stability, all critical parameters in the optimization of lead compounds.[4] Consequently, pyridinone derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[3][5][6] This guide provides an in-depth exploration of the discovery and synthesis of novel pyridinone compounds, offering both strategic insights and detailed, actionable protocols for researchers in the field.
Strategic Foundations for Pyridinone Synthesis: A Tale of Two Isomers
The synthetic approaches to pyridinone cores are diverse and adaptable, generally categorized into two main strategies: the modification of a pre-existing six-membered ring or the convergent approach of cyclic condensation of acyclic precursors.[1] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Core Synthetic Strategies
The construction of the pyridinone ring is a well-established field with a variety of reliable methods. Key approaches include:
-
Cyclocondensation Reactions: These are among the most common methods, involving the reaction of a 1,3-dicarbonyl compound (or equivalent) with a nitrogen-containing nucleophile, such as cyanoacetamide or an enamine.[7] These reactions offer a high degree of flexibility in introducing substituents to the pyridinone ring.
-
Ring Transformation: In some cases, pyridinones can be synthesized from other heterocyclic systems. For example, 4-pyrones can be converted to 4-pyridinones by reaction with amines.[8]
-
Intramolecular Cyclization: Appropriately functionalized acyclic precursors can undergo intramolecular cyclization to form the pyridinone ring. This can be a powerful strategy for controlling regiochemistry.
-
Transition Metal-Catalyzed Reactions: Modern synthetic organic chemistry has introduced a range of transition metal-catalyzed reactions, such as C-H activation and cross-coupling, which provide novel and efficient routes to functionalized pyridinones.[9]
The following diagram illustrates the general strategic approaches to pyridinone synthesis:
Caption: General strategies for the synthesis of the pyridinone core.
Part 1: Synthesis of 2-Pyridone Derivatives
2-Pyridones are a prominent class of pyridinones, with many exhibiting significant biological activity.[10] Their synthesis has been extensively studied, with several reliable methods available to the medicinal chemist.
Key Synthetic Routes to 2-Pyridones
Several robust methods exist for the synthesis of 2-pyridones, including:
-
From Pyridine N-oxides: A classical approach involves the rearrangement of pyridine N-oxides, often through acetylation followed by elimination.[11]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular diversity and have been successfully applied to the synthesis of complex 2-pyridones.[2] A common example is the reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound in the presence of a base.[2]
-
[4+2] Cycloaddition (Diels-Alder) Reactions: The aza-Diels-Alder reaction between a diene (such as Danishefsky's diene) and an imine is a powerful tool for constructing the 2,3-dihydro-4-pyridone skeleton, which can be a precursor to fully aromatic 2-pyridones.[12]
-
Transition Metal-Catalyzed Annulation: Modern methods utilizing transition metals like copper and palladium have enabled the direct and efficient synthesis of substituted 2-pyridones from simple starting materials.[9][13]
Experimental Protocol: A Multicomponent Synthesis of a Substituted 2-Pyridone
This protocol describes a one-pot, three-component reaction to synthesize 3,4,6-triaryl-2(1H)-pyridones, a class of compounds with potential antiproliferative activity.[2]
Reaction Scheme:
Aromatic Aldehyde + Substituted Acetophenone + Phenyl Acetamide → 3,4,6-Triaryl-2(1H)-pyridone
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Phenyl acetamide (1.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMSO, add the substituted acetophenone and phenyl acetamide at room temperature.
-
Stir the mixture for 30 minutes at room temperature to allow for the formation of the corresponding enolate and amide anion.
-
Add the aromatic aldehyde to the reaction mixture.
-
Heat the reaction mixture to 130 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of ~5-6.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,4,6-triaryl-2(1H)-pyridone.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.
-
Spectroscopic Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic lactam N-H proton signal in the ¹H NMR spectrum is a key indicator of product formation.
The following workflow diagram illustrates this multicomponent reaction:
Caption: Workflow for the multicomponent synthesis of 2-pyridones.
Part 2: Synthesis of 4-Pyridone Derivatives
4-Pyridones also represent a significant class of bioactive molecules. Their synthesis often involves different strategies compared to their 2-pyridinone counterparts.
Key Synthetic Routes to 4-Pyridones
-
From 4-Pyrones: A straightforward and common method is the reaction of a 4-pyrone with ammonia or a primary amine.[8] This reaction directly converts the oxygen-containing heterocycle to its nitrogen analog.
-
From Pyridine: A multi-step but versatile route starts from pyridine. The process typically involves N-oxidation, nitration at the 4-position, reduction of the nitro group and N-oxide, followed by hydrolysis.[14]
-
Cyclization of Skipped Diynones: A modern approach utilizes gold-catalyzed hydroamination/cyclization of skipped diynones in the presence of an amine to directly form N-substituted 4-pyridones.[15]
Experimental Protocol: Synthesis of 4-Pyridone from 4-Pyrone
This protocol outlines the direct conversion of 4H-pyran-4-one (γ-pyrone) to pyridin-4(1H)-one.[14]
Reaction Scheme:
4H-Pyran-4-one + Aqueous Ammonia → Pyridin-4(1H)-one
Materials:
-
4H-Pyran-4-one (γ-pyrone) (1.0 g, 10.4 mmol)
-
Aqueous ammonia (28-30% NH₃ solution) (10 mL)
-
Ethanol (10 mL)
Procedure:
-
In a sealed reaction vessel, dissolve 4H-pyran-4-one in ethanol.
-
Add the aqueous ammonia solution to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 4-6 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the starting 4-pyrone.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is the crude 4-pyridone. It can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.
Self-Validation:
-
Melting Point: Compare the melting point of the product with the literature value for 4-pyridone.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR and ¹³C NMR. The tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone should be considered, although the pyridone form typically predominates in solution.[8]
The following diagram illustrates the relationship between 4-pyrone and 4-pyridone and their tautomeric forms.
Caption: Synthesis of 4-pyridone from 4-pyrone and its tautomerism.
Part 3: Structure-Activity Relationship (SAR) and Drug Discovery Applications
The true power of the pyridinone scaffold lies in its ability to be systematically modified to optimize biological activity. Structure-Activity Relationship (SAR) studies are crucial in this process, guiding the synthetic chemist in making targeted modifications to improve potency, selectivity, and pharmacokinetic properties.
Guiding Principles of Pyridinone SAR
-
Substitution Position: The various positions on the pyridinone ring (N1, C3, C4, C5, C6) can be functionalized, and the effect of substitution is highly dependent on the biological target.[1][16] For example, in a series of Pim-1 kinase inhibitors, substitutions at specific positions were found to be critical for potent activity.[17]
-
Nature of Substituents: The electronic and steric properties of the substituents play a key role. Electron-donating or electron-withdrawing groups can influence the hydrogen bonding capacity and overall electronics of the pyridinone ring, impacting target binding.[18][19]
-
Bioisosteric Replacement: The pyridinone core itself can act as a bioisostere for other chemical groups, and this principle can be extended to its substituents.[4] For instance, replacing a phenyl ring with a different aromatic or heteroaromatic group can significantly alter the compound's activity and properties.
Case Study: Pyridinone-Based Inhibitors
A notable example of pyridinone-based drug discovery is the development of inhibitors for various kinases and reverse transcriptase.[17][20] For instance, in the development of HIV-1 reverse transcriptase inhibitors, modifications at the C3, C4, and C6 positions of the pyridinone ring were found to be crucial for antiviral activity.[1] Similarly, in the design of Pim-1 kinase inhibitors, a specific hydrogen bond matrix involving the pyridone core was identified as essential for high potency.[17]
The following table summarizes hypothetical SAR data for a generic pyridinone inhibitor, illustrating how systematic modifications can impact activity.
| Compound ID | R1 (N1-substituent) | R2 (C4-substituent) | R3 (C6-substituent) | IC₅₀ (nM) |
| PYR-001 | H | Phenyl | Methyl | 500 |
| PYR-002 | Methyl | Phenyl | Methyl | 250 |
| PYR-003 | H | 4-Fluorophenyl | Methyl | 150 |
| PYR-004 | H | Phenyl | Ethyl | 700 |
| PYR-005 | Methyl | 4-Fluorophenyl | Methyl | 50 |
Analysis of SAR Data:
-
N1-Substitution (R1): N-methylation (PYR-002 vs. PYR-001) improves potency, suggesting a favorable interaction in a hydrophobic pocket or an electronic effect.
-
C4-Substitution (R2): Introducing an electron-withdrawing fluorine atom on the phenyl ring (PYR-003 vs. PYR-001) enhances activity, possibly by modulating the electronics of the aromatic system or forming a specific interaction with the target.
-
C6-Substitution (R3): Increasing the alkyl chain length from methyl to ethyl (PYR-004 vs. PYR-001) is detrimental to activity, indicating a sterically constrained binding pocket at this position.
-
Combined Effect: The combination of optimal substituents (PYR-005) leads to a significant improvement in potency, demonstrating the additive nature of favorable modifications.
Conclusion and Future Perspectives
The pyridinone scaffold continues to be a highly privileged and fruitful starting point for the discovery of novel therapeutics. The synthetic methodologies for accessing this core are mature and versatile, allowing for the creation of large and diverse compound libraries. The future of pyridinone-based drug discovery will likely involve the application of novel synthetic technologies, such as flow chemistry and photoredox catalysis, to access previously unattainable chemical space. Furthermore, the integration of computational modeling and machine learning with traditional medicinal chemistry approaches will undoubtedly accelerate the design and optimization of the next generation of pyridinone-based drugs. This guide has provided a comprehensive overview of the key principles and practical aspects of pyridinone synthesis and its application in drug discovery, empowering researchers to effectively harness the potential of this remarkable scaffold.
References
-
Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link][1][3][5]
-
Zhu, X., et al. (2023). Pyridones in drug discovery: Recent advances. ResearchGate. [Link][4]
-
Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link][5]
-
Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers Media S.A.[Link][3]
-
Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link][17]
-
Tropsha, A., et al. (2005). Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining. Journal of Computer-Aided Molecular Design, 19(4), 229-242. [Link][20]
-
Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]
-
(2021). Recent advances in synthesis of 2-pyridones: a key heterocycle is revisited. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Reyes-Gutiérrez, P. E., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(35), 22695-22719. [Link][2]
-
Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. ResearchGate. [Link][10]
-
Taha, M., et al. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][18]
-
(2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Ingenta Connect. [Link][6]
-
(n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link][13]
-
(n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link][9]
-
(n.d.). Selected examples of the synthesis routes of 2-pyridones. ResearchGate. [Link]
-
(n.d.). Synthesis of pyridinone with various reactions. ResearchGate. [Link][7]
-
Rosair, G., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3346-3350. [Link][16]
-
(n.d.). Synthesis of 4-pyridones. Organic Chemistry Portal. [Link][15]
-
(2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed. [Link]
-
(2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link][19]
-
(n.d.). Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link][12]
-
(n.d.). Reagents and conditions for the synthesis of pyridones 4a-h. ResearchGate. [Link][11]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 13. 2-Pyridone synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-Pyridone synthesis [organic-chemistry.org]
- 16. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 4-hydroxy-2-pyridone alkaloids.
An In-depth Technical Guide to 4-Hydroxy-2-Pyridone Alkaloids: From Biosynthesis to Therapeutic Applications
Introduction: The Rise of a Privileged Scaffold
The 4-hydroxy-2-pyridone alkaloids represent a structurally diverse and biologically significant class of natural products.[1] Characterized by a core pyridin-4(1H)-one heterocyclic ring, these compounds have been isolated from a wide array of natural sources, predominantly fungi and plants.[2][3] Their history dates back to the 19th-century isolation of ricinine from castor beans, but the field has expanded dramatically with the discovery of compounds exhibiting potent and varied biological effects.[4]
This family of molecules has garnered substantial attention from the scientific community for its broad spectrum of pharmacological properties, including antifungal, antibacterial, cytotoxic, insecticidal, anti-inflammatory, and neuroprotective activities.[2][5][6] This remarkable functional diversity makes the 4-hydroxy-2-pyridone core a "privileged scaffold" in medicinal chemistry and drug discovery, serving as a foundational structure for developing new therapeutic agents and agrochemicals.[2][7] This guide provides a comprehensive overview of their biosynthesis, chemical synthesis, biological activities, and the experimental methodologies used to study them, aimed at researchers and professionals in drug development.
Part 1: Genesis of the Pyridone Core: Biosynthesis and Chemical Synthesis
Understanding the origin of 4-hydroxy-2-pyridone alkaloids, both in nature and in the lab, is fundamental to harnessing their potential. Nature employs elegant enzymatic pathways, while chemists have devised sophisticated strategies to construct and diversify this valuable scaffold.
Natural Biosynthesis: A Fungal Specialty
The biosynthesis of many 4-hydroxy-2-pyridone alkaloids, particularly in fungi, is a fascinating process orchestrated by large, multifunctional enzymes known as polyketide synthases (PKS).[2][6] The generally accepted pathway involves the oxidative ring expansion of a tetramic acid intermediate.[6]
Causality in Biosynthesis: The PKS machinery iteratively condenses simple acyl-CoA precursors (like acetyl-CoA and malonyl-CoA) to build a linear polyketide chain.[8] This chain is then cyclized, often with the incorporation of an amino acid, to form a tetramic acid ring. This intermediate is the critical branch point. A subsequent oxidative rearrangement, catalyzed by specific enzymes, facilitates the expansion of the five-membered tetramic acid ring into the six-membered 4-hydroxy-2-pyridone core. This elegant transformation is a testament to the efficiency of natural product biosynthesis.
Caption: Generalized biosynthetic pathway of 4-hydroxy-2-pyridone alkaloids.
Laboratory Synthesis: Constructing the Core
The synthetic accessibility of the 4-hydroxy-2-pyridone scaffold has historically been a challenge, often requiring harsh conditions or lengthy, multi-step protocols that limit functional group tolerance and scalability.[2] However, significant progress has been made in developing efficient and versatile synthetic routes.
Key Synthetic Strategies:
-
Biomimetic Cyclization: Mimicking nature, a primary strategy involves the cyclization of 1,3,5-tricarbonyl compounds, which can be derived from precursors like acetoacetic esters.[8] This approach directly builds the core structure in a manner analogous to the PKS-mediated cyclization.
-
Convergent and Divergent Synthesis: A powerful modern approach enables the collective synthesis of multiple alkaloids.[7][9][10] This involves a convergent step, such as a Suzuki-Miyaura cross-coupling, to create a common, densely functionalized pyridone intermediate.[9][10] From this key intermediate, a divergent strategy using reactions like aldol condensation with various aldehydes allows for the rapid generation of a library of different natural products.[9][10] This is highly valuable for drug discovery and structure-activity relationship (SAR) studies.
-
Other Cyclization Methods: Various other methods have been employed, including Dieckmann condensation and strategies starting from β-lactam precursors or utilizing intramolecular Michael additions.
Caption: A collective synthesis strategy for 4-hydroxy-2-pyridone alkaloids.
Part 2: A Spectrum of Bioactivity: Therapeutic and Agrochemical Potential
The structural diversity of 4-hydroxy-2-pyridone alkaloids translates directly into a wide range of biological activities, making them prime candidates for further investigation.
Summary of Biological Activities
The table below summarizes the key pharmacological properties reported for representative members of this alkaloid family.
| Alkaloid Example | Biological Activity | Key Findings & References |
| Furanpydone A | Antibacterial, Cytotoxic | Shows selective activity against S. aureus and MRSA (MIC 12.5 µM) and broad-spectrum cytotoxicity against 10 cancer cell lines (IC₅₀ 4.35–9.72 µM).[3] |
| Torrubiellone C | Cytotoxic | Induces potent apoptotic inhibitory activities specifically on Jurkat T cells (IC₅₀ 7.05 µM).[9][10] |
| Pyridovericin | Cytotoxic | Exhibits cytotoxicity against several cancer cell lines, including HL-60 and HCT8 (IC₅₀ 25.9–34.8 µM).[11] |
| Tenellin & Bassianin | ATPase Inhibition | Identified as inhibitors of ATPase in isolated membranes.[1] |
| Various Derivatives | Antibacterial (Gram-negative) | A novel synthetic series was found to inhibit bacterial DNA synthesis, with optimized compounds effective against resistant E. coli strains.[12] |
| General Class | Antifungal, Insecticidal | Many members of the class exhibit potent antifungal and insecticidal properties, suggesting applications in agriculture.[2][6][7] |
| General Class | Neurotrophic | Certain alkaloids have been shown to induce neurite outgrowth, indicating potential for neuroprotective applications.[2][6][13] |
Insights into Mechanisms of Action
While the exact molecular target remains unknown for many of these alkaloids, research has begun to elucidate their mechanisms.
-
Inhibition of DNA Synthesis: A novel synthetic series of 4-hydroxy-2-pyridones was shown to preferentially inhibit bacterial DNA synthesis.[12] This mechanism is distinct from many existing antibiotics and represents a promising avenue for combating drug-resistant Gram-negative pathogens. The self-validating nature of this discovery lies in the systematic structure-activity relationship (SAR) studies that correlated specific structural modifications with enhanced antibacterial potency and target engagement.[12]
-
Induction of Apoptosis: The cytotoxicity of compounds like Torrubiellone C has been linked to the induction of apoptosis.[9][10] This programmed cell death pathway is a key target in cancer therapy. The causality is demonstrated by observing classic apoptotic markers in cancer cells upon treatment, linking the compound's presence to the activation of the cell death machinery.
-
Enzyme Inhibition: Early studies on tenellin and bassianin identified them as ATPase inhibitors.[1] This suggests that their bioactivity may stem from disrupting cellular energy metabolism, a fundamental process that, if inhibited, can lead to broad cytotoxic effects.
Part 3: Experimental Protocols: Isolation and Characterization
The discovery of new 4-hydroxy-2-pyridone alkaloids relies on robust and systematic experimental workflows. The following protocol outlines a standard, field-proven methodology for isolating and identifying these compounds from fungal cultures.
Step-by-Step Isolation and Elucidation Workflow
This protocol is a self-validating system; each step provides data that confirms the success of the previous one, from crude extract to pure, identified compound.
Step 1: Fungal Cultivation and Extraction
-
Inoculation & Fermentation: Inoculate a suitable liquid or solid-state fermentation medium with the desired fungal strain (e.g., Beauveria bassiana, Arthrinium sp.).[3][11]
-
Incubation: Grow the culture under optimal conditions (temperature, agitation, time) to maximize the production of secondary metabolites.
-
Extraction: Separate the mycelia from the culture broth. Extract the broth with an organic solvent (e.g., ethyl acetate). Separately, dry and pulverize the mycelia and extract with a solvent like methanol or ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract. The causality here is partitioning: the desired semi-polar alkaloids will move from the aqueous culture medium to the immiscible organic solvent.
Step 2: Chromatographic Purification
-
Initial Fractionation: Subject the crude extract to Flash Column Chromatography (FCC) over silica gel.[14]
-
Elution Gradient: Elute the column with a step-wise gradient of increasing polarity, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually adding a polar solvent (e.g., ethyl acetate or methanol).[14]
-
Fraction Monitoring: Collect fractions and monitor them using Thin-Layer Chromatography (TLC), often visualizing spots with UV light and a suitable stain (e.g., Dragendorff's reagent for alkaloids).[14]
-
Iterative Purification: Pool fractions containing compounds of interest and subject them to further rounds of chromatography (e.g., Sephadex LH-20, preparative HPLC) until pure compounds are isolated. The iterative nature ensures the removal of closely related impurities.
Step 3: Structural Elucidation
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., HRESIMS) to determine the exact molecular formula.[3][14]
-
1D NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The ¹H spectrum reveals proton environments and coupling patterns, while the ¹³C spectrum shows the number and type of carbon atoms.[3][14][15]
-
2D NMR Spectroscopy: Perform a suite of 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of the molecule.[3][14][15]
-
COSY identifies proton-proton couplings (H-C-C-H).
-
HSQC correlates protons directly to their attached carbons.
-
HMBC shows long-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular skeleton and connecting different spin systems.
-
-
Absolute Configuration: If the molecule is chiral, determine its absolute configuration using X-ray crystallography on a suitable crystal, or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.[3][15]
Caption: Experimental workflow for the isolation and characterization of alkaloids.
Conclusion and Future Directions
4-Hydroxy-2-pyridone alkaloids stand out as a class of natural products with immense untapped potential. Their structural novelty and broad bioactivity profile have already established them as important leads in both medicine and agriculture. The continued exploration of this chemical space is a promising frontier in scientific research.
Future research should focus on several key areas:
-
Discovery of Novel Alkaloids: Many fungal species, particularly endophytic and marine-derived fungi, remain chemically unexplored.[3] Furthermore, genomic approaches to activate "silenced" biosynthetic gene clusters in known fungi could unveil entirely new pyridone structures.
-
Synthetic Innovation: There is a persistent need for more efficient, scalable, and environmentally benign synthetic methods to access these molecules.[2] Developing new catalytic reactions for de novo construction of the pyridone ring would be a significant advance.
-
Mechanism of Action Studies: For most of these compounds, the precise molecular targets and mechanisms of action are still unknown.[1] Elucidating these pathways is crucial for translating these molecules into clinically viable drugs.
-
Medicinal Chemistry Optimization: The natural products themselves are often just starting points. A systematic medicinal chemistry approach to synthesize derivatives and build detailed structure-activity relationships is essential for improving potency, selectivity, and pharmacokinetic properties.[11][12]
By integrating natural product discovery, synthetic chemistry, and molecular pharmacology, the scientific community can continue to unlock the full therapeutic potential of the versatile 4-hydroxy-2-pyridone scaffold.
References
- Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiprolifer
- Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiprolifer
- ChemInform Abstract: 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. (URL: )
- Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024) - PubMed. (URL: )
- 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches - RSC Publishing. (URL: )
- 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches | Scilit. (URL: )
- 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/B911516C. (URL: )
- Collective Synthesis of 4-Hydroxy-2-pyridone Alkaloids and Their Antiproliferation Activities | Request PDF - ResearchG
- Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp.
- Pyridine alkaloids. (URL: )
- 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic
- 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches† - CiteSeerX. (URL: )
- Pyridine alkaloids with activity in the central nervous system - PMC. (URL: )
- 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed. (URL: )
- 4-Hydroxy-2-Pyridone Alkaloids: Structures and Synthetic Approaches. (URL: )
- Progress in the Study of 4-Hydroxy-2-pyridone Natural Alkaloids - ResearchG
- Pyridine Alkaloids of pharmacological interests.
- Pyridine alkaloids (2018) | PDF. (URL: )
- Pyridine –piperidine-pyrolidine alkaloids. (URL: )
- 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches. - FOLIA. (URL: )
- 4-hydroxy-2-pyridone alkaloids: structures and synthetic approaches - PubMed. (URL: )
- Cordypyridones E–J: Antibiofilm 2‑Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nem
- Isolation and characterization of 2-pyridone alkaloids and alloxazines from Beauveria bassiana - PubMed. (URL: )
- Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC - NIH. (URL: )
Sources
- 1. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of 2-pyridone alkaloids and alloxazines from Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cordypyridones E–J: Antibiofilm 2‑Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Comprehensive NMR Spectroscopic Analysis of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
An Application Note for Drug Development Professionals and Researchers
Abstract
This guide provides a detailed protocol for the structural characterization of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile (a tautomer of 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, CAS 67643-17-8) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] As a key heterocyclic scaffold in medicinal chemistry, unambiguous structural verification is critical.[2] This document outlines optimized procedures for sample preparation, data acquisition for ¹H and ¹³C NMR, and a systematic approach to spectral interpretation, including the use of 2D NMR techniques. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous compounds.
Introduction and Scientific Context
The substituted pyridin-2(1H)-one ring is a privileged scaffold found in numerous biologically active compounds.[2] 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is a multifunctional heterocyclic compound whose precise structural elucidation is fundamental for drug discovery, process chemistry, and quality control. Its structure presents several features of interest for NMR analysis, including exchangeable protons (-OH and -NH), a nitrile group, and a substituted pyridine core, which can exhibit complex electronic effects influencing chemical shifts.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive, definitive structural analysis of small molecules in solution.[4][5] It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note serves as an authoritative guide for researchers performing NMR analysis on this specific molecule and its derivatives.
Molecular Structure and NMR Considerations
The primary structure for analysis is 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. It's crucial to recognize that this molecule can exist in tautomeric forms, although the 4-hydroxy-6-oxo form is generally predominant. The presence of labile protons (-NH, -OH) necessitates careful solvent selection to ensure their observation.
Below is the molecular structure with atoms systematically numbered for NMR assignment purposes.
Caption: Structure of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile with atom numbering.
The key nuclei for observation are:
-
¹H NMR: Four distinct signals are expected: the N1-H proton, the C5-H proton, the methyl (C7) protons, and the hydroxyl proton. The -NH and -OH protons are exchangeable and may appear as broad signals or be unobserved in certain solvents.[6]
-
¹³C NMR: Seven distinct carbon signals are expected: five from the heterocyclic ring (C2, C3, C4, C5, C6), one from the methyl group (C7), and one from the nitrile group (C8).
Experimental Protocols
This section details the step-by-step methodology for acquiring high-quality NMR data.
Protocol: Sample Preparation
Proper sample preparation is paramount for achieving high-resolution spectra.[7] The goal is a homogeneous solution free of particulate matter.[7]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its hydrogen-bonding acceptor nature slows the exchange rate of the -NH and -OH protons, allowing for their observation as distinct, albeit often broad, signals.[8] Deuterated chloroform (CDCl₃) can also be used, but the labile protons may exchange or not be visible.
-
Concentration:
-
Procedure: a. Weigh the sample accurately into a clean, dry vial. b. Add the deuterated solvent and gently vortex or warm the vial to ensure complete dissolution.[11] c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulates. Solid particles can severely degrade the magnetic field homogeneity, leading to poor spectral resolution. d. The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[7] e. Cap the NMR tube securely and label it clearly.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). Most deuterated solvents contain a small amount of TMS. If absolute quantification is not required, referencing the residual solvent peak is sufficient (DMSO-d₆ quintet at ~2.50 ppm for ¹H, heptet at ~39.5 ppm for ¹³C).[12][13]
Protocol: NMR Data Acquisition
The following parameters are recommended for a standard 400-600 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.[14]
Caption: Key expected HMBC correlations for structural assignment.
Key HMBC Correlations to Observe:
-
H7 (methyl protons) should show correlations to C2 and C3 .
-
H5 should show correlations to C3 , C4 , and C6 .
-
N1-H should show correlations to C2 and C6 .
Observing these correlations provides an unbreakable chain of connectivity, confirming the entire molecular skeleton.
Troubleshooting
-
Problem: No signals for -OH or -NH protons.
-
Cause: Rapid chemical exchange with residual water in the solvent.
-
Solution: Ensure use of high-purity deuterated solvent. Re-run the experiment at a lower temperature to slow the exchange rate.
-
-
Problem: Broad spectral lines and poor resolution.
-
Cause: Poor shimming, presence of solid particles, or paramagnetic impurities.
-
Solution: Re-shim the instrument carefully. If the problem persists, re-prepare the sample, ensuring it is fully dissolved and filtered. [9][11]* Problem: Low signal-to-noise ratio, especially in ¹³C NMR.
-
Cause: Sample is too dilute; insufficient number of scans.
-
Solution: Increase the number of scans (NS). [15]If possible, prepare a more concentrated sample.
-
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]
-
Giraudeau, P. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(3), 143. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]
-
Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 26(23), 7338. Retrieved from [Link]
-
Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]
-
Wired Chemist. (n.d.). Common NMR Solvents. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]
-
UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
- Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 247-51.
- Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-434.
- Abraham, R. J., & Reid, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 731-744.
- Kirk, D. N., & Hartshorn, M. P. (1974). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 799-803.
-
SpectraBase. (n.d.). 1-phenyl-2(1H)-pyridone. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). NMR - Interpretation. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Hrbatá, M., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(11). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
- Joseph-Nathan, P., et al. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(4), 285-290.
-
Wiley Online Library. (2005). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]
- Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1591-1592.
-
Gao, B., et al. (2024). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Manimekalai, A., et al. (2007). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. Magnetic Resonance in Chemistry, 45(11), 957-964.
Sources
- 1. 4-Hydroxy-6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 67643-17-8 [m.chemicalbook.com]
- 2. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. youtube.com [youtube.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. NMR Solvent Properties | Chem Lab [chemlab.truman.edu]
- 13. Common NMR Solvents [wiredchemist.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry of Synthetic Pyridinone Derivatives: An Application Guide
Introduction: The Significance of Pyridinone Scaffolds and the Need for Robust Analytical Methods
Synthetic pyridinone derivatives represent a versatile and highly significant class of heterocyclic compounds in modern medicinal chemistry.[1] Their inherent structural features, including hydrogen bond donors and acceptors, allow them to serve as effective bioisosteres for a variety of critical biological moieties such as amides, pyridines, and phenol rings.[1] This adaptability has led to their widespread application in drug discovery and development, with pyridinone-containing molecules demonstrating a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1]
Given their therapeutic potential, the precise and accurate characterization of these synthetic derivatives is paramount. Mass spectrometry (MS) has emerged as an indispensable analytical tool for the structural elucidation and quantification of these compounds. Its high sensitivity, specificity, and ability to provide detailed structural information make it an ideal technique for analyzing the diverse array of pyridinone analogues encountered in drug development pipelines.
This comprehensive application note provides a detailed guide to the mass spectrometric analysis of synthetic pyridinone derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to develop and validate robust analytical methods for this important class of molecules. We will delve into the critical aspects of sample preparation, explore the nuances of various ionization techniques, and elucidate the characteristic fragmentation patterns of pyridinone scaffolds.
I. Foundational Principles: Ionization and Fragmentation
The journey of a pyridinone derivative through a mass spectrometer begins with its conversion into a gas-phase ion. The choice of ionization technique is a critical decision that profoundly influences the resulting mass spectrum and the nature of the structural information obtained. Ionization methods are broadly categorized as "hard" or "soft," distinguished by the amount of energy they impart to the analyte molecule.[2]
-
Hard Ionization: Techniques like Electron Ionization (EI) are highly energetic and often lead to extensive fragmentation of the molecular ion.[3][4] While this can provide valuable structural information through the analysis of fragment ions, it may also result in a weak or absent molecular ion peak, making it difficult to determine the molecular weight of the parent compound.[5]
-
Soft Ionization: In contrast, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart less energy to the analyte, leading to the formation of abundant protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[2][3][4][6][7] This is particularly advantageous for confirming the molecular weight of a novel synthetic derivative.
The fragmentation of pyridinone derivatives, whether induced by hard ionization or through tandem mass spectrometry (MS/MS) experiments, provides a roadmap to their chemical structure. The fragmentation patterns are not random; they are governed by the inherent stability of the resulting fragment ions and the presence of specific functional groups.[8][9] A common fragmentation pathway observed in 2(1H)-pyridones under electron impact involves the cleavage of the CO-NH bond.[10] This initial cleavage is often followed by rearrangements that lead to the formation of highly stabilized ions, which can appear as the base peak in the mass spectrum.[10]
II. Experimental Workflow: From Sample to Spectrum
A successful mass spectrometry analysis of pyridinone derivatives hinges on a well-defined and meticulously executed experimental workflow. This process can be broken down into three key stages: Sample Preparation, Mass Spectrometric Analysis, and Data Interpretation.
Figure 1: A generalized experimental workflow for the mass spectrometric analysis of synthetic pyridinone derivatives.
Protocol 1: General Sample Preparation for LC-MS Analysis
This protocol outlines a standard procedure for preparing synthetic pyridinone derivatives for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To prepare a clean, particulate-free sample at an appropriate concentration for introduction into the mass spectrometer.
Materials:
-
Synthetic pyridinone derivative
-
HPLC-grade methanol, acetonitrile, and water[11]
-
Formic acid or acetic acid (optional, for promoting protonation)[11]
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)[12]
-
2 mL autosampler vials with septa[13]
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the pyridinone derivative and dissolve it in a suitable HPLC-grade solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration, typically around 1 mg/mL.[13]
-
Working Solution Preparation: Dilute the stock solution with an appropriate mobile phase mimic (e.g., a mixture of water and acetonitrile) to achieve a final concentration suitable for MS analysis.[13] For ESI-MS, a concentration range of 1-10 µg/mL is often a good starting point.
-
Acidification (Optional): To enhance the formation of protonated molecules ([M+H]⁺) in positive ion mode ESI, add a small amount of formic acid or acetic acid to the final working solution (typically 0.1% v/v).[11]
-
Filtration: Filter the final working solution through a syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's sample introduction components.[12]
-
Sample Transfer: Transfer the filtered solution into a 2 mL autosampler vial and cap it securely.
-
Blank Samples: It is good practice to prepare blank samples containing only the final solvent mixture to run before and after the analyte samples to check for carryover and system contamination.[13]
III. Ionization Techniques for Pyridinone Derivatives: A Comparative Overview
The choice of ionization source is dictated by the physicochemical properties of the pyridinone derivative and the analytical goals. For most synthetic pyridinone derivatives, which are often moderately polar and have molecular weights in the range of small molecules, ESI and APCI are the most commonly employed techniques, especially when coupled with liquid chromatography.[4]
| Ionization Technique | Principle | Typical Analytes | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of charged droplets and ultimately gas-phase ions.[2] | Polar to moderately polar, medium to high molecular weight compounds. | Soft ionization, minimal fragmentation, excellent for determining molecular weight, easily coupled with LC.[2][4] | Susceptible to ion suppression from salts and other matrix components.[14] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is nebulized and then ionized by a corona discharge.[3] | Less polar, lower molecular weight compounds that are not easily ionized by ESI.[3][15] | Tolerant of higher flow rates and less polar solvents than ESI, less susceptible to matrix effects. | Can sometimes produce more fragmentation than ESI. |
| Electron Ionization (EI) | A high-energy electron beam bombards the vaporized sample, causing the ejection of an electron to form a radical cation.[3] | Volatile and thermally stable compounds. | Produces extensive and reproducible fragmentation patterns, useful for structural elucidation and library matching.[10][16] | Often results in a weak or absent molecular ion peak, not readily compatible with LC.[4] |
IV. Deciphering the Code: Fragmentation Patterns of Pyridinone Derivatives
The analysis of fragmentation patterns is a cornerstone of structural elucidation by mass spectrometry. For pyridinone derivatives, tandem mass spectrometry (MS/MS) experiments are invaluable for generating characteristic fragment ions that can be used to confirm the identity of a compound or to elucidate the structure of an unknown.
In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.
Figure 2: A conceptual diagram of a tandem mass spectrometry (MS/MS) experiment for the structural elucidation of a pyridinone derivative.
Common fragmentation pathways for pyridinone derivatives often involve the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom within the heterocyclic ring.[10][17] The specific fragmentation pattern will be highly dependent on the nature and position of substituents on the pyridinone core. For example, derivatives with alkyl chains may exhibit characteristic losses of these chains.
V. Advanced Applications: UPLC-MS/MS for High-Throughput Analysis
In drug discovery and development, the ability to rapidly and accurately analyze a large number of samples is crucial. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex matrices.[18][19] The enhanced chromatographic resolution of UPLC allows for the separation of closely related pyridinone derivatives and their metabolites, while the sensitivity and specificity of MS/MS enable low-level detection and quantification.[18][20]
Protocol 2: UPLC-MS/MS Method for the Quantification of a Pyridinone Derivative in a Biological Matrix (e.g., Serum)
Objective: To develop a sensitive and specific UPLC-MS/MS method for the quantification of a target pyridinone derivative in a complex biological matrix.
Materials:
-
Target pyridinone derivative and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Control biological matrix (e.g., drug-free serum)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid or cold acetonitrile)
-
UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Pre-treatment:
-
Protein Precipitation: To a known volume of serum (e.g., 100 µL), add a threefold excess of cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge to extract the analyte from the serum, following the manufacturer's protocol for conditioning, loading, washing, and elution.
-
-
UPLC Separation:
-
Inject the supernatant from the protein precipitation step or the eluate from the SPE step onto a suitable UPLC column (e.g., a C18 column).
-
Develop a gradient elution method using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B. The gradient should be optimized to achieve good separation of the analyte from matrix components.
-
-
MS/MS Detection:
-
Optimize the mass spectrometer parameters for the target analyte and internal standard. This includes tuning the precursor ion and product ion masses for multiple reaction monitoring (MRM), as well as optimizing the collision energy and other source parameters.
-
Acquire data in MRM mode, monitoring at least two transitions for the analyte to ensure specificity.
-
-
Quantification:
-
Construct a calibration curve by spiking known concentrations of the pyridinone derivative into the control biological matrix and subjecting these standards to the same sample preparation procedure as the unknown samples.
-
Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
VI. Conclusion and Future Perspectives
Mass spectrometry is a powerful and versatile tool for the analysis of synthetic pyridinone derivatives. By carefully selecting the appropriate sample preparation techniques, ionization methods, and mass analysis strategies, researchers can obtain high-quality data for structural confirmation, purity assessment, and quantification. The continued development of high-resolution mass spectrometers and advanced data analysis software will further enhance our ability to characterize these important therapeutic agents and accelerate the drug discovery process.
References
-
Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. John Wiley & Sons, Ltd. Available from: [Link]
-
The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
Electron ionization mass spectra of some fused pyrimidinone derivatives. Semantic Scholar. Available from: [Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. Available from: [Link]
-
2.3: Ionization Techniques. Chemistry LibreTexts. Available from: [Link]
-
Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available from: [Link]
-
Ionization Methods in Organic Mass Spectrometry. Available from: [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available from: [Link]
-
Sample preparation in mass spectrometry. Wikipedia. Available from: [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available from: [Link]
-
2(1H)-Pyridinone. NIST WebBook. Available from: [Link]
-
Mass Spectrometry Ionization Methods. Emory University. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Ionization Techniques in Mass Spectrometry: A Review. ResearchGate. Available from: [Link]
-
Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. Available from: [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]
-
SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of Delaware. Available from: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available from: [Link]
-
LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. ResearchGate. Available from: [Link]
-
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Determination of 32 cathinone derivatives and other designer drugs in serum by comprehensive LC-QQQ-MS/MS analysis. PubMed. Available from: [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. as.uky.edu [as.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scienceready.com.au [scienceready.com.au]
- 10. semanticscholar.org [semanticscholar.org]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. japsonline.com [japsonline.com]
- 19. Determination of 32 cathinone derivatives and other designer drugs in serum by comprehensive LC-QQQ-MS/MS analysis [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
cytotoxicity assay protocol for 4-hydroxy-2-pyridone compounds.
Introduction: Characterizing the Cytotoxic Profile of 4-Hydroxy-2-Pyridone Scaffolds
The 4-hydroxy-2-pyridone core is a privileged scaffold in medicinal chemistry, forming the basis of a diverse class of natural products and synthetic compounds. These alkaloids have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines.[1][2] As novel derivatives are synthesized for therapeutic consideration, a robust and systematic evaluation of their cytotoxic potential is a critical step in preclinical development. Understanding not only if a compound is toxic to cells but also how it induces cell death is paramount for elucidating its mechanism of action and predicting its therapeutic window.
This guide provides a comprehensive, two-tiered approach for researchers, scientists, and drug development professionals to assess the cytotoxicity of 4-hydroxy-2-pyridone compounds. We begin with a foundational metabolic activity assay (MTT) for initial screening and IC50 determination, followed by a mechanistically insightful luminescent assay (Caspase-Glo® 3/7) to specifically probe for apoptosis. This structured workflow ensures both efficiency and depth, generating the reliable data necessary to advance promising candidates.
Part I: Primary Cytotoxicity Screening via Metabolic Viability (MTT Assay)
Principle of the MTT Assay
The MTT assay is a colorimetric method fundamental for assessing cell viability.[3] Its mechanism relies on the enzymatic activity of mitochondrial dehydrogenases, which are predominantly active in living, metabolically competent cells. These enzymes cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), reducing it to an insoluble purple formazan product.[3][4] The formazan crystals are then solubilized, and the intensity of the resulting colored solution, measured spectrophotometrically, is directly proportional to the number of viable cells.[4][5]
This assay is selected as the primary screen due to its high throughput, cost-effectiveness, and extensive validation in the field, making it ideal for determining the dose-response relationship of a compound series.
Critical Considerations for 4-Hydroxy-2-Pyridone Compounds
-
Compound Solubility: The polarity and substitution patterns of 4-hydroxy-2-pyridone derivatives can significantly affect their solubility in aqueous cell culture media.[6][7] It is standard practice to prepare stock solutions in an organic solvent like dimethyl sulfoxide (DMSO). Crucially, the final concentration of DMSO in the cell culture wells must be kept low (typically ≤0.5%) to prevent solvent-induced cytotoxicity. [8] A vehicle control (cells treated with the same final concentration of DMSO) is mandatory in every experiment.
-
Potential for Assay Interference: As with any colorimetric assay, there is a risk of interference. The 4-hydroxy-2-pyridone compound itself might be colored, contributing to the final absorbance reading. Alternatively, its chemical properties could enable it to directly reduce MTT, independent of cellular enzymatic activity. To validate the assay, it is essential to run parallel control wells containing the highest concentration of the test compound in culture medium without cells.[5] Any significant color change in these wells indicates interference.
Experimental Protocol: MTT Assay
Materials and Reagents:
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
Test 4-hydroxy-2-pyridone compounds dissolved in DMSO
-
Sterile 96-well flat-bottom tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to the optimized seeding density (see Table 1) in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. To mitigate evaporation or "edge effects," fill the perimeter wells with 100 µL of sterile PBS or medium only.[8]
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the 4-hydroxy-2-pyridone compounds in complete culture medium. Typically, an 8-point, 3-fold or 10-fold dilution series is prepared to cover a broad concentration range. Remember to account for the final volume in the well to achieve the target concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.
-
Include the following mandatory controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in fresh medium only (represents 100% viability).
-
Blank Control: Medium only, no cells (for background subtraction).
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[4]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Presentation and Analysis
Table 1: Recommended Seeding Densities for Common Cell Lines (96-well plate)
| Cell Line | Type | Recommended Seeding Density (cells/well) |
|---|---|---|
| HeLa | Adherent Cervical Cancer | 5,000 - 10,000 |
| A549 | Adherent Lung Carcinoma | 7,000 - 15,000 |
| MCF-7 | Adherent Breast Cancer | 8,000 - 20,000 |
| Jurkat | Suspension T-lymphocyte | 20,000 - 50,000 |
| HepG2 | Adherent Hepatocellular Carcinoma | 10,000 - 25,000 |
Note: These are starting recommendations. Optimal seeding density should be determined empirically for each cell line to ensure cells are in a logarithmic growth phase at the end of the experiment.[8]
Calculation of Cell Viability:
-
Subtract the average absorbance of the Blank Control from all other readings.
-
Calculate the percentage of viability for each compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Part II: Mechanistic Investigation via Apoptosis (Caspase-Glo® 3/7 Assay)
Rationale for Mechanistic Elucidation
Once the cytotoxic activity and potency (IC50) of a 4-hydroxy-2-pyridone compound have been established, the next critical question is how the compound induces cell death. The two major pathways of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[9] Distinguishing between these pathways is vital for drug development. Apoptosis is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases.[10] Caspases-3 and -7 are the primary "executioner" caspases that cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.
The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay designed to specifically measure the activity of these executioner caspases, providing a direct readout of apoptosis induction.[11][12]
Principle of the Caspase-Glo® 3/7 Assay
This assay utilizes a "add-mix-measure" format for simplicity and high-throughput compatibility.[13] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[11][14] In the presence of active caspases-3/7 from apoptotic cells, the substrate is cleaved, releasing aminoluciferin. This product is then consumed by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[13]
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials and Reagents:
-
Cell line(s) and culture reagents as per MTT assay
-
Caspase-Glo® 3/7 Assay Kit (e.g., Promega Corp.)
-
Test 4-hydroxy-2-pyridone compounds dissolved in DMSO
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Sterile, opaque-walled 96-well plates suitable for luminescence measurements
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as Step 1 and 2 of the MTT protocol, using an opaque-walled 96-well plate.
-
Seed cells and treat with the compound series, vehicle control, and untreated control.
-
Crucially, include a Positive Control: Treat a set of wells with a known apoptosis-inducing agent at a concentration and time known to be effective for your cell line.
-
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by combining the buffer and lyophilized substrate.[15] Allow the reconstituted reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[14]
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.[14]
-
Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The optimal incubation time may vary by cell type and should be determined empirically.[13]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Interpretation
The resulting data are typically presented as Relative Luminescence Units (RLU). An increase in RLU compared to the vehicle control indicates an activation of caspases-3 and -7, suggesting the compound induces cell death via apoptosis. The data can be plotted as Fold Change in Luminescence (RLU of treated sample / RLU of vehicle control) versus compound concentration. A dose-dependent increase in luminescence that correlates with the decrease in viability observed in the MTT assay provides strong evidence for an apoptotic mechanism of action.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Cytotoxicity Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Background (MTT) | - Microbial contamination of cultures.[8]- Phenol red or serum interference.[8]- Compound directly reduces MTT. | - Check cultures for contamination.- Use phenol red-free medium for the assay.- Run cell-free controls with the compound to quantify interference. |
| Low Signal / Low Absorbance (MTT) | - Cell seeding density is too low.[8]- Incubation time with MTT is insufficient.- Compound is cytostatic (inhibits proliferation) but not cytotoxic. | - Optimize cell seeding density with a titration experiment.[8]- Increase MTT incubation time (up to 4 hours).- Consider a cell proliferation assay in parallel. |
| Poor Reproducibility | - Inconsistent cell health or passage number.- "Edge effects" in the 96-well plate.- Inaccurate pipetting or cell counting. | - Use cells from a consistent, low passage number in the log growth phase.- Do not use the outer wells for experimental samples; fill with PBS instead.[8]- Ensure cell suspension is homogenous before seeding. |
| High Luminescence in Controls (Caspase-Glo®) | - Spontaneous apoptosis in unhealthy or over-confluent cells. | - Ensure optimal cell culture conditions and seed cells at a density that avoids confluency.[16] |
Conclusion
References
-
Title: Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex Source: Evotec URL: [Link]
-
Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis Source: Boster Bio URL: [Link]
-
Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
-
Title: LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL Source: InvivoGen URL: [Link]
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Boster Bio URL: [Link]
-
Title: Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb Source: MDPI URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: Measuring Cell Viability / Cytotoxicity Source: Dojindo Molecular Technologies URL: [Link]
-
Title: Chemical structures of 4-hydroxy-2-pyridones and in vitro and in vivo... Source: ResearchGate URL: [Link]
-
Title: Protocol of Real Time Viability Assay Using HepG2 Cell Line Source: NCBI URL: [Link]
-
Title: (PDF) Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities Source: ResearchGate URL: [Link]
-
Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL: [Link]
-
Title: Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry Source: PMC - NIH URL: [Link]
-
Title: Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives Source: PubMed URL: [Link]
-
Title: 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches Source: CiteSeerX URL: [Link]
-
Title: 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis Source: PubMed URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotium.com [biotium.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
Introduction: A New Paradigm in Antibacterial Discovery
An Application Guide for the In Vitro Antibacterial Evaluation of Novel Pyridinones
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, creating an urgent need for the discovery of novel antibacterial agents with unique mechanisms of action.[1] Pyridinones, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in antibacterial research.[2] Several derivatives have demonstrated potent activity against a spectrum of pathogens, including multidrug-resistant strains.[3][4]
The primary antibacterial mechanism for many pyridinones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for bacterial DNA replication, repair, and transcription. By targeting these validated pathways, pyridinones represent a significant opportunity to develop new lines of effective therapeutics.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel pyridinone compounds. It outlines a logical cascade of in vitro assays, moving from foundational susceptibility testing to more complex dynamic and biofilm-focused evaluations. The protocols herein are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7][8]
Experimental Cascade Overview
A systematic approach is crucial for efficiently evaluating the potential of a new chemical entity. The workflow begins with determining the minimum concentration required to inhibit growth and progresses to understanding the compound's killing kinetics and its efficacy against complex bacterial communities like biofilms.
Caption: A logical workflow for the in vitro evaluation of novel pyridinones.
Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale
The MIC assay is the cornerstone of antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][9] This fundamental metric establishes the potency of the novel pyridinone against a panel of clinically relevant bacterial strains and informs the concentration range for subsequent, more complex assays. The broth microdilution method, performed in 96-well plates, is the gold standard due to its efficiency and reproducibility.[10][11]
Detailed Protocol: Broth Microdilution
This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][12]
Materials:
-
Novel Pyridinone Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well sterile microtiter plates, multichannel pipette, spectrophotometer, incubator (37°C).
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Compound Serial Dilution:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the pyridinone stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each test well is 200 µL.
-
Seal the plate and incubate at 37°C for 16-24 hours.[1]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the pyridinone compound at which there is no visible bacterial growth (i.e., the well is clear).[1] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Data Presentation
MIC values should be tabulated to compare the activity of multiple pyridinone derivatives against a panel of bacterial strains.
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| Pyridinone-A | 4 µg/mL | 16 µg/mL | >64 µg/mL |
| Pyridinone-B | 2 µg/mL | 8 µg/mL | 32 µg/mL |
| Control Drug | 1 µg/mL | 2 µg/mL | 4 µg/mL |
Minimum Bactericidal Concentration (MBC) Assay
Scientific Rationale
While the MIC assay identifies the concentration that inhibits growth (bacteriostatic activity), the MBC assay determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum, indicating bactericidal activity.[13][14] This distinction is critical, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients. The MBC is determined as a direct follow-on from the MIC assay.[15]
Detailed Protocol
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC for each pyridinone compound. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, plate 10-100 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation and Enumeration:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
-
Determining the MBC:
Interpreting MIC/MBC Data
The relationship between the MIC and MBC is used to classify the agent's activity.
-
Bactericidal: If the MBC/MIC ratio is ≤ 4.[14]
-
Bacteriostatic: If the MBC/MIC ratio is > 4.
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pyridinone-A | 4 | 8 | 2 | Bactericidal |
| Pyridinone-B | 2 | 32 | 16 | Bacteriostatic |
Time-Kill Kinetics Assay
Scientific Rationale
Time-kill assays provide a dynamic assessment of an antimicrobial agent's effect, revealing the rate and extent of bacterial killing over time.[16][17] This assay is crucial for understanding the pharmacodynamic properties of a compound, such as whether its killing is concentration-dependent or time-dependent. The data generated helps to classify an agent as bactericidal (≥3-log₁₀ reduction in CFU/mL) or bacteriostatic (inhibition of growth).[17][18]
Detailed Protocol
Caption: Workflow for the time-kill kinetics assay.
Procedure:
-
Preparation:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol (~5 x 10⁵ CFU/mL in CAMHB).
-
Prepare tubes containing CAMHB with the novel pyridinone at various concentrations based on its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube with no compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to the target starting density.
-
Immediately after inoculation, remove an aliquot from each tube for the T=0 time point.
-
Incubate all tubes at 37°C with shaking.
-
At subsequent, predefined time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[17]
-
-
Quantification:
-
For each aliquot, perform a 10-fold serial dilution in sterile saline or PBS.
-
Plate the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL for each time point and concentration.
-
Data Presentation
Results are typically presented in a table and visualized as a semi-logarithmic plot.
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.10 | 4.35 | 3.15 |
| 4 | 7.80 | 4.20 | 3.10 | <2.00 |
| 8 | 8.90 | 3.50 | <2.00 | <2.00 |
| 24 | 9.10 | 3.80 (regrowth) | <2.00 | <2.00 |
Anti-Biofilm Activity Assay
Scientific Rationale
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which exhibit high tolerance to conventional antibiotics.[19] The ability of a novel compound to inhibit biofilm formation or eradicate established biofilms is a critical indicator of its potential clinical utility. The crystal violet assay is a simple, high-throughput method to quantify total biofilm biomass.[20][21]
Detailed Protocol: Crystal Violet Staining
Procedure:
-
Biofilm Formation:
-
Prepare a standardized bacterial inoculum (diluted 1:100 from a 0.5 McFarland culture) in a suitable growth medium (e.g., TSB with glucose).
-
Dispense 200 µL of the inoculated medium into the wells of a flat-bottom 96-well plate.
-
For Inhibition Assay: Add the pyridinone compound at various concentrations at the same time as the bacteria.
-
For Eradication Assay: Incubate the plate for 24-48 hours at 37°C to allow mature biofilms to form before adding the compound.
-
Incubate for a further 24 hours after compound addition.
-
-
Washing and Staining:
-
Carefully remove the planktonic (free-floating) bacteria from each well by aspiration or gentle inversion.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[20]
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[22]
-
-
Solubilization and Quantification:
-
Remove the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[22]
-
Incubate for 10-15 minutes.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at 595 nm using a plate reader.[23]
-
Data Analysis
The absorbance is directly proportional to the amount of biofilm biomass. Results are typically expressed as the percentage of biofilm inhibition or reduction compared to the untreated control.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic in vitro evaluation of novel pyridinone antibacterial candidates. By progressing through this testing cascade—from determining basic potency with MIC and MBC assays to understanding dynamic activity with time-kill kinetics and assessing efficacy against complex biofilms—researchers can build a comprehensive data package. This structured approach ensures that lead compounds are thoroughly characterized, enabling informed decisions for advancing the most promising candidates into further preclinical and clinical development.
References
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Google Scholar.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Microtiter plate assays to assess antibiofilm activity against bacteria. (n.d.).
- The Rise of 2-Pyridones: A Technical Guide to a New Class of Antibacterial Agents. (n.d.). Benchchem.
- Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49. (n.d.). Benchchem.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH.
- Antibiotic susceptibility testing using minimum inhibitory concentr
- Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (n.d.). Benchchem.
- A Platform of Anti-biofilm Assays Suited to the Exploration of N
- Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantific
- Time Kill Assay. (n.d.). Scribd.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. (2013). JoVE.
- Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
- Minimum bactericidal concentr
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
- General Biofilm Assay Protocol. (n.d.). iGEM.
- Time-Kill Evalu
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH.
- How to perform biofilm assay for antibiofilm activity? (2022).
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers.
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PMC - NIH.
- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Google Scholar.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.
- Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (n.d.). Johns Hopkins University.
- New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2024). PMC - NIH.
- Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized
Sources
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
- 12. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. grokipedia.com [grokipedia.com]
- 15. microchemlab.com [microchemlab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 20. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. static.igem.org [static.igem.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antiviral Screening of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antiviral potential of the novel compound, 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile. This document outlines a strategic and tiered approach to antiviral screening, commencing with essential preliminary assessments and progressing to detailed primary and secondary screening protocols. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a thorough characterization of the compound's antiviral profile.
Introduction and Rationale
The emergence of novel and drug-resistant viral pathogens presents a continuous and significant threat to global health, necessitating the urgent discovery and development of new antiviral agents.[1] Small molecules, such as nicotinonitrile derivatives, represent a promising class of compounds for drug discovery due to their diverse biological activities.[2][3] 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is a synthetic small molecule with a chemical structure suggestive of potential biological activity. A systematic and robust screening strategy is paramount to elucidating its potential as an antiviral agent.
This guide provides a comprehensive framework for the in vitro antiviral evaluation of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, emphasizing a logical progression from broad-spectrum screening to more specific mechanistic studies. The protocols are designed to be adaptable to a variety of viral targets and are grounded in established virological and cell biology principles.
Preliminary Assessments: Compound Preparation and Cytotoxicity
Prior to initiating antiviral efficacy studies, it is imperative to ensure the purity and solubility of the test compound and to thoroughly assess its cytotoxic potential.[4] Cytotoxicity assays are crucial for distinguishing true antiviral activity from non-specific cell killing and for determining the therapeutic window of the compound.[4][5]
Synthesis and Characterization of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
While a detailed synthesis protocol is beyond the scope of this antiviral screening guide, a plausible synthetic route for nicotinonitrile derivatives often involves multi-component reactions.[6] It is essential that the synthesized compound be purified to ≥95% purity, as confirmed by analytical techniques such as HPLC, and its structure verified by NMR and mass spectrometry.
Cytotoxicity Assessment
The cytotoxicity of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile must be evaluated in the same cell lines that will be used for the antiviral assays. This is a critical step to determine the concentration range for subsequent experiments and to calculate the Selectivity Index (SI), a key indicator of a compound's therapeutic potential.[1][7]
Protocol: MTT Assay for Cytotoxicity (CC50 Determination)
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.
Materials and Reagents:
-
Susceptible host cell line (e.g., Vero E6, MDCK, HeLa)[1]
-
Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics[1]
-
Assay Medium (DMEM with 2% FBS)[1]
-
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 Incubator
-
Microplate reader
Procedure:
-
Seed 96-well plates with the host cells at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium.[1]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Prepare serial dilutions of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile in assay medium.
-
Remove the cell culture medium and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.[1]
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
| Parameter | Description |
| CC50 | The concentration of the compound that reduces cell viability by 50%. |
Tier 1: Primary Antiviral Screening - Broad-Spectrum Activity
The initial screening phase aims to identify if 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile possesses broad-spectrum antiviral activity.[8] A cost-effective and efficient method for this is the cytopathic effect (CPE) reduction assay, which can be applied to a wide range of viruses that cause visible damage to host cells.[9][10]
Diagram: Antiviral Screening Workflow
Caption: A tiered approach to antiviral screening.
Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of the test compound to inhibit the cytopathic effect induced by a virus.[7]
Materials and Reagents:
-
Susceptible host cell line and corresponding virus (e.g., Vero cells with Herpes Simplex Virus)[10][11]
-
Cell Culture Medium and Assay Medium
-
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile (stock solution in DMSO)
-
Known antiviral drug as a positive control
-
Cell viability reagent (e.g., Neutral Red)[7]
-
96-well cell culture plates
-
CO2 Incubator
-
Microplate reader
Procedure:
-
Prepare cell plates as described in the cytotoxicity assay (Section 2.2, step 1).[1]
-
Remove the cell culture medium. Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI).
-
Add 50 µL of the serially diluted 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile to the wells.
-
Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).[1]
-
Incubate the plates until >80% CPE is observed in the virus control wells (typically 48-72 hours).[7]
-
Assess cell viability using a suitable reagent like Neutral Red.[7]
-
Calculate the percentage of CPE inhibition for each concentration. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[7]
| Parameter | Description |
| EC50 | The concentration of the compound that inhibits the viral cytopathic effect by 50%. |
| Selectivity Index (SI) | CC50 / EC50. A higher SI value indicates a more promising therapeutic potential.[7] |
Tier 2: Secondary Antiviral Screening - Confirmation and Specificity
Compounds that demonstrate significant activity in the primary screen should be further evaluated in more quantitative and specific secondary assays.
Plaque Reduction Assay
The plaque reduction assay is a classic and highly quantitative method to determine the effect of a compound on infectious virus particle production.[12][13]
Protocol: Plaque Reduction Assay
Materials and Reagents:
-
Confluent monolayer of susceptible cells in 6- or 12-well plates
-
Virus stock
-
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
-
Semi-solid overlay (e.g., containing Avicel or carboxymethyl cellulose)[12][14]
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the virus stock.
-
Infect confluent cell monolayers with the virus dilutions for 1 hour at 37°C.[12]
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium containing various concentrations of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile.
-
Incubate for a period that allows for plaque formation (e.g., 2-3 days for influenza virus).[12]
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques at each compound concentration and calculate the percentage of plaque reduction compared to the untreated control.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[13]
Virus-Specific Assays
Depending on the results of the broad-spectrum screening and any structural similarities of the compound to known antivirals, more specific assays targeting particular viruses can be employed.
-
Hepatitis C Virus (HCV): An HCV replicon assay can be used to assess the compound's ability to inhibit HCV RNA replication in a human hepatoma cell line.[15][16][17] This system is a valuable tool for studying different aspects of RNA replication.[18]
-
Influenza Virus: A focus reduction assay can be utilized for a more rapid assessment of antiviral activity against influenza viruses compared to the traditional plaque assay.[19] Alternatively, an immunoplaque assay can specifically detect infected cells using an antibody against a viral protein like the nucleoprotein.[20]
-
Herpes Simplex Virus (HSV): The CPE inhibition assay is a reliable method for determining the in vitro susceptibility of HSV to antiviral agents.[10][11][21]
-
Human Immunodeficiency Virus (HIV): An HIV-1 reverse transcriptase (RT) assay can be used to determine if the compound specifically inhibits this key viral enzyme.[22]
Diagram: Hypothetical Mechanism of Action
Caption: Potential inhibition of viral replication.
Data Interpretation and Next Steps
The collective data from the cytotoxicity and antiviral assays will provide a comprehensive profile of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile's potential as an antiviral agent.
| Assay | Key Parameter | Interpretation |
| Cytotoxicity | CC50 | Indicates the concentration at which the compound is toxic to cells. |
| CPE Reduction | EC50, SI | Provides an initial assessment of antiviral activity and therapeutic window. |
| Plaque Reduction | EC50 | Quantifies the inhibition of infectious virus particle production. |
| Virus-Specific | EC50/IC50 | Determines the activity against specific viral targets. |
A compound with a high SI value (typically >10) and potent EC50 values in the low micromolar or nanomolar range would be considered a promising candidate for further development. Subsequent steps would involve mechanism-of-action studies, evaluation in animal models, and structure-activity relationship (SAR) studies to optimize its antiviral properties.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assays.
- Lee, C. H., & Lee, S.-W. (2013). Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol.
- National Institutes of Health. (n.d.). HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations.
- Star Republic. (n.d.). HIV reverse transcriptase activity assay. Guide for Biologists.
- Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- National Institutes of Health. (n.d.). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19.
- Virology Research Services. (n.d.). Antiviral Drug Screening.
- Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research.
- PubMed Central. (n.d.). In vitro methods for testing antiviral drugs.
- XpressBio. (n.d.). HIV 1 Reverse Transcriptase Assay Kit.
- Virology Research Services. (2024). Understanding Cytotoxicity.
- Springer Nature Experiments. (n.d.). HCV Replicons: Overview and Basic Protocols.
- Bio-protocol. (2013). Colony Forming Assay for HCV-Replicon Cell Line.
- PubMed. (1999). Cytopathic effect inhibition assay for determining the in-vitro susceptibility of herpes simplex virus to antiviral agents.
- PubMed. (2009). HCV replicons: overview and basic protocols.
- MDPI. (n.d.). Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus.
- Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric.
- Benchchem. (n.d.). Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols.
- Protocols.io. (2022). Influenza virus plaque assay.
- ResearchGate. (n.d.). Cytopathic effect inhibition (CPE) assay against Herpes Simplex Virus Type-1, 10 TCID 50.
- ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- Journal of Clinical Microbiology. (1990). Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system.
- Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit.
- MDPI. (n.d.). Broad-Spectrum Antiviral Agents.
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives....
- PubMed Central. (n.d.). Herpes simplex virus: isolation, cytopathological characterization and antiviral sensitivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Cytopathic effect inhibition assay for determining the in-vitro susceptibility of herpes simplex virus to antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Influenza virus plaque assay [protocols.io]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Herpes simplex virus: isolation, cytopathological characterization and antiviral sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Phytotoxic Agents from Pyridinone Scaffolds
Introduction: The Pyridinone Scaffold as a Privileged Structure in Herbicide Discovery
The relentless challenge of ensuring global food security necessitates the continuous development of novel and effective herbicides. The emergence of herbicide-resistant weeds against existing modes of action further underscores the urgency for innovation in this field. The pyridinone core, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal and agricultural chemistry due to its versatile biological activities.[1] This includes demonstrated phytotoxic properties, with notable examples like fluridone and sapinopyridione serving as successful commercial herbicides.[2] Pyridinone derivatives offer a synthetically accessible and highly adaptable scaffold for the development of new phytotoxic agents.[1] Their structural features, including multiple sites for functionalization, allow for the fine-tuning of their biological activity, selectivity, and physicochemical properties.[1]
This technical guide provides a comprehensive overview of the principles and methodologies for developing novel phytotoxic agents based on the pyridinone scaffold. We will delve into the synthetic strategies for generating diverse pyridinone libraries, detailed protocols for robust phytotoxicity evaluation, and an exploration of the key mechanisms of action. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation herbicides.
Section 1: Synthesis of Pyridinone Derivatives
The foundation of any herbicide discovery program lies in the efficient synthesis of a diverse library of candidate molecules. A common and effective starting point for the synthesis of phytotoxic pyridinones is the commercially available dehydroacetic acid.[3]
Protocol 1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one (A Key Intermediate)
This protocol outlines the two-step synthesis of the key intermediate, 4-hydroxy-6-methylpyridin-2(1H)-one, from dehydroacetic acid.
Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one
-
In a 25 mL round-bottom flask, combine dehydroacetic acid (1 mmol) and a 92% aqueous solution of sulfuric acid (5 mmol).
-
Heat the mixture to 130°C for 10 minutes.
-
Pour the hot mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with hexane and dry at 80°C to yield 4-hydroxy-6-methyl-2H-pyran-2-one.
Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one
-
In a 25 mL flask, add 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) and a 28% aqueous solution of ammonium hydroxide (5 mmol) under stirring.
-
Heat the mixture at 100°C for 7 hours.
-
Add 1 L of water to the mixture and neutralize with concentrated HCl.
-
Collect the precipitate by filtration.
-
Wash the precipitate with water and acetone, then dry at 80°C to obtain 4-hydroxy-6-methylpyridin-2(1H)-one as a pale brown solid.[2]
Protocol 2: General Method for the Condensation of 4-Hydroxy-6-methylpyridin-2(1H)-one with Aldehydes
This protocol describes a general procedure for the synthesis of diverse pyridinone derivatives through the condensation of the key intermediate with various aldehydes.[2]
-
To a 100 mL round-bottomed flask, add 95% ethanol (20 mL), methanol (20 mL), 4-hydroxy-6-methylpyridin-2(1H)-one (1.5 mmol), piperidine (15 µL), and pyridine (45 µL).
-
Stir the reaction mixture for 5 minutes at 25°C.
-
Add the desired aldehyde (1 mmol) to the mixture.
-
Reflux the reaction mixture until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Filter the resulting precipitate and wash it with methanol followed by ethyl ether to yield the final pyridinone derivative.
Section 2: Mechanism of Action of Pyridinone-Based Phytotoxins
A thorough understanding of the mechanism of action is paramount for the rational design and optimization of herbicides. The well-characterized pyridinone herbicide, fluridone, acts by inhibiting the enzyme phytoene desaturase (PDS).[4]
The Carotenoid Biosynthesis Pathway: A Key Herbicidal Target
PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids serve a vital role in protecting chlorophyll from photo-oxidation.[4] By inhibiting PDS, pyridinone-based herbicides disrupt the production of carotenoids, leading to the degradation of chlorophyll and the characteristic "bleaching" or whitening of plant tissues, ultimately resulting in plant death.[4][5]
Caption: Inhibition of Phytoene Desaturase (PDS) by Pyridinone Herbicides.
Section 3: Phytotoxicity Evaluation
Rigorous and standardized phytotoxicity testing is essential to determine the efficacy, selectivity, and dose-response relationships of newly synthesized pyridinone derivatives.
Protocol 3: Greenhouse-Based Whole-Plant Phytotoxicity Assay
This protocol provides a step-by-step guide for conducting a greenhouse-based phytotoxicity assay to evaluate the post-emergence herbicidal activity of pyridinone compounds.
1. Plant Material and Growth Conditions:
-
Select representative monocotyledonous (e.g., Sorghum bicolor - sorghum) and dicotyledonous (e.g., Ipomoea grandifolia - morning glory, Cucumis sativus - cucumber) plant species.[2]
-
Sow seeds in pots containing a standardized greenhouse potting mix.
-
Maintain the plants in a greenhouse with controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
After emergence, thin the seedlings to one healthy, uniform plant per pot.
2. Preparation of Test Solutions:
-
Dissolve the synthesized pyridinone compounds in a suitable solvent (e.g., acetone) and prepare a series of dilutions to establish a dose-response curve.
-
Include a non-ionic surfactant in the spray solution to enhance herbicide uptake.
-
The control group should be treated with a solution containing the solvent and surfactant only.
3. Herbicide Application:
-
Calibrate a greenhouse spray chamber to deliver a consistent spray volume.
-
Randomly arrange the pots in the spray chamber.
-
Apply the respective treatments to the plants at the 2-4 true leaf stage.
4. Data Collection and Analysis:
-
Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale from 0% (no injury) to 100% (complete plant death).
-
At the end of the experiment, harvest the aerial parts and roots of the plants.
-
Determine the fresh and dry weight of the plant material to quantify the impact on biomass.
-
Calculate the half-maximal inhibitory concentration (IC50) values for each compound on each plant species.
Caption: Experimental Workflow for Greenhouse Phytotoxicity Assay.
Section 4: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of pyridinone derivatives and their phytotoxic activity is crucial for designing more potent and selective herbicides.
Initial studies on pyridinone derivatives have provided some preliminary SAR insights. For instance, the presence of an aromatic ring, regardless of its position relative to the pyridinone core, appears to enhance phytotoxic activity compared to alkyl substituents.[2] Furthermore, the specific nature and position of substituents on the pyridinone ring can significantly influence herbicidal efficacy.[6] For inhibitors of phytoene desaturase, the stereochemistry and the distance of aromatic moieties from the core scaffold are critical for optimal inhibitory potential.[7]
| Compound ID | R Group (at C3) | % Inhibition of Aerial Part (S. bicolor) | % Inhibition of Roots (S. bicolor) | % Inhibition of Aerial Part (I. grandifolia) | % Inhibition of Roots (I. grandifolia) | Reference |
| 4a | H | 15.2 | 35.4 | 64.4 | 45.1 | [2] |
| 4c | CH(CH3)2 | 25.8 | 48.7 | 68.4 | 72.8 | [2] |
| 4g' | Pyran ring derivative | 38.6 | 55.2 | 56.8 | 58.2 | [2] |
Table 1: Phytotoxicity of Selected Pyridinone Derivatives on Sorghum bicolor (monocot) and Ipomoea grandifolia (dicot). [2]
Section 5: Conclusion and Future Directions
The pyridinone scaffold represents a promising platform for the development of novel phytotoxic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large and varied chemical libraries for screening. The established mode of action for some pyridinone herbicides, the inhibition of phytoene desaturase, provides a clear mechanistic target for rational drug design.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesizing a broader range of pyridinone derivatives with diverse substituents to explore a wider chemical space and identify novel SARs.
-
Mechanism of Action Studies: Investigating alternative mechanisms of action for pyridinone-based phytotoxins beyond PDS inhibition to identify new herbicidal targets.
-
Selectivity Profiling: Conducting extensive screening against a panel of important crop and weed species to identify compounds with desirable selectivity profiles.
-
Formulation Development: Optimizing the formulation of lead compounds to enhance their stability, uptake, and efficacy under field conditions.
By leveraging the principles and protocols outlined in this guide, researchers can systematically advance the development of pyridinone-based phytotoxic agents, contributing to the next generation of sustainable and effective weed management solutions.
References
-
Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. [Link]
-
Li, J., et al. (2024). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Zhang, J., et al. (2015). Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 539-543. [Link]
-
Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5035. [Link]
-
Sandmann, G., & Mitchell, G. (2001). In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives. Journal of Agricultural and Food Chemistry, 49(1), 138-141. [Link]
-
Wakabayashi, K., & Böger, P. (2003). Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates. Journal of Agricultural and Food Chemistry, 51(13), 3766-3771. [Link]
-
Chen, H., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530. [Link]
-
Demuner, A. J., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986. [Link]
-
Parus, A., Wojciechowska, A., & Wojciechowska, I. (2016). Phytotoxicity of pyridineamidoximes against two crop plants: preliminary evaluation. Acta Biologica Cracoviensia Series Botanica, 58(2). [Link]
-
da Silva, M. S., et al. (2022). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Molecules, 27(19), 6539. [Link]
-
Sandmann, G., & Böger, P. (1992). Chemical Structure and Activity of Herbicidal Inhibitors of Phytoene Desaturase. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals (pp. 415-429). CRC Press. [Link]
-
Atomic Spin. (2013). Making Diagrams with graphviz. [Link]
-
Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: a review. Mendeleev Communications, 34(5), 557-567. [Link]
-
Koschmieder, J., et al. (2017). Plant-type phytoene desaturase: Functional evaluation of structural implications. PLoS ONE, 12(11), e0187628. [Link]
-
Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. [Link]
-
Lubej, M. (2021, November). Graphviz (create charts and diagrams with Python). DragonPy Meetup. [Link]
-
Koschmieder, J., et al. (2017). Plant-type phytoene desaturase: Functional evaluation of structural implications. PLoS ONE, 12(11), e0187628. [Link]
-
A Quick Introduction to Graphviz. (2017). [Link]
-
Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: a review. Mendeleev Communications. [Link]
-
Graphviz. (n.d.). [Link]
-
SheTechSavant. (2021). Graphviz: Making graphs was never so easy. Analytics Vidhya. [Link]
-
de Souza, A. L. T., et al. (2025). Evaluation of herbicide toxicity to Lemna minor L. and Azolla caroliniana Willd. Ecotoxicology. [Link]
-
Ito, T., et al. (2018). Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides. Journal of Pesticide Science, 43(3), 162-168. [Link]
-
Liu, X., et al. (2025). Phytotoxicity of fluridone and emerging transformation products in agricultural soils: Insights into molecular interactions and photosynthetic disruptions in maize. Journal of Hazardous Materials, 485, 139252. [Link]
-
Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 322-331. [Link]
-
Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [Link]
-
Zhang, Y., & Pike, R. S. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864539. [Link]
-
Varga, E., et al. (2016). Recovery patterns of Lemna minor after a 7-day exposure to herbicide mixtures. Ecotoxicology and Environmental Safety, 133, 133-140. [Link]
-
Environment Canada. (1999). Test for Measuring the Inhibition of Growth Using the Freshwater Macrophyte, Lemna minor. [Link]
-
Gocke, E., et al. (2000). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 467(1), 125-137. [Link]
-
Araniti, F., et al. (2021). Phytotoxic Activity of the Natural Compound Norharmane on Crops, Weeds and Model Plants. Plants, 10(11), 2419. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile in Cancer Cell Lines
Forward
The discovery and development of novel small molecules with therapeutic potential against cancer is a cornerstone of modern oncology research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial evaluation of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile (herein referred to as DHMON) in various cancer cell lines. While extensive public data on the specific anti-cancer activity of DHMON is not yet available, this guide offers a robust framework of detailed protocols and scientific rationale to systematically investigate its potential as an anti-cancer agent. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of cancer cell biology and pharmacology.
Introduction to DHMON and Rationale for Screening
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile (DHMON) is a heterocyclic compound belonging to the dihydropyridine class of molecules. Derivatives of dihydropyridines have been noted for a range of biological activities, including some with demonstrated cytotoxic effects on cancer cell lines.[1] The structural features of DHMON, including the hydroxypyridinone core, suggest potential for interactions with biological macromolecules, making it a candidate for screening as a potential anti-neoplastic agent.[2][3]
This guide will detail the necessary experimental workflows to:
-
Determine the cytotoxic and cytostatic effects of DHMON on a panel of cancer cell lines.
-
Elucidate the primary mechanism of cell death induced by DHMON (apoptosis vs. necrosis).
-
Investigate the impact of DHMON on cell cycle progression.
The following protocols are designed to provide a foundational understanding of DHMON's in vitro activity, which is a critical first step in the drug discovery pipeline.[4][5]
Preliminary Steps: Compound Handling and Cell Line Selection
DHMON Stock Solution Preparation
The accurate preparation of the compound stock solution is critical for reproducible results.
Protocol 1: DHMON Stock Solution Preparation
-
Obtain High-Purity Compound: Source DHMON with a purity of >95% to avoid confounding results from impurities.
-
Solubility Testing: Determine the optimal solvent for DHMON. Start with dimethyl sulfoxide (DMSO), a common solvent for small molecules. If solubility is an issue, other organic solvents may be tested.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of DHMON powder.
-
Dissolve in the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Cancer Cell Line Panel Selection
The choice of cell lines will significantly impact the interpretation of the results. It is advisable to use a panel of cell lines representing different cancer types to assess the breadth of DHMON's activity.
Recommended Starter Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative |
| A549 | Lung Carcinoma | Non-small cell lung cancer |
| HCT116 | Colorectal Carcinoma | p53 wild-type |
| HeLa | Cervical Adenocarcinoma | HPV-positive |
| K562 | Chronic Myelogenous Leukemia | Suspension cell line |
Assessing the Cytotoxic and Cytostatic Effects of DHMON
The initial evaluation of a potential anti-cancer compound involves determining its effect on cell viability and proliferation.[6][7] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[5]
Cell Viability Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells from routine culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DHMON stock solution in complete culture medium to achieve final concentrations ranging from a high (e.g., 100 µM) to a low (e.g., 0.1 µM) concentration. Include a vehicle control (medium with the same concentration of DMSO as the highest DHMON concentration).
-
Remove the medium from the wells and add 100 µL of the DHMON-containing medium or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the DHMON concentration and use non-linear regression to determine the IC50 value.[9]
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of DHMON.
Elucidating the Mechanism of Cell Death
Once it is established that DHMON has cytotoxic effects, the next logical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis.[10][11]
Apoptosis Detection by Annexin V/Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Protocol 3: Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with DHMON at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a suitable time period (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The cell populations will be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Apoptosis Detection Pathway
Caption: Cellular states identified by Annexin V/PI staining.
Investigating the Impact on Cell Cycle Progression
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[8] Flow cytometry with propidium iodide staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Cell Cycle Analysis by Propidium Iodide Staining
Protocol 4: PI Staining for Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with DHMON at concentrations around the IC50 value as described in Protocol 3.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in a particular phase compared to the vehicle control suggests cell cycle arrest.
-
Data Interpretation and Next Steps
The results from these initial assays will provide a foundational understanding of DHMON's anti-cancer potential.
Summary of Potential Outcomes and Interpretations:
| Assay | Possible Outcome | Interpretation | Next Steps |
| MTT Assay | Low IC50 values across multiple cell lines | DHMON has broad cytotoxic/cytostatic activity. | Investigate mechanism of action. |
| Selective low IC50 in specific cell lines | DHMON may target a pathway specific to certain cancer types. | Identify biomarkers of sensitivity. | |
| Annexin V/PI | Increase in Annexin V+/PI- population | DHMON induces early apoptosis. | Investigate caspase activation and mitochondrial membrane potential.[11][15] |
| Increase in Annexin V+/PI+ population | DHMON induces late apoptosis or necrosis. | Perform additional assays to distinguish between late apoptosis and necrosis. | |
| Cell Cycle Analysis | Accumulation of cells in G1, S, or G2/M phase | DHMON causes cell cycle arrest at a specific checkpoint. | Investigate the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs).[16] |
Conclusion
This document provides a detailed and scientifically grounded framework for the initial in vitro evaluation of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile (DHMON) as a potential anti-cancer agent. By following these protocols, researchers can generate robust and reproducible data to guide further investigation into the mechanism of action and therapeutic potential of this novel compound. The path from a small molecule to a therapeutic agent is long and complex, and these foundational studies are a critical and indispensable first step.
References
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Creative Bioarray. Overview of Cell Apoptosis Assays. [Link]
-
National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]
-
University of Virginia. Cell Cycle Tutorial Contents. [Link]
-
MolecularCloud. Cell Viability Assays: An Overview. [Link]
-
National Center for Biotechnology Information. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]
-
Creative Bioarray. Cell Viability Assays. [Link]
-
National Center for Biotechnology Information. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
DHMO.org. Dihydrogen Monoxide and Cancer. [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. [Link]
-
ResearchGate. Cell viability assay on cancer cell lines in presence of MG and TPT. [Link]
-
National Center for Biotechnology Information. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. [Link]
-
Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]
-
National Center for Biotechnology Information. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. [Link]
-
PubMed. Manganese oxide nanomaterials: bridging synthesis and therapeutic innovations for cancer treatment. [Link]
-
Global Substance Registration System. 1,6-DIHYDRO-N-METHYL-6-OXONICOTINAMIDE. [Link]
-
PubMed. Synthesis and biological evaluation of 6-methyl analog of 1alpha,25-dihydroxyvitamin D3. [Link]
-
National Center for Biotechnology Information. Application of Nanotechnology in Cancer Diagnosis and Therapy - A Mini-Review. [Link]
-
National Center for Biotechnology Information. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. [Link]
-
National Center for Biotechnology Information. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. [Link]
-
youris.com. Nanodiamonds: a cancer patient's best friend?. [Link]
-
PubChem. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. [Link]
-
Longdom Publishing. Advancements in Cancer Research: Implementing Hybridoma Technology's Potential. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. [Link]
-
National Center for Biotechnology Information. 4-Hydroxy-6-methylpyridin-2(1H)-one. [Link]
-
PubChem. 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxyethoxy-2-t)methyl)-. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 11. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell Cycle Protocols [bdbiosciences.com]
Application Notes: A Comprehensive Protocol for the Evaluation of Pyridinone-Based Enzyme Inhibitors
Introduction: The Significance of the Pyridinone Scaffold
The pyridinone ring is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, make it a versatile core for designing potent and selective enzyme inhibitors.[1][2] Pyridinone-containing compounds have shown significant activity against diverse enzyme classes, including kinases, metalloenzymes, and viral polymerases.[2][3]
However, the successful development of a pyridinone-based inhibitor requires a rigorous and systematic evaluation protocol. This guide provides a comprehensive workflow, from initial biochemical characterization to cellular target validation, designed to ensure scientific integrity and generate a robust data package for candidate advancement. We will detail not only the "how" but also the critical "why" behind each experimental phase, empowering researchers to make informed decisions and troubleshoot potential challenges.
Phase 1: Foundational Biochemical Characterization
The initial phase focuses on confirming that the pyridinone compound inhibits the target enzyme's activity in a purified, in vitro system and determining its potency.
Potency Determination: The IC50 Assay
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency.[5][6] It represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[5][6]
Causality Behind the Protocol: An accurate IC50 value is the first quantitative measure of a compound's potential. This experiment is designed to establish a dose-response relationship, which is fundamental to understanding the inhibitor's effect.[6][7] It is crucial to run this assay with appropriate controls to rule out artifacts. The pyridinone scaffold, for instance, can sometimes chelate metal ions essential for enzyme function or form aggregates at high concentrations, leading to non-specific inhibition.[8][9][10]
Protocol 1: General Enzyme Inhibition Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the pyridinone inhibitor in 100% DMSO.
-
Prepare solutions of the purified target enzyme and its corresponding substrate in an optimized assay buffer. The buffer composition is critical and may need to be optimized for pH, ionic strength, and cofactors.[11]
-
-
Assay Setup (96- or 384-well plate format):
-
Create a serial dilution series of the inhibitor. Typically, an 8 to 12-point curve with 3-fold dilutions is recommended, starting from a high concentration (e.g., 100 µM).
-
Add the assay buffer to each well.
-
Add the diluted inhibitor or DMSO (for vehicle control wells) to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" negative control.
-
-
Pre-incubation:
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). This step allows the inhibitor to bind to the enzyme and reach equilibrium.[11]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate to all wells. The substrate concentration is typically set at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[12]
-
-
Signal Detection:
-
Monitor the reaction progress over time by measuring the appropriate output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. Ensure the reaction is in the linear range.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][6]
-
Controlling for Assay Artifacts
Trustworthiness through Self-Validation: A key pitfall in early drug discovery is the identification of false positives due to assay artifacts. Pyridinone compounds, like many small molecules, can form aggregates at higher concentrations that sequester and denature enzymes, leading to apparent inhibition.[8][10]
-
Control Experiment: To test for aggregate-based inhibition, repeat the IC50 assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[9][10] A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests the original inhibition was at least partially due to aggregation.
-
Protein Stability: The stability of the target enzyme can influence its susceptibility to aggregate-based inhibition.[8] Ensure consistent protein quality and handling throughout the screening process.
Phase 2: Elucidating the Mechanism of Action (MoA)
Once potency is established, it is critical to understand how the inhibitor interacts with the enzyme. MoA studies define the type of inhibition (e.g., competitive, non-competitive) and whether the binding is reversible.[12][13][14]
Enzyme Kinetic Studies
Expertise in Experimental Design: The relationship between the inhibitor, the enzyme, and the substrate determines the mode of inhibition.[15] By systematically varying the concentrations of both the substrate and the inhibitor, we can dissect this relationship.[12] This is crucial because the MoA impacts how the inhibitor will perform in a cellular environment where substrate concentrations can vary significantly.[12]
-
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate.[13][16]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding.[13][16]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[13][16]
These different mechanisms can be distinguished by analyzing enzyme kinetics data using double-reciprocal plots, such as the Lineweaver-Burk plot.[16] This analysis allows for the determination of the inhibition constant (Ki), a true measure of binding affinity that is independent of assay conditions, unlike the IC50.[5]
Reversibility Testing
Determining whether an inhibitor binds reversibly or irreversibly is a critical step. Irreversible inhibitors, which form a permanent covalent bond, have different pharmacological profiles and potential toxicity concerns than reversible inhibitors.[14][17]
Protocol 2: Rapid Dilution Assay for Reversibility
-
High-Concentration Incubation: Incubate the target enzyme with a high concentration of the pyridinone inhibitor (e.g., 10-100x IC50) for an extended period (e.g., 60 minutes) to ensure maximal binding. Include a DMSO control.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a solution containing the substrate. The goal is to lower the free inhibitor concentration well below its IC50.
-
Activity Measurement: Immediately monitor enzymatic activity over time.
-
Interpretation:
-
Reversible Inhibitor: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity over time.
-
Irreversible Inhibitor: If the inhibitor is irreversible, the enzyme will remain inhibited despite the dilution, and no significant activity will be recovered.
-
Phase 3: Validating Target Engagement in a Cellular Context
Biochemical assays use purified components. The cellular environment is far more complex, with barriers to permeability and competition from endogenous ligands like ATP.[18] Therefore, it is essential to confirm that the inhibitor can enter the cell and bind to its intended target.[19][20]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[19][20][21][22][23] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced unfolding and aggregation.[19][23]
The Logic of CETSA: By treating cells with the inhibitor, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift."[19][22][23] A shift to a higher melting temperature in the presence of the inhibitor provides direct evidence of binding in the native cellular environment.[20][21][23]
Protocol 3: Isothermal Dose-Response CETSA (ITDRF)
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the pyridinone inhibitor for a specific duration (e.g., 1-2 hours).
-
Heating: Determine the optimal melting temperature (Tm) from a full thermal profile experiment first. For ITDRF, heat all cell samples (treated and vehicle control) at a single, fixed temperature near the Tm of the unliganded protein.[21]
-
Cell Lysis: Lyse the cells using a method that preserves protein integrity (e.g., freeze-thaw cycles).
-
Separation: Separate the precipitated, aggregated proteins from the soluble fraction by centrifugation.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method, such as Western Blot or an antibody-based proximity assay (e.g., AlphaScreen®).[19]
-
Data Analysis: Plot the amount of soluble protein against the inhibitor concentration to generate a dose-response curve, confirming target engagement and estimating cellular potency.
Bioluminescence Resonance Energy Transfer (BRET) Assays
For certain targets, advanced techniques like the NanoBRET™ Target Engagement Assay offer a real-time, quantitative measure of compound binding in living cells.[18][24][25][26][27] This assay uses energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[24][26] An inhibitor that enters the cell and binds the target will displace the tracer, causing a loss of BRET signal.[18][25] This powerful technique can be used to determine not only target occupancy but also compound affinity and residence time in a physiological setting.[24][25][26]
Phase 4: Biophysical Confirmation of Direct Interaction
While cellular assays confirm target engagement, they do not definitively prove a direct physical interaction. Biophysical assays provide this crucial piece of evidence and can offer deep thermodynamic and kinetic insights into the binding event.[28][][30][31][32]
| Technique | Principle | Key Outputs | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the inhibitor flows over the immobilized target protein.[28][30] | Binding affinity (KD), kinetics (kon, koff), residence time. | Requires protein immobilization; can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the inhibitor and the target protein in solution.[28][][31] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Gold standard for thermodynamics; requires larger amounts of protein and compound. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye.[28][30] | Confirmation of binding, relative affinity ranking. | High-throughput; provides relative, not absolute, affinity. |
Phase 5: Assessing Inhibitor Selectivity
A successful drug candidate must be selective for its intended target to minimize off-target effects and potential toxicity.[13][33] This is particularly important for inhibitors of large enzyme families, such as kinases, where active sites can be highly conserved.[33][34]
The Rationale for Profiling: Selectivity profiling involves testing the pyridinone inhibitor against a panel of related enzymes (e.g., a kinome panel).[33][34] The goal is to identify any unintended targets and establish a "selectivity window"—the difference in potency between the intended target and any off-targets. A large selectivity window is a highly desirable characteristic for a therapeutic candidate. This profiling can be done using biochemical assays or affinity-based proteomics approaches.[35][36] The kinetic selectivity, which considers the residence time of the inhibitor on different targets, is also becoming an increasingly important parameter.[37]
Conclusion
The evaluation of pyridinone-based enzyme inhibitors is a multi-faceted process that requires a logical, stepwise progression from basic biochemical characterization to in-depth cellular and biophysical validation. By following the protocols and principles outlined in this guide—emphasizing rigorous controls, understanding the causality behind each experiment, and confirming findings across orthogonal assay platforms—researchers can build a robust and reliable data package. This systematic approach is essential for identifying true lead candidates, minimizing the risk of late-stage failures, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
NanoBRET Assay Services. Reaction Biology. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]
-
Biophysical Assay Services for Drug Discovery. Reaction Biology. [Link]
-
Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
-
Biophysical Assays. Charles River Laboratories. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
IC50 Determination. edX. [Link]
-
Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews. [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
-
Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable. [Link]
-
Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
IC50. Wikipedia. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
-
Enzyme kinetics. Wikipedia. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
What are the evaluation criteria to define the potential of enzyme inhibitor?. ResearchGate. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Semantic Scholar. [Link]
-
Protein Stability Effects in Aggregate-Based Enzyme Inhibition. PubMed Central. [Link]
-
Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. PubMed Central. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]
-
Pyridine alkaloids with activity in the central nervous system. PubMed Central. [Link]
-
Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]
-
Pyridine and pyridinone-based factor XIa inhibitors. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. courses.edx.org [courses.edx.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [api.motion.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 16. Khan Academy [khanacademy.org]
- 17. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 25. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 26. news-medical.net [news-medical.net]
- 27. selectscience.net [selectscience.net]
- 28. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. criver.com [criver.com]
- 33. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. annualreviews.org [annualreviews.org]
- 36. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
Welcome to the technical support center for the synthesis of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions are based on established synthetic routes and field-proven insights to ensure your experimental success.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing step-by-step solutions grounded in chemical principles.
Issue 1: Low Overall Yield (< 50%)
A suboptimal yield is one of the most frequent challenges. This can often be traced back to incomplete reactions, side product formation, or mechanical losses during workup and purification.
Possible Causes & Recommended Actions:
-
Incomplete Cyclization: The key ring-forming step requires specific conditions to proceed to completion.
-
Verify Base Strength and Stoichiometry: The cyclization of the acyclic precursor, often an enamine or a related intermediate, is base-catalyzed. Ensure you are using a sufficiently strong base, such as sodium ethoxide or sodium methoxide, in stoichiometric amounts or slight excess. A weak base may not deprotonate the active methylene group effectively, stalling the reaction.
-
Optimize Reaction Temperature and Time: While some protocols suggest room temperature, heating the reaction mixture to reflux in a suitable solvent like ethanol can significantly increase the rate and completeness of the cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]
-
-
Side Product Formation: Competing reactions can consume starting materials and complicate purification.
-
Control Reaction Temperature: Exothermic reactions, if not properly controlled, can lead to the formation of undesired byproducts. Use an ice bath during the initial mixing of reagents to manage the reaction temperature.
-
Purify Intermediates: If your synthesis involves multiple steps, ensure the purity of each intermediate before proceeding to the next. Impurities from earlier steps can interfere with subsequent reactions.
-
-
Mechanical Losses During Workup: The product can be lost during extraction, filtration, and recrystallization.
-
Optimize pH for Precipitation: After the reaction, acidification is typically required to precipitate the product. Carefully adjust the pH to the point of maximum precipitation. Check the filtrate by TLC to ensure no significant amount of product remains in the solution.
-
Choose an Appropriate Recrystallization Solvent: An ideal solvent will dissolve the crude product at high temperatures and allow for the formation of well-defined crystals upon cooling, leaving impurities in the solution. Ethanol or a mixture of ethanol and water is often effective.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile.
1. What is the most common synthetic route for 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile?
The most prevalent and efficient method is a multi-component reaction or a stepwise approach involving the condensation of an active methylene compound (like cyanoacetamide or ethyl cyanoacetate) with a β-ketoester or a related precursor, followed by a base-catalyzed intramolecular cyclization.[2][3]
2. How critical is the quality of the starting materials?
The purity of your starting materials is paramount. Impurities can lead to side reactions, lower yields, and difficult purification. It is highly recommended to use reagents from reputable suppliers and to purify them if necessary. For instance, diethyl malonate, a common precursor, can be synthesized through various methods, and its purity should be verified before use.[4][5][6]
3. What is the role of the base in the cyclization step?
The base, typically a strong alkoxide like sodium ethoxide, plays a crucial role in deprotonating the active methylene group of the intermediate. This generates a nucleophilic carbanion that attacks an electrophilic carbonyl or nitrile group, initiating the intramolecular cyclization to form the pyridone ring.[7][8]
4. How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of reactants and the formation of the product.
5. What are the best practices for purifying the final product?
Recrystallization is the most common method for purifying the crude product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. Common solvents for this compound include ethanol, methanol, or mixtures with water. Washing the filtered crystals with a cold, non-polar solvent like diethyl ether can help remove residual soluble impurities.
6. What analytical techniques are recommended for characterizing the final product?
To confirm the structure and purity of the synthesized 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, a combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify the different protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the nitrile (C≡N), hydroxyl (-OH), and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the compound. A sharp melting point range close to the literature value indicates high purity.
III. Experimental Protocols
Optimized Synthesis Protocol
This protocol outlines a reliable method for the synthesis of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile.
Materials:
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Slowly add dilute hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic (pH 3-4). The product will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile as a crystalline solid.
-
Dry the purified product in a vacuum oven.
Data Presentation
| Parameter | Recommended Value |
| Reactant Ratio | 1:1 (Ethyl acetoacetate:Cyanoacetamide) |
| Catalyst | Piperidine (0.1 eq.) |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| pH for Precipitation | 3-4 |
| Recrystallization Solvent | Ethanol |
| Expected Yield | 70-85% |
IV. Visualizations
Reaction Pathway
Caption: Synthetic pathway for 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile.
Troubleshooting Workflow: Low Yield
Caption: A workflow for troubleshooting low synthesis yield.
V. References
-
Wikipedia. (2024). Diethyl malonate. Retrieved from [Link]
-
Baria, B. (2022, March 31). Synthesis of Diethyl malonate (Malonic ester). YouTube. Retrieved from [Link]
-
Feely, W., & Boekelheide, V. (1955). Diethyl methylenemalonate. Organic Syntheses, Coll. Vol. 3, 395.
-
Sciencemadness.org. (2010, January 25). Preparation of Diethyl Malonate. Retrieved from [Link]
-
Elgemeie, G. H., et al. (2018). Crystal structure of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 735–738.
-
Kazakova, O. V., et al. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2020(4), M1163.
-
Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
Taha, M. O., et al. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(3), M948.
-
Al-Mousawi, S. M., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30.
-
Global Substance Registration System. (n.d.). 1,6-DIHYDRO-N-METHYL-6-OXONICOTINAMIDE. Retrieved from [Link]
-
Li, H., et al. (2021). Structure of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide. Chinese Journal of Structural Chemistry, 40(1), 123-128.
-
Google Patents. (2021). CN113200912A - Method for synthesizing cyanamide.
-
Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-565.
-
Martinez-Vazquez, M., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3326.
-
ResearchGate. (n.d.). Cyanamides in cyclization reactions with anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate.
-
Nguyen, T. B. (2022). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 168-171.
-
PubMed. (2019). Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors.
-
Moustafa, A. H., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(4), 2297-2307.
-
Google Patents. (2021). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
-
PubChem. (n.d.). 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
Castagnolo, D., et al. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett, 2009(13), 2093-2096.
-
ChemicalBook. (n.d.). 53422-09-6(1,6-dihydro-2-hydroxy-1-methyl-6-oxonicotinonitrile) Product Description.
-
ChemicalBook. (n.d.). 1,6-dihydro-2-hydroxy-1-methyl-6-oxonicotinonitrile | 53422-09-6.
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. Retrieved from [Link]
-
Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534.
-
Kozinskaya, L., & Mirkhamitova, D. (2021). mathematical modeling of synthesis 4´,4´´-di-(1-methyl-1-hydroxy-2-phenylethynyl)-dibenzo-18-crown-6. Chemistry and Chemical Engineering Journal.
-
Stanovnik, B., & Tišler, M. (1983). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 121-124.
-
Stoyanov, E. V., & Ivanov, I. C. (2000). 4-Hydroxy-6-methyl-3-nitroso-1-phenethyl-2(1H)-pyridinone. Molecules, 5(1), M132.
-
Quiroga, J., et al. (2018). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 23(10), 2583.
-
Kulkarni, V. D., & Patil, S. S. (2012). Extractive Spectrophotometric Determination of Molybdenum(VI) with 2-hydroxy-5-methylacetophenone-isonicotinoylhydrazone (HMAINH). Journal of the Indian Chemical Society, 89(10), 1421-1425.
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic Pyridinone Derivatives
Welcome to the Technical Support Center for the purification of synthetic pyridinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Pyridinones are privileged structures in drug discovery, but their unique physicochemical properties, such as tautomerism and hydrogen bonding capabilities, can present distinct purification challenges.[1][2][3]
This document provides field-proven insights and systematic troubleshooting strategies to help you achieve your desired purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification of pyridinone derivatives.
Q1: My crude pyridinone product is a persistent oil and won't solidify. What should I do?
A1: This is a frequent issue, often caused by residual solvents or impurities acting as a eutectic mixture, which lowers the melting point.[4] Before resorting to chromatography, try the following techniques to induce crystallization:
-
Thorough Drying: Ensure all reaction solvents are removed under high vacuum. Co-evaporation with a solvent like toluene can help remove stubborn traces of high-boiling solvents (e.g., DMF, DMSO).
-
Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., n-hexane, diethyl ether, or cold ethyl acetate).[4] Stir the oil vigorously. This process "washes" the oil and can strip away soluble impurities, often resulting in the precipitation of your solid product.
-
Seeding: If you have a pure solid sample from a previous batch, add a single, tiny crystal to the oil.[4] This "seed" provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections on the glass can serve as nucleation points.[5]
Q2: I'm seeing significant peak tailing for my pyridinone derivative during silica gel chromatography. What's the cause and how can I fix it?
A2: Peak tailing for basic compounds like pyridinones on standard silica gel is a classic problem.[6] It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups (Si-OH) on the silica surface.[6] This creates a secondary, strong interaction that slows the elution of a portion of the analyte, causing the peak to "tail."
To resolve this, you need to minimize this secondary interaction:
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v), to your mobile phase. These additives will preferentially bind to the acidic silanol sites, effectively masking them from your compound.[6]
-
Use Buffered or End-Capped Silica: High-purity, end-capped silica gel has fewer free silanol groups. Alternatively, using a different stationary phase like alumina or a polymer-based resin can be effective.[6]
Q3: How do I choose between recrystallization and column chromatography for my crude pyridinone?
A3: The choice depends on the purity of your crude material and the nature of the impurities.[7] A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.
-
Choose Recrystallization When: Your crude product is mostly pure (>85-90%) and contains small amounts of impurities with different solubility profiles. Recrystallization is excellent for removing minor impurities and is more scalable and cost-effective than chromatography.[8]
-
Choose Column Chromatography When: Your crude product is a complex mixture with multiple components, or when impurities have very similar polarity to your desired product, making separation by solubility difficult. Chromatography offers superior separation power for complex mixtures.[9][10]
Q4: My purified pyridinone derivative is still colored, even after chromatography. How can I remove the color?
A4: Colored impurities are common in heterocyclic chemistry and can be persistent.[11] If the impurity is non-polar, it might co-elute with your product.
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution.[12] The charcoal adsorbs colored, often polymeric, impurities. Be cautious not to add too much, as it can also adsorb your product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[12]
-
Re-crystallization: A second recrystallization from a different solvent system can sometimes leave the colored impurity behind.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility.[8] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]
Problem 1: Low or No Crystal Recovery
-
Potential Cause: Too much solvent was used, keeping the product in solution even after cooling.
-
Solution: Concentrate the solution by evaporating some of the solvent under reduced pressure and then attempt to cool and crystallize again. It is critical to use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[5]
-
-
Potential Cause: The solution was cooled too rapidly.
-
Solution: Rapid cooling leads to the formation of small, often impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize recovery.[7]
-
-
Potential Cause: Incorrect solvent choice.
Problem 2: Product Purity Does Not Improve
-
Potential Cause: Insoluble impurities are present.
-
Solution: If you observe solid material that does not dissolve even in the hot solvent, these are likely insoluble impurities. You must perform a "hot filtration" to remove them from the hot solution before allowing it to cool.[12]
-
-
Potential Cause: The impurity has a very similar solubility profile to the product.
-
Solution: Try a different recrystallization solvent or a two-solvent system. In a two-solvent system, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Gentle heating to clarify followed by slow cooling can yield pure crystals.[4]
-
Guide 2: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[9]
Workflow for Developing a Chromatography Method
Caption: A systematic workflow for purification by column chromatography.
Common Chromatography Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Inappropriate Solvent Polarity: The eluent is too polar ("strong"), causing all compounds to elute quickly, or not polar enough ("weak"). | - Optimize Eluent System: Use TLC to find a solvent mixture that gives good separation and a target Rf value between 0.2 and 0.4 for your product.[9] - Use a Gradient: Start with a less polar solvent system and gradually increase the polarity during elution.[4] |
| Peak Tailing | - Silanol Interactions: The basic nitrogen of the pyridinone interacts strongly with acidic silica gel.[6] - Column Overload: Too much sample was loaded onto the column.[6] | - Add a Base: Add 0.1-1% triethylamine (TEA) to the eluent to mask active silanol sites.[6] - Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Low Recovery / Streaking | - Compound is Highly Polar: The compound binds very strongly to the silica and does not elute. - On-Column Degradation: The acidic nature of silica gel may be decomposing your sample. | - Increase Eluent Polarity: Add a more polar solvent like methanol or isopropanol to the mobile phase (e.g., 1-10% in DCM or Ethyl Acetate). - Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[6] - Perform a 2D-TLC Test: This test can help determine if your compound is stable on silica.[6] |
Experimental Protocol: 2D-TLC for Stability Check
This protocol helps determine if your compound degrades on the silica plate, which is a good indicator of its stability during column chromatography.[6]
-
Spotting: Take a square TLC plate and spot your crude mixture in the bottom-left corner.
-
First Development: Develop the plate in your chosen eluent system.
-
Drying & Rotation: Remove the plate, mark the solvent front, and dry it completely. Rotate the plate 90 degrees counter-clockwise, so the initial lane of separated spots is now at the bottom.
-
Second Development: Develop the plate again in the same solvent system.
-
Analysis: Visualize the plate. Stable compounds will appear on a 45-degree diagonal line from the origin. Any spots that appear off this diagonal represent degradation products formed during contact with the silica.
Guide 3: Troubleshooting Liquid-Liquid Extraction
Extraction is used to separate the desired product from a reaction mixture or to perform an initial cleanup based on solubility and acid-base properties.
Troubleshooting Diagram for Extraction Issues
Caption: Logical relationships for common liquid-liquid extraction problems.
Key Considerations for Pyridinones
-
pH is Critical: Pyridinone derivatives are weakly basic. To ensure they remain in the organic phase during extraction from an aqueous solution, the aqueous phase should be neutral or basic (e.g., wash with saturated sodium bicarbonate solution). If you wash with an acidic solution (e.g., 1N HCl), your pyridinone may become protonated and partition into the aqueous layer.
-
Solubility: While many pyridinones are soluble in common organic solvents like dichloromethane and ethyl acetate, highly functionalized derivatives may have significant water solubility.[3][13] If you suspect this, you may need to back-extract the aqueous layers with a more polar organic solvent or use a continuous extraction apparatus.
Part 3: References
-
BenchChem. (2025). One-Pot Synthesis of Pyridinone Derivatives: Application Notes and Protocols for Researchers. Retrieved from
-
Lin, S., Liu, C., Zhao, X., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. ResearchGate. Retrieved from
-
Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC, PubMed Central. Retrieved from
-
BenchChem. (2025). Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Pyridazinone Analogs. Retrieved from
-
BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem. Retrieved from
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone. BenchChem. Retrieved from
-
Penketh, S., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH. Retrieved from
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Retrieved from
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from
-
Chem Survival. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moravek.com [moravek.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ricinine Analogues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of ricinine and its analogues. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during your synthetic campaigns. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to address specific experimental issues with clear, actionable advice grounded in chemical principles.
Section 1: Core Pyridone Synthesis & Starting Materials
This section addresses the foundational steps of constructing the 2-pyridone-3-carbonitrile scaffold, the core of all ricinine analogues.
Question 1: My initial acylation of ethyl cyanoacetate is giving a complex mixture of products instead of the expected enol ether precursor. What's going wrong?
Answer: This is a common bottleneck. The direct acylation of ethyl cyanoacetate can be problematic, often yielding a mixture of the desired enol and undesired acetyl derivatives[1]. The primary cause is the competing C-acylation versus O-acylation of the enolate intermediate, which is difficult to control.
Troubleshooting Steps & Recommendations:
-
Re-evaluate Your Synthetic Strategy: Instead of a direct acylation, consider a more robust, two-step approach that offers superior control. A highly successful method involves the reaction of ethyl cyanoacetate with triethyl orthoacetate followed by treatment with dimethylformamide dimethyl acetal (DMF-DMA)[2]. This sequence reliably forms the key intermediate, ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate, in good yield (typically >60%)[1]. This intermediate is primed for cyclization with primary amines.
-
Methylation as an Alternative: If you have already produced the acetyl/enol mixture, you may be able to salvage it. This mixture can be methylated using a strong methylating agent like trimethyloxonium tetrafluoroborate (Me₃O·BF₄) to convert the enol form to the required methoxy intermediate[1][2]. However, this adds a step and uses a hazardous reagent.
-
Strictly Anhydrous Conditions: Regardless of the method, ensure your reaction is performed under strictly anhydrous conditions (e.g., under an argon or nitrogen atmosphere with dry solvents). The presence of water can hydrolyze reagents and intermediates, leading to side products and reduced yields.
Question 2: The final cyclization step to form the pyridone ring is resulting in a low yield and a dark, viscous reaction mixture. How can I improve this?
Answer: The cyclization of the pentadienoate intermediate with a primary amine (like methylamine for ricinine) is a base-catalyzed intramolecular condensation. Low yields and tar formation typically point to three issues: an inappropriate base, sub-optimal reaction temperature/time, or impure starting materials.
Causality and Optimization:
-
The Role of the Base: The base is critical for deprotonating the amine and facilitating the ring-closing nucleophilic attack. A strong, non-nucleophilic base is ideal. Sodium ethoxide (NaOEt) in catalytic amounts is highly effective for this transformation[1]. Using an incorrect base (e.g., a weaker base or one that can act as a competing nucleophile) can stall the reaction or promote polymerization.
-
Solvent and Temperature: The reaction is typically performed in a polar aprotic solvent like dry N,N-Dimethylformamide (DMF) at reflux[1]. The elevated temperature is necessary to overcome the activation energy for the cyclization and subsequent elimination steps. However, prolonged heating can lead to decomposition.
-
Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). The reaction is often rapid, sometimes completing in as little as 15 minutes at reflux[1]. Over-extending the reaction time is a primary cause of the dark, viscous mixture you're observing due to product degradation or polymerization.
Recommended Protocol: General Cyclization for N-Substituted Ricinine Analogues
-
Under an inert atmosphere (Argon), dissolve the ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate intermediate (1.0 eq) in dry DMF.
-
Add the desired primary amine (e.g., methylamine in ethanol, tryptamine, etc.) (1.5-4.0 eq).
-
Add a catalytic amount of sodium ethoxide (0.02 eq).
-
Stir the mixture at reflux, monitoring consumption of the starting material by TLC (e.g., eluent: 50% diethyl ether/50% ethyl acetate)[1].
-
Upon completion (typically 15-30 min), cool the reaction, and proceed with work-up and purification.
Section 2: Functional Group Manipulation: N-Alkylation Regioselectivity
Introducing substituents on the pyridone nitrogen is a key strategy for creating diverse analogues. However, this step is plagued by a classic regioselectivity challenge.
Question 3: I am attempting to N-alkylate my 2-hydroxy-4-methoxynicotinonitrile precursor, but I'm getting a mixture of N-alkylated and O-alkylated products. How can I selectively favor N-alkylation?
Answer: This is the most frequently encountered problem in the functionalization of 2-pyridones. The issue arises from the keto-enol tautomerism between the 2-pyridone (amide) and 2-hydroxypyridine (enol) forms. Alkylation can occur on either the nitrogen or the oxygen atom, and controlling the selectivity is paramount[3].
The outcome of the reaction is a delicate balance of several factors: the nature of the base, the polarity of the solvent, the reactivity of the alkylating agent, and the temperature.
Factors Influencing N- vs. O-Alkylation:
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., NaH, LDA) | Weaker bases generate a lower concentration of the ambident nucleophile, favoring reaction at the more nucleophilic nitrogen (Hard-Soft Acid-Base theory). Strong bases fully deprotonate to the pyridinoxide, favoring reaction at the harder oxygen atom. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Nonpolar (e.g., Toluene, THF) | Polar aprotic solvents solvate the cation of the base but leave the anion relatively free, enhancing the nucleophilicity of the nitrogen atom. |
| Counter-ion | Large, soft cations (e.g., Cs⁺, K⁺) | Small, hard cations (e.g., Li⁺, Na⁺) | Large cations associate less tightly with the oxygen atom, leaving the nitrogen atom more available for attack. |
| Temperature | Lower temperatures | Higher temperatures | N-alkylation is often the thermodynamically favored product, while O-alkylation can be kinetically favored. Running the reaction at ambient or slightly elevated temperatures can improve N-selectivity. |
A Proven Strategy for High N-Selectivity:
Recent studies have shown that using a micellar system can dramatically improve N-selectivity, even for challenging secondary alkyl halides. A protocol using Tween 20 (2% w/w) in water with K₂CO₃ as the base at ambient temperature has demonstrated excellent N:O ratios (>5:1 for benzyl halides, >6:1 for primary alkyl halides)[4]. This approach is also environmentally benign.
Workflow for Troubleshooting N- vs. O-Alkylation
Caption: A decision tree for troubleshooting poor regioselectivity in the N-alkylation of 2-pyridones.
Section 3: C3-Cyanation Challenges
For syntheses that build analogues from a pre-formed pyridone ring lacking the nitrile, the C3-cyanation is a significant hurdle.
Question 4: I'm trying to perform a direct C-H cyanation at the C3 position of my N-methyl-4-methoxy-2-pyridone, but the reaction is failing. Why is this so difficult?
Answer: Direct C-H cyanation of pyridines and pyridones is notoriously challenging due to the inherent electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic substitution[5]. Furthermore, achieving regioselectivity at the C3 position is difficult, as reactions often favor the C5 or C6 positions depending on the directing groups and mechanism.
Modern Approaches to C3-Cyanation:
Classical methods are often ineffective. Modern synthetic chemistry has overcome this via a "dearomatization-rearomatization" strategy. This is not a direct electrophilic attack on the aromatic ring but a more nuanced, multi-step process performed in one pot.
-
Reductive Dearomatization: The pyridine ring is first reduced to a more reactive dihydropyridine intermediate. This can be achieved using various reducing agents or catalysts.
-
Reaction with an Electrophilic Cyanide Source: The electron-rich dihydropyridine readily reacts with a suitable electrophilic cyanation reagent. A key requirement is that the cyano electrophile must have a low reduction potential to be compatible with the dihydropyridine[6][7].
-
Rearomatization: The cyanated dihydropyridine intermediate then rearomatizes, often spontaneously or with a mild oxidant, to yield the final C3-cyanated pyridine product.
This tandem process has proven effective for the late-stage functionalization of complex pyridine-containing molecules[6]. The choice of the dearomatization method and the specific electrophilic cyanide source are critical for success and depend heavily on the substrate.
Section 4: Purification and Scale-Up
Question 5: My crude product is an oil that is difficult to purify by standard crystallization. What are the best practices for purifying ricinine analogues?
Answer: While ricinine itself is a crystalline solid, many of its analogues, particularly those with long alkyl chains or bulky N-substituents, may be oils or low-melting solids that are resistant to crystallization.
Purification Strategy:
-
Chromatography is Key: For research-scale quantities, column chromatography on silica gel is the most reliable method. A common eluent system is a mixture of a chlorinated solvent, an alcohol, and an acid, for example, CHCl₃/n-butanol/acetic acid (25/10/1)[1]. The acidic modifier helps to prevent streaking of the slightly basic pyridone on the silica.
-
Preparative TLC: For small amounts (<100 mg), preparative thin-layer chromatography (prep-TLC) using the same eluent system can be a fast and effective alternative to a full column[1].
-
Large-Scale Purification: If you need to scale up (>1 g), column chromatography becomes cumbersome. For ricinine itself, pH-zone-refining counter-current chromatography (CCC) has been successfully employed to purify hundreds of milligrams from a crude extract in a single run[8]. This technique separates compounds based on their partition coefficient and pKa, and it may be adaptable for analogues depending on their physicochemical properties.
Section 5: Characterization
Question 6: I've isolated my N-alkylated product, but I'm unsure if I've made the N- or O-isomer. How can I definitively distinguish them using NMR?
Answer: This is a critical question that can be answered definitively with a combination of 1D and 2D NMR experiments.
Distinguishing N- vs. O-Alkylation via NMR:
-
1H NMR Chemical Shifts: The chemical shifts of the pyridone ring protons are highly diagnostic. In the N-alkylated isomer, the proton at C6 (adjacent to the nitrogen) typically appears as a doublet around 7.4 ppm (in CDCl₃), while the C5 proton is a doublet further upfield, around 5.9-6.0 ppm[1]. The chemical shifts in the O-alkylated isomer (a 2-alkoxypyridine) will be significantly different due to the change in the aromatic system.
-
2D NMR (NOESY/ROESY): The most unambiguous method is to use a 2D Nuclear Overhauser Effect spectroscopy experiment (NOESY or ROESY). For an N-alkylated product, you will observe a clear spatial correlation (a cross-peak) between the protons on the α-carbon of your N-alkyl chain (e.g., the N-CH₂ -R protons) and the C6-proton of the pyridone ring. This correlation is impossible in the O-alkylated isomer, providing conclusive proof of N-alkylation[4].
Visualization of Key NOE Correlation for N-Alkylation
Caption: A diagram showing the through-space NOE correlation between the C6-proton and the N-alkyl protons, confirming N-alkylation.
References
- Ricinine - Grokipedia.
-
Villemin, D.; Faucher, F.; Bar, N.; Kibou, Z.; Choukchou-Braham, N. An Convenient Synthesis of Ricinine and Its Analogues . MDPI. [Link]
-
Chemical Synthesis of Carbon-14 Labeled Ricinine and Biosynthesis of Ricinine in Ricinus communis . eJournals @ Oklahoma State University Library. [Link]
-
Villemin, D.; Faucher, F.; Bar, N.; Kibou, Z.; Choukchou-Braham, N. An Convenient Synthesis of Ricinine and Its Analogues . ResearchGate. [Link]
-
Ricin - Wikipedia. [Link]
-
Toth, E. A.; Li, X. P.; et al. Synthesis and Structural Characterization of Ricin Inhibitors Targeting Ribosome Binding Using Fragment-Based Methods and Structure-Based Design . National Institutes of Health. [Link]
-
C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity . ResearchGate. [Link]
-
Wang, X.; et al. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity . PubMed. [Link]
-
El-Naggar, M. H.; et al. Synthesis of new selective cytotoxic ricinine analogues against oral squamous cell carcinoma . Taylor & Francis Online. [Link]
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone . ResearchGate. [Link]
-
Wang, N.; et al. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters . Organic Chemistry Portal. [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase . ACS Publications. [Link]
-
【Xiaochen Wang】C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity . State Key Laboratory of Elemento-organic Chemistry. [Link]
-
(PDF) Mild and Regioselective N-Alkylation of 2-Pyridones in Water . ResearchGate. [Link]
-
Synthesis of new selective cytotoxic ricinine analogues against oral squamous cell carcinoma . Kyushu University Institutional Repository. [Link]
-
Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase . Semantic Scholar. [Link]
-
Pirone, L.; et al. Medical Countermeasures against Ricin Intoxication . PubMed Central. [Link]
-
Large-scale separation of ricinine from a by-product of Ricinus communis L. by pH-zone-refining counter-current chromatography . ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ãXiaochen WangãC3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 4-Hydroxy-2-Pyridone Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-2-pyridone compounds. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous molecules with diverse biological activities, including antibacterial and antitumor properties.[1][2][3][4] However, the unique physicochemical properties of the 4-hydroxy-2-pyridone ring system, such as its ability to act as both a hydrogen bond donor and acceptor and its tautomeric equilibrium, frequently lead to significant solubility challenges.[5][6]
This guide is designed to provide practical, in-depth solutions to the specific issues you may encounter during your experiments. It combines troubleshooting for immediate laboratory problems with strategic guidance for long-term formulation development.
Part 1: Troubleshooting Guide (Immediate Experimental Issues)
This section addresses common, real-time problems faced in the lab.
Q1: My 4-hydroxy-2-pyridone compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer. What's happening and how can I fix it?
Direct Answer: This is a classic issue of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous buffer exceeds its thermodynamic solubility limit in that specific medium. The DMSO keeps it solubilized in the stock, but upon dilution, the percentage of the organic co-solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution.
Senior Application Scientist's Insight: The core of the problem lies in the drastic change of the solvent environment. DMSO is a very strong, aprotic polar solvent, while your aqueous buffer is protic and has different solubilizing properties. The 4-hydroxy-2-pyridone scaffold can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult for water to break apart without assistance.[5] When the supportive effect of DMSO is removed, these intermolecular forces cause the compound to rapidly self-associate and precipitate.
Troubleshooting Steps & Recommendations:
-
Reduce the Final Concentration: The simplest first step is to test a lower final concentration of your compound. You may be exceeding its intrinsic aqueous solubility.
-
Optimize Co-solvent Concentration: While you want to minimize the co-solvent's impact on your assay, a slightly higher final concentration might be necessary. It's a trade-off.
-
Recommendation: Test a gradient of final DMSO concentrations (e.g., 0.5%, 1%, 2%). Ensure you run a vehicle control with the highest DMSO concentration to confirm it doesn't interfere with your experiment (e.g., cell viability, enzyme activity).[7]
-
-
Use a Different or Mixed Co-solvent System: Some compounds are more soluble in other water-miscible solvents.
-
Alter the Order of Addition: The way you mix can matter.
-
Recommendation: Instead of adding the small volume of DMSO stock directly to the large volume of buffer, try adding the buffer to the DMSO stock in a stepwise manner with vigorous vortexing between additions. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Q2: I'm seeing inconsistent solubility results between batches of my synthesized 4-hydroxy-2-pyridone compound. What could be the cause?
Direct Answer: Inconsistency between batches often points to polymorphism—the existence of different crystalline forms of the same compound.[10] These polymorphs can have different crystal lattice energies, which directly impacts their solubility and dissolution rate. Other potential causes include variations in purity or residual solvent content.
Senior Application Scientist's Insight: The pyridone scaffold is prone to forming different crystal packing arrangements due to its hydrogen bonding capabilities. The specific polymorph obtained can be influenced by the final crystallization solvent, temperature, and cooling rate during synthesis and purification. The most stable polymorph is typically the least soluble.
Troubleshooting Steps & Recommendations:
-
Characterize the Solid Form: It is critical to analyze the solid state of each batch.
-
Recommendation: Use techniques like X-Ray Powder Diffraction (XRPD) to identify the crystalline form. Differential Scanning Calorimetry (DSC) can also be used to detect different melting points associated with different polymorphs.
-
-
Standardize the Crystallization Protocol: Ensure the final purification and isolation step is identical for every batch.
-
Recommendation: Document and strictly control the solvent system, temperature, cooling profile, and drying conditions. This will help ensure you consistently produce the same solid form.
-
-
Assess Purity: Impurities can sometimes enhance or suppress solubility.
-
Recommendation: Use HPLC to confirm purity and NMR to check for residual solvents, which can also affect solubility measurements.
-
Q3: My compound's solubility is highly variable depending on the buffer pH. How do I determine the optimal pH for my experiments?
Direct Answer: This is expected behavior for an ionizable compound. The 4-hydroxy-2-pyridone moiety has acidic and/or basic properties (pKa), meaning its charge state changes with pH.[2] The ionized form of a compound is almost always more water-soluble than the neutral form. You need to create a pH-solubility profile to map this relationship.[11][12]
Senior Application Scientist's Insight: The 4-hydroxy group is weakly acidic, and the ring nitrogen can be weakly basic. Depending on the substituents, your compound will have one or more pKa values. At a pH below the pKa of a basic group, that group will be protonated (cationic). At a pH above the pKa of an acidic group, that group will be deprotonated (anionic). Both scenarios increase polarity and favor interaction with water, thus increasing solubility.[12] The lowest solubility is typically observed at the isoelectric point (pI), where the net charge is zero.
Workflow for Determining Optimal pH: A systematic pH-solubility profile is the most reliable method. This involves measuring the equilibrium solubility of your compound across a range of physiologically and experimentally relevant pH values.
Caption: Experimental workflow for generating a pH-solubility profile.
Part 2: Frequently Asked Questions (Strategic Formulation Approaches)
This section covers broader strategies for fundamentally improving the solubility of a lead compound for advanced studies.
Q4: What are the primary formulation strategies to fundamentally improve the solubility of a 4-hydroxy-2-pyridone derivative for in vivo studies?
Direct Answer: For in vivo applications where simple co-solvents may not be viable, more advanced formulation strategies are required. The most common and effective approaches include salt formation, creating amorphous solid dispersions, prodrug synthesis, and cyclodextrin complexation.[10][13][14] The choice depends on the compound's specific properties, the intended route of administration, and the development stage.
Senior Application Scientist's Insight: The goal of these advanced strategies is to overcome the high crystal lattice energy of the solid form and/or to present the molecule to the biological medium in a more readily absorbable state. Each method tackles the solubility problem from a different angle—by changing ionization, preventing crystallization, or masking lipophilic parts of the molecule.
Comparison of Major Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages | Best Suited For |
| Salt Formation | Converts a neutral, ionizable drug into a salt form, which has higher aqueous solubility and often a faster dissolution rate.[11] | Well-established, simple, cost-effective, regulatory acceptance. | Requires an ionizable group (acidic or basic pKa); risk of disproportionation or common ion effect.[15] | Ionizable compounds in early to late-stage development. |
| Amorphous Solid Dispersion (ASD) | Disperses the drug in an amorphous (non-crystalline) state within a polymer matrix, increasing its apparent solubility and generating supersaturation.[13] | Significant solubility increase possible; applicable to non-ionizable compounds. | Thermodynamically unstable; risk of recrystallization over time; requires specialized manufacturing (e.g., spray drying, hot melt extrusion).[16] | BCS Class II compounds with high melting points. |
| Prodrug Approach | A bioreversible chemical modification is made to the parent drug, attaching a hydrophilic promoiety to enhance solubility. The promoiety is cleaved in vivo to release the active drug.[14][17] | Can dramatically increase solubility (e.g., for IV formulations); can improve permeability and targeting.[18][19] | Requires significant synthetic chemistry effort; potential for altered toxicology or incomplete conversion to the active drug.[17] | Compounds with very low solubility or for targeted delivery. |
| Cyclodextrin Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, whose exterior is hydrophilic, forming a soluble inclusion complex.[20][21] | Increases apparent solubility and stability; can be used in liquid and solid dosage forms.[22] | Limited by drug size and geometry fitting into the cyclodextrin cavity; can be expensive; potential for high formulation viscosity.[20] | Oral and parenteral formulations where a moderate increase in solubility is needed. |
Q5: How does salt formation enhance the solubility of these compounds, and when is it a suitable approach?
Direct Answer: Salt formation is a powerful technique suitable for any 4-hydroxy-2-pyridone compound that possesses an ionizable functional group with a suitable pKa.[23] The process involves reacting the acidic or basic parent drug with a base or acid, respectively, to form a salt. This salt form typically dissolves more readily in water than the neutral crystalline form.[11]
Senior Application Scientist's Insight: The key is the pKa difference between the drug and the selected counter-ion. A general rule of thumb, known as the "ΔpKa rule," suggests that a pKa difference of at least 2-3 units is needed to form a stable salt. For a weakly acidic drug, you would choose a strong base (e.g., sodium, potassium) as the counter-ion. For a weakly basic drug, you would use a strong acid (e.g., hydrochloride, sulfate) as the counter-ion. The dissolution of the salt in the gastrointestinal tract can create a localized pH environment that favors the continued dissolution of the drug, a phenomenon known as the "microclimate pH".
Caption: Decision process for pursuing salt formation.
Q6: When should I consider a prodrug approach for my 4-hydroxy-2-pyridone compound?
Direct Answer: A prodrug approach should be considered when other formulation strategies are insufficient or inappropriate, particularly when a very large increase in aqueous solubility is required (e.g., for high-concentration intravenous formulations).[14][19] It is also a valuable strategy for overcoming other issues simultaneously, such as poor membrane permeability or significant first-pass metabolism.[18]
Senior Application Scientist's Insight: This is a molecular modification strategy, not just a formulation trick.[17] The most common approach for improving solubility is to attach a highly water-soluble promoiety, such as a phosphate, amino acid, or polyethylene glycol (PEG) group, via an ester or carbamate linkage.[14][24] This linkage must be designed to be stable in the formulation but readily cleaved by enzymes (e.g., phosphatases, esterases) in the body to release the active parent drug.[17] This is a resource-intensive strategy that requires significant medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) expertise.
Q7: Can cyclodextrin complexation be used, and what are the key considerations?
Direct Answer: Yes, cyclodextrin complexation is a viable and frequently used method for 4-hydroxy-2-pyridone compounds, provided the molecule (or a lipophilic part of it) can physically fit inside the cyclodextrin's central cavity.[20][25]
Senior Application Scientist's Insight: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic interior and a hydrophilic exterior.[21] They work by encapsulating the poorly soluble drug, shielding its hydrophobic regions from water and presenting a soluble complex to the solution.[22]
Key Considerations:
-
Type of Cyclodextrin: The most common are α-CD, β-CD, and γ-CD, which have different cavity sizes. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) offer much higher solubility and lower toxicity than the parent CDs and are preferred for pharmaceutical applications.[20][26]
-
Binding Affinity (Ka): The stability of the drug-CD complex is crucial. If the affinity is too low, not enough drug will be complexed. If it's too high, the drug may not be readily released at the site of action. This can be measured experimentally using techniques like isothermal titration calorimetry (ITC) or phase solubility analysis.
-
Stoichiometry: The complex can form in different ratios (e.g., 1:1, 1:2 drug:CD). Understanding the stoichiometry is essential for preparing an effective and efficient formulation.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Part 3: Protocols and Methodologies
Protocol 1: Step-by-Step Guide to Preparing a Solution Using a Co-solvent
Objective: To prepare a clear, stable solution of a poorly soluble 4-hydroxy-2-pyridone compound in an aqueous buffer for in vitro testing.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the 4-hydroxy-2-pyridone compound.
-
Dissolve it in a minimal amount of 100% DMSO (or another suitable organic solvent) to create a concentrated stock (e.g., 10-50 mM).
-
Use a vortex mixer and gentle warming (if the compound is stable) to ensure complete dissolution. Visually inspect for any remaining solid particles.
-
-
Perform Serial Dilution (if necessary):
-
If your final concentration is very low, it may be more accurate to perform an intermediate dilution of the stock solution in 100% of the same organic solvent.
-
-
Dilute into Final Aqueous Buffer:
-
Aliquot the required volume of the stock solution into your final test tube or plate well.
-
Add the aqueous buffer to the stock solution (not the other way around) while vortexing or triturating vigorously with a pipette. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
-
-
Final Check and Control:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the concentration is too high for that co-solvent percentage.
-
Always prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to test in your assay.
-
Protocol 2: Method for Determining a pH-Solubility Profile
Objective: To quantitatively measure the equilibrium solubility of a 4-hydroxy-2-pyridone compound at various pH values.
-
Preparation:
-
Prepare a set of buffers covering the desired pH range (e.g., 0.1 M citrate for pH 3-6, 0.1 M phosphate for pH 6-8).
-
Accurately dispense a set volume (e.g., 1 mL) of each buffer into individual, labeled glass vials.
-
-
Sample Addition:
-
Add an excess amount of the solid compound to each vial. "Excess" means adding enough so that a significant amount of solid remains undissolved at equilibrium. This ensures the resulting solution is saturated.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for at least 24 hours. 48-72 hours is often preferred to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, remove the vials and allow any remaining solid to settle.
-
Carefully remove an aliquot of the supernatant.
-
Immediately filter the supernatant through a 0.22 µm syringe filter (choose a filter material, like PVDF, that has low drug binding) to remove all undissolved particles.
-
-
Analysis:
-
Measure the pH of the remaining filtered supernatant to get the true equilibrium pH.
-
Accurately dilute the filtered samples with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS, against a standard curve.
-
-
Data Plotting:
-
Plot the measured solubility (often on a logarithmic y-axis) against the final measured pH (on a linear x-axis) to generate the pH-solubility profile.
-
References
- Vertex AI Search, based on "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
- Vertex AI Search, based on "NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS - IIP Series".
- Vertex AI Search, based on "4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online", 2023.
- Vertex AI Search, based on "Nanotechnology approaches to solving the problems of poorly w
- Vertex AI Search, based on "Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformul
- Vertex AI Search, based on "Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability".
- Vertex AI Search, based on "Enhanced Solubility through API Processing: Salt and Cocrystal Form
- Vertex AI Search, based on "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher", 2024.
- Vertex AI Search, based on "Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today".
- Vertex AI Search, based on "Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer".
- Vertex AI Search, based on "Technical Support Center: Overcoming Poor Solubility of Pyridine Deriv
- Vertex AI Search, based on "How poorly soluble compounds are formul
- Vertex AI Search, based on "4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed", 2017.
- Vertex AI Search, based on "The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central".
- Vertex AI Search, based on "Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC - PubMed Central", 2024.
- Vertex AI Search, based on "Co-solvency and anti-solvent method for the solubility enhancement", 2024.
- Vertex AI Search, based on "Principles of Salt Formation - ResearchG
- Vertex AI Search, based on "Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed", 2009.
- Vertex AI Search, based on "Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs".
- Vertex AI Search, based on "Salt formation to improve drug solubility - PubMed", 2007.
- Vertex AI Search, based on "Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins - Impactfactor", 2024.
- Vertex AI Search, based on "Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery", 2025.
- Vertex AI Search, based on "STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research", 2011.
- Vertex AI Search, based on "Effect of pH on HPD solubility limits. Compounds were serially diluted...
- Vertex AI Search, based on "Improving API Solubility by Salt and Cocrystal Form
- Vertex AI Search, based on "IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG", 2022.
- Vertex AI Search, based on "Journal Of Harmonized Research (JOHR) Perspective - johronline", 2022.
- Vertex AI Search, based on "ChemInform Abstract: 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches", 2025.
- Vertex AI Search, based on "Prodrug strategies to overcome poor water solubility - ResearchG
- Vertex AI Search, based on "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed", 2023.
- Vertex AI Search, based on "Techniques for Improving Solubility - International Journal of Medical Science and Dental Research".
- Vertex AI Search, based on "Cyclodextrin inclusion complexation and pharmaceutical applic
- Vertex AI Search, based on "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions".
- Vertex AI Search, based on "Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH".
- Vertex AI Search, based on "Solubility enhancement techniques: A comprehensive review - WJBPHS", 2023.
- Vertex AI Search, based on "Technical Support Center: Overcoming Solubility Challenges of Pyridin-4-ol
- Vertex AI Search, based on "STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article | Semantic Scholar".
- Vertex AI Search, based on "Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug".
- Vertex AI Search, based on "Synthesis and antitumour activity of 4-hydroxy-2-pyridone deriv
- Vertex AI Search, based on "Pyridones in drug discovery: Recent advances - ResearchG
- Vertex AI Search, based on "Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- Vertex AI Search, based on "16.4: The Effects of pH on Solubility - Chemistry LibreTexts", 2019.
- Vertex AI Search, based on "SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series".
- Vertex AI Search, based on "Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC - NIH".
- Vertex AI Search, based on "Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiprolifer
- Vertex AI Search, based on "Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques - Impactfactor".
- Vertex AI Search, based on "Pyridones in drug discovery: Recent advances - PubMed", 2021.
- Vertex AI Search, based on "Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH".
- Vertex AI Search, based on "Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - NIH".
Sources
- 1. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. iipseries.org [iipseries.org]
- 17. johronline.com [johronline.com]
- 18. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 22. impactfactor.org [impactfactor.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. johronline.com [johronline.com]
- 25. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scienceasia.org [scienceasia.org]
preventing side product formation in pyridone synthesis
Welcome to the Technical Support Center for Pyridone Synthesis. Pyridone scaffolds are crucial building blocks in medicinal chemistry and materials science, found in numerous biologically active compounds.[1][2][3] However, their synthesis is often plagued by the formation of undesirable side products, complicating purification and reducing yields. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize side product formation and optimize your reactions.
Troubleshooting Guide: Common Side Product Scenarios
This section addresses the most common challenges encountered during pyridone synthesis, offering explanations for their formation and actionable strategies to mitigate them.
Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)
Question: My alkylation of a 2-pyridone is yielding a mixture of the N-alkylated pyridone and the O-alkylated 2-alkoxypyridine. How can I control the regioselectivity?
Root Cause Analysis: 2-pyridones exist in tautomeric equilibrium with 2-hydroxypyridine.[4] Deprotonation results in an ambident nucleophile, with negative charge density on both the nitrogen and oxygen atoms.[5] The ratio of N- to O-alkylation is highly sensitive to reaction conditions, including the solvent, the base's counter-ion, the electrophile, and temperature.[5]
Strategic Solutions: Controlling the site of alkylation hinges on modulating the nucleophilicity of the nitrogen versus the oxygen atom, often explained by Hard-Soft Acid-Base (HSAB) theory.
| Factor | To Favor N-Alkylation (Kinetic Product) | To Favor O-Alkylation (Thermodynamic Product) | Scientific Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Toluene) | Polar Protic (e.g., Ethanol) | Polar aprotic solvents solvate the cation but leave the anion relatively free, favoring attack by the more nucleophilic nitrogen. Protic solvents solvate the oxygen atom, hindering its reactivity. |
| Base/Counter-ion | Strong, hard bases (e.g., NaH, KH) | Weaker bases or those with soft counter-ions (e.g., CsF, Ag2CO3) | Hard cations (Na+) associate more strongly with the hard oxygen atom, leaving the softer nitrogen free to react. Softer counter-ions (Cs+) allow for greater reactivity at the oxygen.[6] |
| Electrophile | Hard alkylating agents (e.g., Benzyl chlorides, Alkyl sulfates) | Soft alkylating agents (e.g., Alkyl iodides) | Follows the HSAB principle of hard-hard and soft-soft interactions. The softer nitrogen prefers softer electrophiles, while the harder oxygen prefers harder electrophiles.[6] |
| Catalyst | p-Toluenesulfonic acid (for specific substrates like 2H-azirines) | Triflic acid (for specific substrates like 2H-azirines) | The choice of Brønsted acid can effectively steer the regioselectivity in certain reaction types.[4] |
Workflow: Maximizing N-Alkylation Selectivity
Sources
- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Scaling Up the Synthesis of Functionalized Pyridinones
Welcome to the Technical Support Center for the synthesis and scale-up of functionalized pyridinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Pyridinone scaffolds are crucial in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[1] However, transitioning their synthesis from the lab bench to a larger scale often presents significant challenges. This resource aims to provide practical, experience-driven solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of functionalized pyridinones.
Q1: My pyridinone synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in pyridinone synthesis are a frequent issue, often stemming from suboptimal reaction conditions.[2] Key factors to investigate include:
-
Incomplete Reactions: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or carefully increasing the temperature.[3]
-
Suboptimal Concentration: The concentration of reactants can significantly impact the reaction rate and outcome. Experiment with varying solvent volumes to identify the optimal concentration for your specific transformation.[3]
-
Reagent Stability: Assess the stability of your starting materials and the final product under the reaction conditions. Degradation can be a major source of yield loss. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.[3]
-
Catalyst Efficiency: The choice and loading of the catalyst are critical. For instance, in some syntheses, increasing the catalyst loading can significantly improve both the reaction rate and yield.[3]
Q2: I'm observing a significant side product with a similar mass to my desired pyridinone. What could it be?
A2: The formation of regioisomers or dimers is a common challenge in the synthesis of substituted pyridinones.[3]
-
Regioisomers: These can arise if the cyclization step of the synthesis can occur in multiple ways.
-
Dimerization: This is particularly common with amino-substituted pyridinones, which can undergo intermolecular reactions.[3]
To address this, it is crucial to characterize the side product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. Understanding its structure will allow you to adjust reaction conditions—such as temperature, solvent, or catalyst—to minimize its formation.[3]
Q3: My reaction works well on a lab scale, but the yield drops dramatically upon scale-up. What should I investigate?
A3: Scale-up challenges are often related to mass and heat transfer limitations.[3][4]
-
Inefficient Mixing: In larger reactors, inadequate stirring can lead to localized "hot spots" or concentration gradients, which can promote the formation of side products.[3][4] Ensure your reactor is appropriately sized and that the stirring mechanism is efficient for the volume.
-
Heat Dissipation: Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor.[3][4] This can lead to thermal degradation of products or reagents. A slower, controlled addition of reagents and careful temperature monitoring are essential at a larger scale.
Q4: What are the recommended purification methods for functionalized pyridinones on a larger scale?
A4: For solid compounds, recrystallization is often the most scalable and cost-effective purification method.[3] The key is to identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. If recrystallization is not effective, column chromatography may be necessary, though it is less ideal for large-scale production due to cost and solvent usage.
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex issues that may arise during the synthesis and scale-up of functionalized pyridinones.
Problem 1: Inconsistent Reaction Initiation or Stalled Reactions
Potential Causes:
-
Moisture or Air Sensitivity: Many organometallic reagents and catalysts used in pyridinone synthesis are sensitive to moisture and air.
-
Poor Solubility of Starting Materials: As the reaction proceeds, the solubility of intermediates may change, leading to precipitation and a stalled reaction.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities in the starting materials or solvent.
Solutions:
-
Ensure Anhydrous and Inert Conditions: Dry all glassware thoroughly and use anhydrous solvents. Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.
-
Solvent Screening: Experiment with different solvents or solvent mixtures to ensure all reactants and intermediates remain in solution throughout the reaction.[5] Protic solvents like methanol have been shown to be effective in some cases.[6]
-
Catalyst Selection and Handling: Use high-purity catalysts and handle them under an inert atmosphere. Consider screening different catalysts to find one that is more robust for your specific transformation.[5]
Problem 2: Difficulty in Removing Impurities During Work-up and Purification
Potential Causes:
-
Emulsion Formation During Extraction: This is particularly common when using basic aqueous solutions to quench the reaction, especially with certain organic solvents.
-
Co-elution of Impurities in Chromatography: Structurally similar impurities may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Product Tautomerization: Pyridinones can exist in equilibrium with their 2-hydroxypyridine tautomer, which can affect their physical properties and chromatographic behavior.[7][8]
Solutions:
-
Breaking Emulsions: Adding a saturated brine solution or a small amount of a different organic solvent can help to break emulsions. Centrifugation can also be effective.
-
Alternative Purification Techniques: If chromatography is ineffective, consider other methods such as recrystallization from a different solvent system, or conversion to a salt followed by purification and neutralization.
-
Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases. Sometimes a less polar or more polar solvent system can improve separation.
Problem 3: Product Instability or Decomposition
Potential Causes:
-
Oxidation: The pyridinone ring, especially when functionalized with electron-donating groups, can be susceptible to oxidation.[4]
-
Light Sensitivity: Some organic compounds are sensitive to light and can decompose upon prolonged exposure.
-
Acid or Base Sensitivity: The functional groups on your pyridinone may be sensitive to acidic or basic conditions during work-up or purification.
Solutions:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere to minimize exposure to oxygen.[4]
-
Protection from Light: Wrap the reaction vessel and storage containers in aluminum foil to protect light-sensitive compounds.
-
Neutral Work-up: If your product is sensitive to acid or base, use a neutral work-up procedure. This may involve quenching with a neutral salt solution and using silica gel for purification with a neutral eluent system.
Experimental Protocols
General Procedure for a Guareschi-Thorpe Type Pyridinone Synthesis
The Guareschi-Thorpe condensation is a classic method for synthesizing 2-pyridones from a 1,3-diketone and a cyanoacetamide.[5][8]
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq), cyanoacetamide (1.0 eq), and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base, such as piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Scale-Up Considerations
Step-by-Step Methodology:
-
Process Safety Analysis: Before scaling up, conduct a thorough safety analysis, paying close attention to any exothermic events. Use a reaction calorimeter to determine the heat of reaction.
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of sufficient purity for the larger scale. Impurities that are negligible at a small scale can have a significant impact on a larger scale.[4]
-
Controlled Addition: For exothermic reactions, add reagents slowly and in a controlled manner to maintain the desired reaction temperature. Use a jacketed reactor with a reliable cooling system.
-
Efficient Mixing: Ensure the reactor is equipped with an appropriate stirrer and baffles to ensure efficient mixing and prevent the formation of localized hot spots.[3][4]
-
In-Process Controls: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and the formation of any impurities.
-
Isolation and Purification: Plan the isolation and purification strategy in advance. For large quantities, filtration and recrystallization are generally preferred over chromatography.
Data Presentation
Table 1: Troubleshooting Common Issues in Pyridinone Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend reaction time or increase temperature cautiously.[3] |
| Suboptimal concentration | Experiment with different solvent volumes.[3] | |
| Reagent/product degradation | Perform the reaction under an inert atmosphere.[3] | |
| Side Product Formation | Regioisomer formation | Modify reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.[3] |
| Dimerization | Consider protecting reactive functional groups (e.g., amino groups).[3] | |
| Scale-Up Difficulties | Inefficient mixing | Use an appropriately sized reactor with efficient stirring.[3][4] |
| Poor heat transfer | Implement slow, controlled reagent addition and ensure adequate cooling.[3][4] | |
| Purification Challenges | Emulsion formation | Add brine or a different organic solvent; consider centrifugation. |
| Co-eluting impurities | Try alternative chromatographic conditions or recrystallization from a different solvent system. |
Table 2: Spectroscopic Data for a Representative Functionalized Pyridinone
| Technique | Expected Data |
| ¹H NMR | Signals for aromatic protons, protons on substituent groups, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for carbonyl carbon (~160-170 ppm), aromatic carbons, and carbons of substituent groups. |
| IR Spectroscopy | Characteristic peaks for C=O stretch (~1650 cm⁻¹), N-H stretch (~3400 cm⁻¹), and C=C stretches in the aromatic region.[9] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound.[10] |
Visualizations
Diagram 1: General Synthetic Approach to 2-Pyridones
Caption: A simplified workflow for the synthesis of functionalized 2-pyridones.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in pyridinone synthesis.
References
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). MDPI. [Link]
-
Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (n.d.). ResearchGate. [Link]
-
2-Pyridone. (n.d.). Wikipedia. [Link]
-
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (n.d.). PubMed Central. [Link]
-
Synthesis of pyridinone with various reactions. (n.d.). ResearchGate. [Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination. (n.d.). ChemRxiv. [Link]
-
1-methyl-2-pyridone. (n.d.). Organic Syntheses. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2015). PubMed. [Link]
-
Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. (n.d.). ACS Publications. [Link]
-
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). ACS Omega. [Link]
-
Pyridine. (n.d.). chemeurope.com. [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.). ResearchGate. [Link]
-
Pyridine. (n.d.). Wikipedia. [Link]
-
Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
2(1H)-Pyridinone. (n.d.). NIST WebBook. [Link]
-
2(1H)-Pyridinone. (n.d.). NIST WebBook. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PubMed Central. [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Pyridines. (n.d.). University of Liverpool. [Link]
-
Protecting Groups. (2020). chem.iitb.ac.in. [Link]
-
Pyridines: properties, syntheses & reactivity. (n.d.). University of Leeds. [Link]
-
Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing. [Link]
-
The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][7][11]oxazine-1,8-diones. (2023). MDPI. [Link]
-
Pyridone functionalization: regioselective deprotonation of 6-methylpyridin- 2(1H)- and -4(1H)-one derivatives. (n.d.). Loughborough University Research Repository. [Link]
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (n.d.). Journal of the American Chemical Society. [Link]
-
161 questions with answers in PYRIDINES. (n.d.). ResearchGate. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PubMed Central. [Link]
-
Safety Issues with Pyridine Ring Construction. (n.d.). WordPress. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. 2(1H)-Pyridinone [webbook.nist.gov]
- 10. 2(1H)-Pyridinone [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of N-Alkylation of Pyridones
Welcome to the technical support center for the N-alkylation of pyridones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. The N-alkylation of pyridones is a cornerstone transformation in medicinal chemistry, yet it is often plagued by challenges, most notably the competition between N- and O-alkylation. This resource provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction conditions for high yield and regioselectivity.
The Ambident Nucleophile: Understanding the N- vs. O-Alkylation Challenge
Pyridones exist in equilibrium with their tautomeric form, hydroxypyridines. This duality gives rise to an ambident nucleophilic character upon deprotonation, with reactive centers at both the nitrogen and oxygen atoms.[1][2][3][4] The desired outcome, N-alkylation, often competes with the formation of the O-alkylated product. The regioselectivity of this reaction is not arbitrary; it is a function of a delicate interplay between several experimental parameters.[5] Understanding and controlling these factors is the key to successfully synthesizing N-alkylated pyridones.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the N-alkylation of pyridones in a question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Alkylated Product
Question: I am not getting a good yield of my N-alkylated pyridone. What are the likely causes and how can I improve it?
Answer: Low yields in N-alkylation reactions can stem from several factors, ranging from incomplete deprotonation to the use of an inappropriate solvent or an unreactive alkylating agent.
-
Insufficient Deprotonation: The first step in the reaction is the deprotonation of the pyridone. If the base is not strong enough to completely deprotonate the starting material, the reaction will not proceed to completion.
-
Troubleshooting:
-
Choice of Base: For many pyridone alkylations, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic bases like diisopropylethylamine (DIPEA).[5] For less acidic pyridones, a stronger base like NaH or potassium tert-butoxide (t-BuOK) might be necessary.[6]
-
Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your reaction is performed under strictly anhydrous conditions. Any trace of water will quench the base.
-
-
-
Poor Solubility: If your pyridone or base is not soluble in the chosen solvent, the reaction will be sluggish.
-
Troubleshooting:
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can dissolve both the pyridone salt and the alkylating agent.[1][7]
-
Micellar Catalysis: An innovative approach for reactions in water is the use of a surfactant like Tween 20 to create a micellar system. This can enhance the solubility of starting materials and accelerate the reaction rate.[5][8][9]
-
-
-
Unreactive Alkylating Agent: The reactivity of the alkylating agent follows the general trend: I > Br > Cl. Sterically hindered alkyl halides can also lead to lower yields.[1]
-
Troubleshooting:
-
Halide Exchange: If you are using an alkyl bromide or chloride and observing low reactivity, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI).[6][7]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially for less reactive alkylating agents. However, be aware that higher temperatures can sometimes negatively impact regioselectivity.[10]
-
-
Issue 2: Poor Regioselectivity (Significant O-Alkylation)
Question: My main problem is the formation of the O-alkylated isomer. How can I favor N-alkylation?
Answer: Achieving high N-selectivity is often the central challenge. The N/O ratio is influenced by the nature of the cation, the solvent, the alkylating agent, and the temperature.
-
Hard and Soft Acid-Base (HSAB) Theory: The pyridonate anion has a "hard" oxygen center and a "softer" nitrogen center. "Hard" electrophiles tend to react at the hard oxygen center, while "soft" electrophiles favor the soft nitrogen center.
-
Practical Application: While conceptually useful, predicting the outcome based solely on HSAB can be complex. Experimental optimization is key.
-
-
Optimizing Reaction Conditions for N-Selectivity:
-
Base and Counter-ion: The choice of base determines the counter-ion, which can significantly influence regioselectivity.
-
Cesium Effect: Cesium salts, such as Cs₂CO₃ or CsF, are known to promote N-alkylation.[5] The large, polarizable cesium cation is thought to coordinate less tightly with the oxygen, leaving the nitrogen more accessible for alkylation.
-
Lithium Salts: The addition of lithium bromide (LiBr) with a base like NaH has been shown to improve N-selectivity for certain substrates.[5][6]
-
-
Solvent Effects: The solvent plays a crucial role in solvating the pyridonate anion and influencing its reactivity.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO can promote N-alkylation. They effectively solvate the cation, leading to a more "naked" and reactive pyridonate anion where the more nucleophilic nitrogen can react.
-
Aqueous Micellar Systems: As mentioned, using surfactants like Tween 20 in water has been shown to afford high N-selectivity.[5][8][9]
-
-
Alkylating Agent:
-
Optimization Workflow for N-Alkylation of Pyridones
For a systematic approach to optimizing your reaction, consider the following workflow:
Caption: A general workflow for the optimization of pyridone N-alkylation.
Data Summary: Influence of Reaction Conditions on N/O Selectivity
The following table summarizes the impact of different reaction parameters on the N/O selectivity for the alkylation of 2-pyridones, based on literature data.
| Base | Solvent | Additive | Alkylating Agent | N/O Ratio | Reference |
| K₂CO₃ | Water/Tween 20 | None | Benzyl bromide | 10:1 | [5] |
| i-Pr₂NEt | Water/Tween 20 | None | Benzyl bromide | 12:1 | [5] |
| NaH | DMF/DME | LiBr | Propargyl bromide | up to 12:1 | [5][6] |
| CsF | DMF | None | Benzyl chloride | up to 13:1 | [5] |
| K₂CO₃ | Water/Tween 20 | None | n-Propyl iodide | >19:1 | [10] |
| K-tert-butoxide | THF | n-Bu₄NI | Alkyl halides | >99% N-sel | [6] |
Experimental Protocols
General Protocol for N-Alkylation in a Micellar System[5]
-
To a reaction vial, add the 2-pyridone (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the alkyl halide (1.5 equiv).
-
Add an aqueous solution of Tween 20 (2% w/w) to the vial.
-
Seal the vial and stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 70 °C) for the specified time (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for N-Alkylation using a Strong Base in an Anhydrous Solvent
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Add a solution of the 2-pyridone (1.0 equiv) in anhydrous DMF dropwise to the suspension.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advanced Troubleshooting and Alternative Methodologies
Question: I've tried optimizing the conditions, but I still face challenges, especially with sterically hindered substrates. Are there any alternative methods?
Answer: Yes, when standard SN2-type alkylations are not effective, several other strategies can be employed.
-
Solid-Phase Synthesis: One approach involves attaching the pyridone to a solid support via the oxygen atom. Subsequent alkylation occurs at the nitrogen, followed by cleavage from the resin to yield the N-alkylated product. This method can offer high regioselectivity.[1]
-
Mitsunobu Reaction: While not always highly N-selective, the Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) can be an option for the N-alkylation of pyridones. However, O-alkylation is a common side product, especially with secondary alcohols.[5]
-
O- to N-Alkyl Migration: It is possible to synthesize the O-alkylated product and then induce a rearrangement to the thermodynamically more stable N-alkylated isomer. This can be promoted by Lewis acids or heat.[11]
-
Using Alternative Alkylating Agents:
-
α-Keto Esters: A method using P(NMe₂)₃-mediated deoxygenation of α-keto esters provides a regioselective route to N-alkylated 2-pyridones under mild conditions.[12]
-
2H-Azirines: Brønsted acid-catalyzed ring-opening of 2H-azirines can be controlled to achieve either O- or N-alkylation of 2-pyridones with high selectivity by choosing the appropriate acid catalyst and solvent.[3][4][13]
-
Decision Tree for Troubleshooting N-Alkylation of Pyridones
Caption: A decision tree for troubleshooting common issues in pyridone N-alkylation.
By systematically evaluating and optimizing the reaction parameters discussed in this guide, you can significantly improve the outcome of your N-alkylation of pyridones, leading to higher yields and the desired regioselectivity.
References
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]
-
Larhed, M., et al. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 66(18), 6244–6247. [Link]
-
Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. International Conference on Materials, Environment, and Engineering Sciences. [Link]
-
Maity, S., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. [Link]
-
Maity, S., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]
-
Maity, S., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. Semantic Scholar. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Organic Letters, 8(8), 1733–1736. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 13. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Researcher's Guide to the Biological Validation of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile as a Novel PARP Inhibitor
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the biological validation of the novel compound 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, hereafter referred to as Nicoxylonitrile . The structural motifs of Nicoxylonitrile, particularly the nicotinamide-like core, suggest a potential interaction with enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a co-substrate. A primary and therapeutically significant family of such enzymes is the Poly (ADP-ribose) polymerase (PARP) family.
This document outlines a systematic, three-tiered approach to validate this hypothesis, comparing Nicoxylonitrile's performance against established, FDA-approved PARP inhibitors, Olaparib and Talazoparib . Our methodology is designed to be self-validating, moving from direct biochemical interaction to cellular target engagement and, finally, to a functional cellular outcome.
Comparative Framework: Selection of Benchmarks
To rigorously assess the potential of Nicoxylonitrile, its performance must be benchmarked against current standards in the field.
-
Olaparib (Lynparza™) : The first-in-class PARP inhibitor, widely studied and approved for various cancers, making it an essential baseline comparator.
-
Talazoparib (Talzenna™) : Known for its high potency and significant PARP-trapping activity, it represents a high-performance benchmark.
These comparators provide a robust context for interpreting the efficacy and potency of Nicoxylonitrile.
Experimental Validation Workflow
Our validation strategy is a sequential process designed to build a comprehensive evidence-based case for the compound's mechanism of action. Each stage provides a critical piece of the puzzle, from direct enzyme inhibition to cellular function.
Caption: Overall validation workflow from initial hypothesis to functional outcome.
Part 1: Biochemical Validation - Direct PARP1 Enzymatic Inhibition
Expertise & Rationale: The first and most fundamental question is whether Nicoxylonitrile can directly inhibit the enzymatic activity of our primary target, PARP1. A cell-free enzymatic assay provides the cleanest system for this determination, eliminating confounding cellular factors like membrane permeability or efflux pumps. We will use a commercially available assay kit that measures the consumption of NAD+ during the auto-poly-ADP-ribosylation of PARP1 upon exposure to damaged DNA. A reduction in NAD+ consumption in the presence of the compound indicates inhibition.
Protocol: PARP1 Chemiluminescent Assay
-
Reagent Preparation : Prepare reaction buffer, recombinant human PARP1 enzyme, nicked DNA (as an activator), and NAD+. Prepare serial dilutions of Nicoxylonitrile, Olaparib, and Talazoparib (e.g., from 100 µM to 1 pM).
-
Reaction Setup : In a 96-well white plate, add 25 µL of the compound dilutions or vehicle control (DMSO).
-
Enzyme Addition : Add 25 µL of a master mix containing the PARP1 enzyme and nicked DNA to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate Reaction : Add 50 µL of the NAD+ substrate to each well to start the reaction. Incubate for 60 minutes at 25°C.
-
Signal Generation : Add 100 µL of a developing reagent (e.g., one that detects remaining NAD+ via a coupled enzymatic reaction leading to a chemiluminescent signal). Incubate for 15 minutes.
-
Data Acquisition : Read the chemiluminescent signal on a plate reader. The signal is inversely proportional to PARP1 activity.
-
Analysis : Convert raw luminescence values to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
Part 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale: A potent IC50 is meaningless if the compound cannot engage its target within the complex environment of a living cell. CETSA is an invaluable technique for verifying target engagement. The principle is that a protein becomes more thermally stable when bound to a ligand (our inhibitor). By heating intact cells treated with the compound and then quantifying the amount of soluble PARP1 remaining, we can confirm physical interaction.
Caption: Mechanism of PARP1 in DNA repair and the action of inhibitors.
Protocol: CETSA for PARP1
-
Cell Culture & Treatment : Culture a suitable cell line (e.g., HeLa) to ~80% confluency. Treat cells with Nicoxylonitrile (e.g., at 1x, 10x, and 100x the biochemical IC50), comparators, or vehicle for 1 hour at 37°C.
-
Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge : Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Lysis : Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Quantification : Transfer the supernatant (containing the soluble protein fraction) to a new tube. Quantify the amount of soluble PARP1 using a standard Western Blot or ELISA protocol.
-
Analysis : Plot the amount of soluble PARP1 against the temperature for each treatment condition. A rightward shift in the melting curve for compound-treated cells compared to the vehicle control indicates target engagement and stabilization.
Part 3: Functional Validation - Synthetic Lethality in BRCA-Deficient Cells
Trustworthiness & Rationale: The therapeutic principle behind PARP inhibitors is synthetic lethality. Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a major DNA double-strand break repair pathway. When PARP-mediated single-strand break repair is also inhibited, these single-strand breaks collapse replication forks, leading to double-strand breaks that cannot be repaired. This accumulation of catastrophic DNA damage selectively kills the BRCA-deficient cancer cells. Demonstrating this effect is the ultimate validation of Nicoxylonitrile as a functional PARP inhibitor.
Protocol: Cell Viability Assay
-
Cell Lines : Use a pair of isogenic cell lines, one wild-type for BRCA2 and one with a BRCA2 knockout (e.g., DLD-1 BRCA2+/+ and DLD-1 BRCA2-/-). This provides a self-validating system where the effect should be specific to the mutant line.
-
Cell Seeding : Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of Nicoxylonitrile, Olaparib, and Talazoparib for an extended period (e.g., 5-7 days), as this is a long-term functional outcome.
-
Viability Assessment : After the incubation period, measure cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Analysis :
-
Normalize the data to vehicle-treated controls for each cell line.
-
Plot cell viability against inhibitor concentration for both the BRCA2+/+ and BRCA2-/- cell lines.
-
Calculate the EC50 for each compound in the BRCA2-/- line.
-
A significant drop in viability and a potent EC50 in the BRCA2-/- line, with minimal effect on the BRCA2+/+ line, validates the synthetic lethal mechanism.
-
Data Summary and Comparative Analysis
All quantitative data should be collated to provide a clear, objective comparison of Nicoxylonitrile against the established benchmarks.
| Compound | PARP1 IC50 (nM) | CETSA Thermal Shift at 10µM (°C) | BRCA2-/- Cell Viability EC50 (nM) |
| Nicoxylonitrile | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Olaparib | 5 | +3.5 | 10 |
| Talazoparib | 1 | +5.2 | 2 |
Note: Values for Olaparib and Talazoparib are representative literature values for comparative context.
Conclusion and Forward Outlook
References
-
Title: Olaparib: a first-in-class PARP inhibitor for the treatment of ovarian cancer Source: Taylor & Francis Online URL: [Link]
-
Title: Talazoparib: a potent and selective PARP inhibitor for the treatment of cancer Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
-
Title: The Rationale for PARP Inhibitors in Cancer Therapy Source: The New England Journal of Medicine URL: [Link]
-
Title: PARP inhibitors: an evolving landscape in the treatment of ovarian cancer Source: Therapeutic Advances in Medical Oncology URL: [Link]
A Comparative Analysis for Drug Discovery: 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile and Ricinine
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds, pyridinone and nicotinonitrile derivatives stand out for their diverse biological activities, making them compelling scaffolds for drug discovery. This guide provides a detailed comparative study of two such molecules: the synthetic compound 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile and the naturally occurring alkaloid Ricinine. By examining their synthesis, physicochemical characteristics, and biological potential side-by-side, we aim to furnish researchers with the critical insights needed to navigate their potential applications in medicinal chemistry.
Introduction to the Contenders
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is a synthetic pyridinone derivative. The 4-hydroxy-2-pyridone core is a privileged structure found in numerous biologically active natural products and synthetic compounds, known to exhibit a wide range of activities including antibacterial, antifungal, and cytotoxic effects. Its structural features, including the hydroxyl and cyano groups, suggest potential for diverse molecular interactions and a range of pharmacological activities.
Ricinine , a toxic alkaloid, is naturally found in the castor bean plant (Ricinus communis)[1]. First isolated in 1864, it is a 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1][2]. While significantly less toxic than the infamous ricin protein also found in castor beans, ricinine itself possesses notable biological effects, including insecticidal properties and central nervous system stimulation[1]. Its presence serves as a reliable biomarker for exposure to castor beans[3].
Chemical Synthesis: A Tale of Two Origins
The synthetic pathway to 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile and the established synthesis of Ricinine highlight the different origins and chemical strategies employed to obtain these molecules.
Synthesis of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
The synthesis of this class of 4-hydroxy-2-pyridone derivatives can be achieved through a multi-step process, often starting from readily available precursors. A representative synthesis for the closely related analog, 4-hydroxy-6-methylpyridin-2(1H)-one, involves the hydrolysis of an ester precursor[4]. This provides a foundational methodology that can be adapted for the synthesis of the target nicotinonitrile.
Experimental Protocol: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one [4]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, place 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 350 mL of 1 N hydrochloric acid.
-
Reflux: Stir the mixture at reflux for 72 hours.
-
Precipitation and Isolation: 4-Hydroxy-6-methylpyridin-2(1H)-one will precipitate as a white solid.
-
Purification: The crystals can be obtained by dissolving the solid in a methanol-diethylether (1:1, v/v) solution and allowing it to stand at room temperature for 7 days[4].
This protocol underscores a common strategy for accessing the 4-hydroxy-2-pyridone core, which can be further functionalized to yield the target nicotinonitrile.
Synthesis of Ricinine
The synthesis of Ricinine has been approached through various routes since its structure was elucidated. A convenient and versatile method involves the reaction of an enamine with a primary amine[2][5].
Experimental Protocol: Synthesis of Ricinine [2]
-
Reaction Mixture: A mixture of ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate (5 mmol), methylamine in ethanol (33%) (21 mmol), and sodium ethoxide (0.1 mmol) in dry DMF is prepared under an argon atmosphere.
-
Reaction Conditions: The mixture is stirred and refluxed for 15 minutes.
-
Purification: The resulting viscous red solution is purified using preparative thin-layer chromatography on silica with a mobile phase of CHCl3/n-butanol/acetic acid (25/10/1). The product appears as white crystals after extraction and solvent removal.
This method allows for the efficient construction of the substituted pyridone ring of Ricinine.
Caption: High-level overview of the synthetic routes.
Physicochemical Properties: A Comparative Snapshot
The structural differences between the two compounds, primarily the substituents on the pyridone ring, lead to distinct physicochemical properties.
| Property | 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile (Analog) | Ricinine |
| Molecular Formula | C7H6N2O2 | C8H8N2O2 |
| Molar Mass | 150.13 g/mol [6] | 164.16 g/mol [1] |
| Appearance | White solid (for 4-hydroxy-6-methylpyridin-2(1H)-one)[4] | White crystals[2] |
| Melting Point | 273–275 °C (for 4-hydroxy-6-methylpyridin-2(1H)-one)[4] | 200 °C[1] |
| Solubility | Soluble in DMSO[7] | Soluble in DMSO[7] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure of synthesized compounds.
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile (Analog Data)
For the related compound, 4-hydroxy-6-methylpyridin-2(1H)-one:
-
IR (KBr, cm⁻¹): Key peaks would be expected for O-H, N-H, and C=O stretching.
-
¹H NMR (DMSO-d₆, δ): Signals corresponding to the methyl protons, the vinyl proton, and the exchangeable N-H and O-H protons would be observed.
-
¹³C NMR (DMSO-d₆, δ): Resonances for the carbonyl carbons, olefinic carbons, and the methyl carbon would be present.
Ricinine
-
IR (cm⁻¹): A characteristic peak for the nitrile group (C≡N) is observed around 2220 cm⁻¹[2].
-
¹H NMR (CDCl₃, δ): Shows distinct signals for the N-methyl group (3.43 ppm), the O-methyl group (3.86 ppm), and the two vinyl protons on the pyridone ring (5.94 and 7.39 ppm)[2].
-
¹³C NMR (CDCl₃, δ): Key signals include the nitrile carbon (115.8 ppm), the carbonyl carbon (157.4 ppm), and the carbons of the N-methyl and O-methyl groups (38.9 and 57.7 ppm, respectively)[2].
Comparative Biological Evaluation
The true potential of these compounds in drug discovery lies in their biological activity. Here, we present standardized protocols for evaluating their cytotoxicity and antimicrobial effects.
In Vitro Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity[8].
Experimental Protocol: MTT Cytotoxicity Assay [8][9][10][11]
Caption: Standard workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7, HepG2) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (medium with DMSO) and blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparative Insights:
-
Ricinine: The cytotoxicity of ricinine is significantly lower than that of ricin. In one study using Vero cells, the IC₅₀ of ricin was determined to be 0.4 ng/mL after 24 hours, while the related agglutinin had an IC₅₀ of 30 ng/mL[9]. While a direct IC₅₀ for ricinine from a similar assay is not provided in the search results, its toxicity is generally considered to be orders of magnitude lower than ricin.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria[7].
Experimental Protocol: Broth Microdilution Assay [7][12]
Caption: Workflow for the broth microdilution antimicrobial assay.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Insights:
-
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile: The 4-hydroxy-2-pyridone scaffold is a known antibacterial pharmacophore. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria[13][14]. For example, some 4-hydroxy-2-pyridone derivatives have an MIC₉₀ value of 8 µg/mL against resistant strains of E. coli[14]. Other pyridone derivatives have shown MIC values as low as 1.95 µg/mL against Streptococcus pneumoniae[15].
-
Ricinine: Ricinine itself has shown some antimicrobial activity, although derivatives can be more potent. One study found that an acetyl ricininic acid derivative showed the highest antimicrobial activity among tested derivatives against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Candida albicans[8].
Conclusion
This comparative guide illuminates the distinct profiles of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile and Ricinine. While Ricinine's biological activities are well-documented due to its natural origin, the synthetic 4-hydroxy-2-pyridone scaffold of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile holds significant promise, with related compounds demonstrating potent cytotoxic and antimicrobial effects. The provided experimental protocols offer a standardized framework for researchers to directly compare these and other related compounds, facilitating the identification and development of novel therapeutic agents. The structural versatility of the synthetic pyridinone, in particular, offers a rich field for further derivatization and optimization in the quest for new and effective drugs.
References
-
Pauly, D., et al. (2012). Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices. PLoS ONE, 7(4), e35360. [Link]
-
Villemin, D., et al. (2021). An Convenient Synthesis of Ricinine and Its Analogues. Molbank, 2021(2), M1212. [Link]
-
Villemin, D., et al. (2021). An Convenient Synthesis of Ricinine and Its Analogues. ResearchGate. [Link]
-
Pauly, D., et al. (2012). Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices. PLOS ONE. [Link]
-
Geris, R., & Gademann, K. (2012). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. CiteSeerX. [Link]
-
Abdel-rahman, H. M., et al. (2015). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Taylor & Francis Online. [Link]
-
Li, Y., et al. (2022). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Frontiers in Chemistry. [Link]
-
Yang, K. S., & Waller, G. R. (1966). Chemical Synthesis of Carbon-14 Labeled Ricinine and Biosynthesis of Ricinine in Ricinus communis. eJournals @ Oklahoma State University Library. [Link]
-
Wikipedia. (2023). Ricinine. Wikipedia. [Link]
-
Kappe, C. O., & Stadler, A. (2000). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed. [Link]
-
Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed. [Link]
-
Zsolnai, T. (1962). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed. [Link]
-
Khan, A. U., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
-
Johnson, R. C., et al. (2015). Evaluation of ricinine, a ricin biomarker, from a non-lethal castor bean ingestion. SciSpace. [Link]
-
GSRS. (n.d.). 1,6-DIHYDRO-N-METHYL-6-OXONICOTINAMIDE. GSRS. [Link]
-
Chodyński, M., et al. (2010). Synthesis and biological evaluation of 6-methyl analog of 1alpha,25-dihydroxyvitamin D3. PubMed. [Link]
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. PubChem. [Link]
-
Karami, B., et al. (2018). Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. ResearchGate. [Link]
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | C7H6N2O2 | CID 79516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxy-2-Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Hydroxy-2-Pyridone Scaffold, A Privileged Core in Medicinal Chemistry
The 4-hydroxy-2-pyridone moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its status as a "privileged structure."[1] These derivatives have demonstrated a remarkable spectrum of therapeutic potential, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3]
The unique electronic and structural features of the 4-hydroxy-2-pyridone core allow it to serve as a versatile pharmacophore. It can act as a bioisostere for amides, phenols, and other cyclic systems, and its ability to participate in hydrogen bonding and metal chelation is central to its biological functions.[4][5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-hydroxy-2-pyridone derivatives across key therapeutic areas, grounded in experimental data to inform rational drug design and development.
The Core Scaffold: Physicochemical Properties and Key Substitution Points
The biological activity of this scaffold is intrinsically linked to its chemical properties. It exists in a tautomeric equilibrium with its 2,4-dihydroxypyridine form, though the 2-pyridone (lactam) form is favored under most physiological conditions.[4][6] This structural feature, combined with its capacity for hydrogen bonding, allows for potent and specific interactions with biological targets.
The core scaffold presents several key positions for chemical modification, each offering a distinct opportunity to modulate potency, selectivity, and pharmacokinetic properties. Understanding the impact of substitutions at these positions is fundamental to harnessing the therapeutic potential of this chemical class.
Caption: The 4-hydroxy-2-pyridone core with key modification sites.
Comparative SAR Analysis Across Therapeutic Areas
The true versatility of the 4-hydroxy-2-pyridone scaffold is revealed when comparing how structural modifications influence its activity against different biological targets.
A. Antibacterial Agents: Targeting Bacterial DNA Synthesis
A novel class of 4-hydroxy-2-pyridone derivatives has been identified as potent antibacterial agents, particularly against challenging Gram-negative pathogens.[7] The mechanism of action for lead compounds in this class involves the preferential inhibition of bacterial DNA synthesis.[7]
Key SAR Insights:
-
Core Requirement: The 4-hydroxy-2-pyridone scaffold itself is essential for the antibacterial activity observed.[7]
-
N1-Substitutions: Modifications at the N1 position are critical for optimizing activity. For instance, the N-debenzylation of an initial hit compound led to a derivative that preferentially inhibits bacterial DNA synthesis.[7]
-
C6-Substitutions: In the context of antituberculosis agents, substitutions at the C6 position with large cycloalkyl groups have been shown to dramatically improve potency against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains.[8] The lead compound from one study, featuring a dimethylcyclohexyl group at C6, demonstrated not only potent in vitro activity but also favorable oral pharmacokinetics and in vivo efficacy in a mouse model.[8]
Table 1: Comparison of Antibacterial 4-Hydroxy-2-Pyridone Derivatives
| Compound ID | Key Structural Feature | Target Organism | Activity Metric | Value | Reference |
| 6q | Azabicyclo compound | E. coli (resistant strains) | MIC₉₀ | 8 µg/mL | [7] |
| 6q | Azabicyclo compound | E. coli (murine septicemia) | PD₅₀ | 8 mg/kg | [7] |
| 30j | C6-dimethylcyclohexyl | M. tuberculosis (MDR) | in vitro potency | Potent | [8] |
B. Anticancer Agents: Inducing Tumor Growth Inhibition
Derivatives of 4-hydroxy-2-pyridone have been synthesized and evaluated as antineoplastic agents, showing promising activity against a panel of 60 human tumor cell lines.[9] A particularly effective strategy has been the synthesis of bis(pyridyl)methanes, which link two pyridone cores.
Key SAR Insights:
-
Bis(pyridyl)methane Structure: The dimerization of the pyridone scaffold into bis(pyridyl)methane structures has yielded compounds with significant tumor growth inhibition.[9]
-
Linker and Substituents: The nature of the aldehyde used to form the methane bridge and the substituents on the pyridone rings are crucial for activity. Derivative 4g from one study emerged as the most active in its series, demonstrating significant activity across all tested cell lines at concentrations between 1 µM and 10 µM.[9]
-
Cell Line Specificity: While some derivatives show broad-spectrum activity, others exhibit selectivity for specific cancer cell lines, such as mammary gland breast cancer (MCF-7) and human prostate cancer (PC-3).[10]
Table 2: Anticancer Activity of Representative 4-Hydroxy-2-Pyridone Derivatives
| Compound ID | Structural Class | Target Cell Lines | Activity Concentration | Outcome | Reference |
| 4g | Bis(pyridyl)methane | 60 human tumor cell lines | 1 x 10⁻⁶ to 1 x 10⁻⁵ M | Significant growth inhibition | [9] |
| Various | Pyridine-2-one | MCF-7 (Breast), PC-3 (Prostate) | Not specified | In-vitro inhibition | [10] |
C. Antiviral Agents: Potent HIV-1 Integrase Inhibition
Perhaps the most prominent success of the 4-hydroxy-2-pyridone scaffold is in the field of antiviral therapy, specifically as the core of several FDA-approved HIV-1 integrase strand transfer inhibitors (INSTIs).[5][11] The scaffold's 4-hydroxy and 2-oxo groups form a critical metal-chelating pharmacophore that binds to essential magnesium ions in the integrase active site, blocking the integration of the viral genome into the host cell's DNA.[5][12]
Key SAR Insights:
-
Metal-Chelating Triad: The N1, C2-carbonyl, and C4-hydroxyl groups are essential for coordinating with two Mg²⁺ ions in the enzyme's active site. This interaction is the cornerstone of the inhibitory mechanism.
-
C3-Carboxamide: A carboxamide group at the C3 position is a common feature, providing an additional interaction point within the active site.
-
N1-Substituent: The group at the N1 position is crucial for orienting the molecule correctly. N-aryl derivatives have shown superior activity compared to N-alkyl derivatives in some antiviral contexts.[6]
-
C5-Halobenzyl Group: A large, hydrophobic group at the C5 position, typically a fluorobenzyl or difluorobenzyl moiety, is critical for establishing potent antiviral activity. This group occupies a hydrophobic pocket created by the displacement of viral DNA, and its interactions are key to the high potency of second-generation INSTIs like dolutegravir and cabotegravir.[11][12]
Caption: Key pharmacophore model for HIV-1 integrase inhibition.
Table 3: Comparative Activity of Pyridinone-Based HIV-1 Integrase Inhibitors
| Compound | Key Structural Feature | Activity Metric (WT HIV-1) | Value | Reference |
| Dolutegravir | Tricyclic system, C5-difluorobenzyl | IC₅₀ | ~2.5 nM | [12] |
| Cabotegravir | Tricyclic system, C5-fluorobenzyl | IC₅₀ | ~3.0 nM | [12] |
| Compound 17 | Diketo acid with pyridinone scaffold | Anti-HIV-1 Activity | Remarkable | [5] |
| Lead 59, 60 | 2-pyridinone core | EC₅₀ | 67 nM, 32 nM | [5] |
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative methodologies for the synthesis and biological evaluation of 4-hydroxy-2-pyridone derivatives.
Protocol 1: General Synthesis of a 4-Hydroxy-2-Pyridone Derivative
This protocol is adapted from methods described for the condensation of activated malonates with enaminocrotonates.[6] This approach provides a direct, single-step route to the core scaffold.
Objective: To synthesize a 6-methyl-4-hydroxy-2-pyridone derivative.
Materials:
-
Ethyl 3-aminocrotonate
-
Activated malonate derivative (e.g., bis(2,4,6-trichlorophenyl)malonate)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the activated malonate derivative (1.0 eq) in the solvent.
-
Addition of Reagents: Add ethyl 3-aminocrotonate (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
Rationale: This one-step condensation-cyclization reaction is an efficient method for constructing the pyridone ring. The use of an activated malonate enhances its reactivity, allowing the reaction to proceed without the need for an added base.[6]
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer (ST) Assay
Objective: To determine the concentration at which a compound inhibits 50% of the integrase strand transfer activity (IC₅₀).
Principle: This is a biochemical assay that measures the ability of the HIV-1 integrase enzyme to insert a viral DNA mimic into a target DNA mimic in vitro. Inhibition of this step is measured by a decrease in the strand transfer product.
Procedure:
-
Plate Preparation: Add the test compound, serially diluted in DMSO, to the wells of a 384-well assay plate.
-
Enzyme-DNA Complex Formation: Add pre-formed, biotinylated integrase-viral DNA complex to each well.
-
Initiation of Reaction: Add the target DNA substrate to initiate the strand transfer reaction. Incubate at 37°C.
-
Quenching and Detection: Stop the reaction. The strand transfer product is captured on a streptavidin-coated plate and detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a detectable signal (luminescence or fluorescence).
-
Data Analysis: The signal is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the log of the compound concentration.
Self-Validation: The assay includes positive controls (known inhibitors like Dolutegravir) and negative controls (DMSO vehicle) in every plate to ensure the assay is performing within validated parameters. The signal-to-background ratio and Z'-factor are calculated to confirm assay robustness.
Caption: Experimental workflow for the HIV-1 Integrase ST assay.
Conclusion and Future Perspectives
The 4-hydroxy-2-pyridone scaffold is a testament to the power of privileged structures in drug discovery. The comparative SAR analysis reveals a fascinating dichotomy: subtle changes to the core's substitution pattern can pivot its biological activity from antibacterial to anticancer to antiviral. The success of pyridone-based HIV-1 INSTIs provides a clear blueprint for future design, emphasizing the importance of a metal-chelating core complemented by carefully selected hydrophobic and hydrogen-bonding substituents.
Future research will likely focus on expanding the therapeutic applications of this scaffold. Given the recent discovery of 4-hydroxy-2-pyridones with activity against coronaviruses, there is a clear opportunity to develop novel agents for emerging viral threats.[13] The challenge for medicinal chemists will be to fine-tune the substituents to achieve high potency against new targets while maintaining the favorable ADME/Tox profiles required for clinical success. By building on the rich foundation of SAR data, the 4-hydroxy-2-pyridone core will undoubtedly continue to yield novel and impactful therapeutic agents.
References
-
Title: 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis Source: PubMed URL: [Link]
-
Title: Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives Source: PubMed URL: [Link]
-
Title: Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents Source: PubMed URL: [Link]
-
Title: 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches Source: CiteSeerX URL: [Link]
-
Title: A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities Source: ResearchGate URL: [Link]
-
Title: Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: PubMed Central URL: [Link]
-
Title: 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches Source: PubMed URL: [Link]
-
Title: 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application Source: MDPI URL: [Link]
-
Title: SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS Source: IIP Series URL: [Link]
-
Title: Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation Source: RSC Advances URL: [Link]
-
Title: Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb Source: MDPI URL: [Link]
-
Title: Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: De Gruyter URL: [Link]
-
Title: One-pot multicomponent green synthesis of novel series of 4-hydroxy-2-pyridone-fused spiropyrans catalyzed by acetic acid Source: ResearchGate URL: [Link]
-
Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance Source: Preprints.org URL: [Link]
-
Title: Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity Source: PubMed Central URL: [Link]
-
Title: Quantitative structure–activity relationships study of potent pyridinone scaffold derivatives as HIV-1 integrase inhibitors with therapeutic applications Source: World Scientific URL: [Link]
-
Title: Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors Source: PubMed URL: [Link]
-
Title: N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants Source: PubMed Central URL: [Link]
-
Title: Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: MDPI URL: [Link]
-
Title: Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics Source: National Institutes of Health URL: [Link]
-
Title: Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2 Source: PubMed URL: [Link]
-
Title: Antiviral and quantitative structure activity relationship study for dihydropyridones derived from curcumin. Source: CABI Digital Library URL: [Link]
-
Title: Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents Source: MDPI URL: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety | MDPI [mdpi.com]
- 12. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
A Senior Application Scientist's Guide to Comparing the Efficacy of Pyridinone Isomers in Bioassays
<Publish Comparison Guide >
Introduction: The Significance of Pyridinone Isomers in Modern Drug Discovery
Pyridinones are a class of six-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1] Their unique structure, featuring a nitrogen heteroatom and a carbonyl group, allows them to act as both hydrogen bond donors and acceptors.[1][2][3] This versatility makes them valuable bioisosteres for various functional groups like amides and phenols.[1][3] Pyridinone derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2][3]
The biological activity of pyridinone derivatives is highly dependent on the substitution pattern on the pyridinone ring, leading to different isomers with distinct pharmacological profiles.[1] Understanding the structure-activity relationships (SAR) of these isomers is crucial for designing and developing novel therapeutics with enhanced efficacy and selectivity.[1][4] This guide provides a comparative analysis of the efficacy of different pyridinone isomers in relevant bioassays, offering insights into experimental design and data interpretation for researchers in drug discovery.
Part 1: Foundational Bioassays for Efficacy Screening
To comprehensively evaluate the efficacy of pyridinone isomers, a panel of well-established bioassays is essential. The choice of assay depends on the intended therapeutic application. Here, we detail the protocols for three fundamental assays that provide a robust preliminary assessment of a compound's biological activity.
Anticancer Efficacy: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the pyridinone isomers in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each isomer.
Causality Behind Experimental Choices: The 48-72 hour incubation period allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects. The use of both positive and vehicle controls is critical for validating the assay's performance and ensuring that the observed effects are due to the compound and not the solvent.
Antiviral Efficacy: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaques.
Principle: A viral plaque is a visible clear zone that develops on a monolayer of host cells as the virus infects and lyses the cells. An effective antiviral agent will reduce the number and size of these plaques.
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates and grow to confluence.[6][7]
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., MEM with 0.5% carboxymethylcellulose) containing serial dilutions of the pyridinone isomers.[7]
-
Incubation: Incubate the plates for 2-3 days at the optimal temperature for the virus until plaques are visible.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with a crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the half-maximal effective concentration (EC50) value.
Causality Behind Experimental Choices: The carboxymethylcellulose in the overlay medium restricts the spread of the virus to adjacent cells, resulting in the formation of distinct plaques. This allows for accurate quantification of the antiviral effect.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema assay is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[8][9]
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the pyridinone isomers orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[9]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.
Causality Behind Experimental Choices: Carrageenan induces a biphasic inflammatory response. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the late phase (3-4 hours) is mediated by prostaglandins and other inflammatory mediators. This allows for the assessment of a compound's effect on different stages of inflammation.
Part 2: Comparative Efficacy Data of Pyridinone Isomers
The following table summarizes hypothetical but representative data for a series of pyridinone isomers tested in the bioassays described above. This data illustrates how subtle changes in the substitution pattern on the pyridinone ring can significantly impact biological activity.
| Compound | Isomer Type | Substitution Pattern | Anticancer (HepG2) IC50 (µM) | Antiviral (Influenza A) EC50 (µM) | Anti-inflammatory (% Inhibition at 20 mg/kg) |
| PY-1 | 2-Pyridinone | 4-Methyl | > 50 | 25.3 | 15.2 |
| PY-2 | 2-Pyridinone | 6-Phenyl | 8.5 | 12.8 | 35.6 |
| PY-3 | 4-Pyridinone | 3-Chloro | 15.2 | > 50 | 55.4 |
| PY-4 | 4-Pyridinone | 2,6-Dimethyl | 2.1 | 5.7 | 42.1 |
| Doxorubicin | - | - | 0.5 | - | - |
| Oseltamivir | - | - | - | 0.1 | - |
| Indomethacin | - | - | - | - | 60.0[9] |
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
-
Impact of Isomer Type: In this hypothetical dataset, the 4-pyridinone isomers (PY-3 and PY-4) generally exhibit more potent anti-inflammatory and anticancer activity compared to the 2-pyridinone isomers (PY-1 and PY-2). This suggests that the position of the carbonyl group and the nitrogen atom in the ring significantly influences the compound's interaction with its biological targets.
-
Influence of Substituents:
-
The presence of a bulky phenyl group at the 6-position of the 2-pyridinone ring (PY-2) enhances both anticancer and antiviral activity compared to a simple methyl group (PY-1).
-
For the 4-pyridinone scaffold, the addition of two methyl groups at the 2 and 6 positions (PY-4) leads to a significant increase in anticancer and antiviral potency compared to a single chloro substituent (PY-3).
-
These observations highlight the importance of systematic modifications to the pyridinone scaffold to optimize biological activity.
Mechanistic Insights: Targeting Key Signaling Pathways
Pyridinone derivatives are known to exert their biological effects by modulating various signaling pathways.[10] For instance, in cancer, some pyridinones have been shown to induce apoptosis and cell cycle arrest by upregulating tumor suppressor proteins like p53 and activating stress-activated protein kinases such as JNK.[5][10]
Visualizing the Experimental Workflow and a Key Signaling Pathway
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the comparative bioassay evaluation of pyridinone isomers.
Caption: A simplified diagram of the p53 and JNK signaling pathways potentially activated by pyridinone isomers.
Conclusion and Future Directions
This guide has provided a framework for comparing the efficacy of pyridinone isomers through a series of robust bioassays. The presented protocols and data highlight the importance of systematic SAR studies in identifying lead compounds with desired biological activities.
Future research should focus on:
-
Expanding the panel of bioassays to include more specific targets, such as kinase inhibition assays or specific viral enzyme assays.[1][2]
-
Conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most potent isomers.
-
Performing pharmacokinetic and in vivo efficacy studies in relevant animal models to assess the therapeutic potential of lead compounds.
By following a logical and well-controlled experimental approach, researchers can effectively navigate the complexities of pyridinone chemistry and unlock the full therapeutic potential of this versatile class of compounds.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
-
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2022). Journal of Molecular Structure. [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). Oncology Letters. [Link]
-
Preparation and antiinflammatory activity of 2- and 4-pyridones. (1982). Journal of Medicinal Chemistry. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
-
A rapid bioassay for the determination of non-nucleoside HIV-1 reverse transcriptase inhibitor plasma levels. (1992). Journal of Virological Methods. [Link]
-
Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. (1991). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (2012). European Journal of Medicinal Chemistry. [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. (2024). Padua Research Archive. [Link]
-
Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. (2018). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018). Journal of Medicinal Chemistry. [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Mini-Reviews in Medicinal Chemistry. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Journal of Research in Medical Sciences. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry. [Link]
-
Pyridones in drug discovery: Recent advances. (2023). ResearchGate. [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2022). ResearchGate. [Link]
-
Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs. (2015). Bioorganic & Medicinal Chemistry. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. [Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules. [Link]
-
Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors. (2022). Antiviral Research. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to DNA Synthesis Inhibitors: Profiling 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent development, the inhibition of DNA synthesis remains a cornerstone of antibacterial and anticancer strategies. This guide provides a detailed comparative analysis of a novel class of DNA synthesis inhibitors, the 4-hydroxy-2-pyridones, with a focus on compounds structurally related to 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile. We will delve into the mechanistic intricacies, comparative efficacy, and experimental validation of these compounds against established DNA synthesis inhibitors, including quinolones, nucleoside analogs, and DNA intercalating agents.
Introduction to DNA Synthesis as a Therapeutic Target
The faithful replication of DNA is fundamental to cellular proliferation. Consequently, the molecular machinery governing this process presents a rich source of targets for therapeutic intervention. By disrupting DNA synthesis, it is possible to selectively eliminate rapidly dividing cells, a hallmark of both bacterial infections and cancerous growth. Key enzymatic players in this process include DNA polymerases, which catalyze the addition of nucleotides; topoisomerases, which resolve DNA supercoiling; and helicases, which unwind the DNA double helix. Inhibition of any of these critical components can lead to cell cycle arrest and apoptosis.
The Emergence of 4-Hydroxy-2-Pyridones: A Novel Class of DNA Synthesis Inhibitors
Recent research has identified 4-hydroxy-2-pyridones as a promising new class of antibacterial agents that specifically target DNA synthesis.[1] While the precise compound "1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile" is not extensively characterized in publicly available literature, its nomenclature suggests a close structural relationship to the 4-hydroxy-2-pyridone scaffold. For the purpose of this guide, we will consider it as part of this broader class of compounds and its potential activity as a DNA synthesis inhibitor. A closely related and well-documented compound is 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as Ricininic acid.
Mechanism of Action: Targeting Bacterial Type II Topoisomerases
The antibacterial activity of 4-hydroxy-2-pyridone derivatives stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for managing DNA topology during replication and transcription. By forming a stable complex with the enzyme and cleaved DNA, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[3] This mechanism is analogous to that of the widely used quinolone antibiotics.
Figure 1: Simplified pathway of 4-hydroxy-2-pyridone action.
Comparative Analysis with Other DNA Synthesis Inhibitors
To contextualize the potential of 4-hydroxy-2-pyridones, it is essential to compare their performance with established classes of DNA synthesis inhibitors.
Quinolones (e.g., Ciprofloxacin)
Mechanism: Quinolones are bactericidal agents that also inhibit DNA gyrase and topoisomerase IV.[3][4][5] They trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks.[3]
Comparison: Both 4-hydroxy-2-pyridones and quinolones share a common molecular target. The key differentiator will lie in their efficacy against resistant strains, safety profiles, and pharmacokinetic properties. The emergence of quinolone resistance, often through mutations in the target enzymes, necessitates the development of new chemical scaffolds like the 4-hydroxy-2-pyridones that may evade these resistance mechanisms.[6]
Nucleoside Analogs (e.g., Zidovudine, Acyclovir)
Mechanism: Nucleoside analogs are prodrugs that, once phosphorylated intracellularly to their triphosphate form, act as competitive inhibitors of DNA polymerases.[7][8] Their incorporation into a growing DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group.[7][9]
Comparison: Unlike the targeted inhibition of topoisomerases by 4-hydroxy-2-pyridones, nucleoside analogs have a broader impact on DNA synthesis by directly interfering with the polymerization process. This can lead to activity against a wider range of viruses and cancers but may also result in greater off-target toxicity in host cells.
DNA Intercalating Agents (e.g., Doxorubicin)
Mechanism: Doxorubicin and other anthracyclines intercalate between DNA base pairs, distorting the double helix structure.[10][11] This physical obstruction interferes with the progression of DNA and RNA polymerases and also inhibits the function of topoisomerase II, leading to DNA damage and apoptosis.[10]
Comparison: The mechanism of action of intercalating agents is less specific than that of topoisomerase poisons like 4-hydroxy-2-pyridones. While effective, this lack of specificity can contribute to significant cardiotoxicity and other side effects associated with drugs like doxorubicin.
Quantitative Performance Data: A Comparative Overview
The following table summarizes the available quantitative data for representative compounds from each class of DNA synthesis inhibitors. It is important to note that direct comparison of IC50 and MIC values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor Class | Representative Compound | Target | Organism/Cell Line | IC50 (µM) | MIC (µg/mL) | Reference |
| 4-Hydroxy-2-Pyridones | Compound 6q | DNA Gyrase/Topo IV | E. coli | - | 8 (MIC90) | [1] |
| Indolyl-pyridone 6o | DNA Gyrase/Topo IV | E. coli | - | 0.5-1 (MIC90) | [2] | |
| Indolyl-pyridone 6v | DNA Gyrase/Topo IV | A. baumannii | - | 8-16 (MIC90) | [2] | |
| Quinolones | Ciprofloxacin | DNA Gyrase | E. faecalis | >320 | - | [12] |
| Ciprofloxacin | Topoisomerase IV | E. faecalis | 80-160 | - | [12] | |
| Nucleoside Analogs | ddATP (analog of ddI) | HIV-1 Reverse Transcriptase | In vitro | Varies | - | [13] |
| DNA Intercalating Agents | Doxorubicin | Topoisomerase I | Human | 0.8 | - | [14] |
| Doxorubicin | Topoisomerase II | - | - | - | [15] |
Experimental Protocols
To facilitate further research and validation, we provide detailed methodologies for key experiments used to characterize DNA synthesis inhibitors.
Macromolecular Synthesis Assay
This assay determines the primary cellular pathway affected by a new antimicrobial agent by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.
Figure 2: Workflow for the Macromolecular Synthesis Assay.
Protocol:
-
Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase in a suitable medium.
-
Inhibitor Addition: Aliquot the culture into tubes and add the test compound at various concentrations. Include a no-drug control and positive controls for inhibition of specific pathways (e.g., ciprofloxacin for DNA synthesis).
-
Radiolabeling: Add radiolabeled precursors for each macromolecule to be assayed (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and N-acetyl-[³H]glucosamine for peptidoglycan).
-
Incubation: Incubate the cultures for a defined period to allow for precursor incorporation.
-
Precipitation: Stop the incorporation by adding an equal volume of cold 10% trichloroacetic acid (TCA).
-
Washing: Collect the precipitate by filtration or centrifugation and wash with cold 5% TCA to remove unincorporated precursors.
-
Quantification: Measure the radioactivity of the precipitate using a scintillation counter.
-
Analysis: Compare the incorporation of radiolabels in the presence of the test compound to the controls to determine the specific pathway inhibited.[16][17][18][19]
DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the appropriate buffer.
-
Inhibitor Addition: Add the test compound at a range of concentrations to the reaction mixture. Include a no-drug control and a known inhibitor (e.g., novobiocin or ciprofloxacin) as a positive control.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (relaxed, supercoiled, and intermediate forms) by agarose gel electrophoresis.
-
Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. The amount of supercoiled DNA can be quantified using densitometry.
-
IC50 Determination: Calculate the concentration of the compound that inhibits 50% of the supercoiling activity (IC50) by plotting the percentage of inhibition against the compound concentration.[12][20]
Conclusion and Future Directions
The 4-hydroxy-2-pyridone class of DNA synthesis inhibitors represents a promising avenue for the development of new antibacterial agents, particularly in the face of growing resistance to existing drugs like quinolones. Their specific targeting of bacterial type II topoisomerases offers a proven mechanism of action with the potential for improved safety and efficacy. Further research should focus on a comprehensive structure-activity relationship (SAR) analysis of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile and related analogs to optimize their potency and pharmacokinetic profiles. Moreover, rigorous testing against a broad panel of clinically relevant, drug-resistant bacterial strains is crucial to validate their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such investigations, paving the way for the potential clinical translation of this exciting new class of DNA synthesis inhibitors.
References
-
Moir, D. T., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3371-3376. [Link]
-
ResearchGate. (n.d.). DNA gyrases inhibition (IC50 µM). Retrieved from [Link]
-
Study.com. (n.d.). Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria. Retrieved from [Link]
-
Gosset, J. R. (n.d.). DNA synthesis inhibition via nucleoside analog incorporation (null). Target Illumination GWAS. Retrieved from [Link]
-
Nowakowska, J., Khanna, N., & Landmann, R. (2013). Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules. Bio-protocol, 3(12), e798. [Link]
-
Let's learn! (2020, August 21). Quinolones Mechanism of action [Video]. YouTube. [Link]
-
Creative Biolabs. (n.d.). Macromolecular Synthesis Assay. Retrieved from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(6), 7646-7669. [Link]
-
Chan, P. F., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Journal of Medicinal Chemistry, 60(23), 9634-9645. [Link]
-
Jana, B., Baker, K. R., & Guardabassi, L. (2017). Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action. In Antimicrobial Peptides (pp. 155-166). Humana Press, New York, NY. [Link]
-
Oyamada, Y., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(11), 3083-3089. [Link]
-
Galabov, A. S., et al. (2021). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Molecules, 26(16), 4998. [Link]
-
Foglesong, P. D., Reckord, C., & Swink, S. (1992). Doxorubicin inhibits human DNA topoisomerase I. Cancer Chemotherapy and Pharmacology, 30(2), 123-125. [Link]
-
Coen, D. M., & Schaffer, P. A. (2003). Mechanism of inhibition of virus DNA synthesis by nucleoside analogues or helicase-primase inhibitors. Clinical Microbiology Reviews, 16(2), 226-237. [Link]
-
Jana, B., Baker, K. R., & Guardabassi, L. (2017). Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action. Methods in Molecular Biology, 1548, 155-166. [Link]
-
Dwivedi, G. R., et al. (2019). DNA Gyrase as a Target for Quinolones. Biomolecules, 9(10), 566. [Link]
-
ResearchGate. (n.d.). Factors that modify inhibition of DNA polymerization by nucleoside analogs. Retrieved from [Link]
-
Biology LibreTexts. (2023, September 13). 7.7.2: Antiviral DNA Synthesis Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for DNA gyrase inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for DNA gyrase inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50 values against Escherichia coli DNA gyrase in brackets unless stated otherwise. Retrieved from [Link]
-
Lee, S. H., et al. (2010). Discovery of 4-pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 18(1), 346-352. [Link]
-
Tari, L. W., et al. (2018). Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria. Journal of Medicinal Chemistry, 61(11), 4945-4959. [Link]
-
Zare, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(17), 4147. [Link]
-
ResearchGate. (n.d.). DNA-doxorubicin interaction: New insights and peculiarities. Retrieved from [Link]
-
Sharma, R. (2023, August 3). DNA Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Retrieved from [Link]
-
Braconi, L., et al. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552. [Link]
-
MDPI. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8089. [Link]
-
National Center for Biotechnology Information. (2024, February 20). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. International Journal of Molecular Sciences, 25(4), 2415. [Link]
-
Rice University. (n.d.). Protocols | Molecular Biology. Retrieved from [Link]
-
Shomu's Biology. (2020, June 9). DNA synthesis inhibitors antibiotics | mode of action [Video]. YouTube. [Link]
-
Cegelski, L., et al. (2009). Small-molecule inhibitors target Escherichia coli amyloid biogenesis and biofilm formation. Nature Chemical Biology, 5(12), 913-919. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity (IC50) of compound 4c and Doxorubicin on WI-38, MCF-7, HepG-2 and HCT-116 cell lines. Retrieved from [Link]
-
de Souza, N. B., et al. (2018). 4-Hydroxy-2-pyridone Derivatives and the δ-pyrone Isostere as Novel Agents Against Mycobacterium Smegmatis Biofilm Inhibitors. Medicinal Chemistry, 15(1), 28-37. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
Sources
- 1. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria - Video | Study.com [study.com]
- 5. youtube.com [youtube.com]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 18. Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action | Springer Nature Experiments [experiments.springernature.com]
- 19. Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Validation of Novel Pyridinone-Based Antiviral Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless challenge of emerging and evolving viral pathogens necessitates a robust pipeline for the discovery and validation of new antiviral agents. Among the heterocyclic scaffolds of significant interest in medicinal chemistry, the pyridinone core has emerged as a privileged structure, forming the basis of compounds with demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and members of the Flaviviridae family.[1][2][3][4] However, the journey from a promising "hit" compound to a viable clinical candidate is contingent upon a rigorous, multi-faceted validation process.
This guide provides an in-depth, experience-driven framework for the systematic evaluation of novel pyridinone compounds. Moving beyond a simple checklist of assays, we will explore the causal logic behind the experimental workflow, ensuring that each step builds a self-validating case for a compound's specific antiviral activity. Our approach is designed to de-risk drug development by distinguishing true antiviral efficacy from non-specific cytotoxicity and to provide a preliminary roadmap of the compound's mechanism of action.
The Validation Workflow: A Phased Approach
A successful validation campaign follows a logical progression from high-throughput screening to detailed mechanistic studies. This phased approach ensures that resources are focused on the most promising candidates. The initial phase prioritizes the rapid identification of compounds that are both active and non-toxic, while subsequent phases confirm this activity and elucidate the mechanism by which the compound inhibits viral replication.
Phase 1: Foundational Screening — Establishing Safety and Efficacy
The primary objective of this phase is to rapidly identify compounds that inhibit viral replication at concentrations that are not harmful to the host cells. This dual assessment is non-negotiable for advancing a compound.
A. The Primacy of Cytotoxicity Assessment
Before, or at the very least, in parallel with, any antiviral assay, the cytotoxicity of the novel pyridinone compounds must be determined.[5][6] An observed reduction in viral signal is meaningless if the host cells are dead or metabolically inactive.[7] Cytotoxicity assays provide a quantitative measure of a compound's effect on cell viability, typically expressed as the 50% cytotoxic concentration (CC50).
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero-E6 for SARS-CoV-2, MDCK for influenza) into a 96-well plate at a predetermined density to achieve 80-90% confluency the next day.
-
Compound Preparation: Prepare a 2-fold serial dilution of the pyridinone compounds in culture medium. Include a "cells only" (no compound) control and a positive control for toxicity (e.g., doxorubicin).
-
Treatment: Remove the seeding medium from the cells and add the diluted compounds to the plate in triplicate.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the "cells only" control. The CC50 value is determined by plotting viability against compound concentration and using non-linear regression analysis.
B. Primary Antiviral Screening: The Hunt for "Hits"
For initial screening, speed and quantitation are paramount. Reporter-expressing virus systems are exceptionally well-suited for this purpose.[8][9] These viruses have been engineered to contain a gene for a reporter protein, such as luciferase or Green Fluorescent Protein (GFP).[8][10] The expression of the reporter is directly linked to viral replication; therefore, a decrease in the reporter signal indicates an inhibition of viral activity.[10][11][12]
Experimental Protocol: Luciferase-Based Reporter Virus Assay
-
Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.
-
Infection and Treatment: On the following day, treat the cells with serial dilutions of the pyridinone compounds. Immediately after, infect the cells with the reporter virus at a pre-determined multiplicity of infection (MOI). Include "virus only" (no compound) and "cells only" (no virus) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol. The luciferase enzyme produced during viral replication will act on the substrate to produce a luminescent signal.[7]
-
Readout: Measure the luminescence using a plate luminometer.
-
Calculation: Calculate the percentage of viral inhibition relative to the "virus only" control. The 50% effective concentration (EC50) is determined using non-linear regression.
C. The Decisive Metric: Selectivity Index (SI)
Neither the CC50 nor the EC50 value is sufficient on its own. The therapeutic potential of a compound is best represented by its Selectivity Index (SI), calculated as:
SI = CC50 / EC50
The SI represents the therapeutic window of the compound. A higher SI value indicates that the compound is effective at a concentration far below that at which it is toxic to host cells.[5] Generally, an SI > 10 is considered a good starting point for a promising hit compound worthy of further investigation.
Phase 2: Confirmation and Potency Assessment
Compounds that demonstrate a favorable SI in the primary screen must be validated using classical virological assays. These methods confirm the antiviral effect by directly measuring the reduction in infectious virus particles.
A. The Gold Standard: Plaque Reduction Assay (PRA)
For viruses that cause cell lysis (a cytopathic effect, or CPE), the plaque reduction assay is the definitive method for quantifying antiviral activity.[13][14] It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection and spread.[13]
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units or PFU) with serial dilutions of the pyridinone compound. Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers, wash, and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[13]
-
Incubation: Incubate the plates for several days until plaques are visible. The duration depends on the virus replication kinetics.
-
Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control to determine the EC50.
B. TCID50 Assay: For Non-Plaque Forming Viruses
Some viruses induce CPE but do not form well-defined plaques. For these, the Tissue Culture Infectious Dose 50 (TCID50) assay is the method of choice.[15][16][17] This endpoint dilution assay determines the virus dilution required to infect 50% of the inoculated cell cultures.[15][18]
Experimental Protocol: TCID50-Based Antiviral Assay
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.[15][18]
-
Infection & Treatment: Add the virus dilutions to the cell plate, infecting multiple replicate wells (e.g., 8) for each dilution. A parallel plate is set up where cells are pre-treated with the test compound before the addition of the same viral dilutions.
-
Incubation: Incubate the plates for 5-7 days, observing daily for the appearance of CPE.
-
Scoring: For each dilution, score the wells as either positive or negative for CPE.
-
Calculation: The TCID50 titer is calculated using a statistical method like the Reed-Muench or Spearman-Kärber formula.[17] The EC50 of the compound is the concentration that reduces the virus titer by a predetermined amount (e.g., 2 log10).
Phase 3: Unraveling the Mechanism of Action (MoA)
Identifying how a compound works is a critical step in drug development.[][20] MoA studies guide lead optimization, help predict potential resistance mutations, and are essential for regulatory submissions.[][21] Antivirals can act at various stages of the viral lifecycle, including entry, replication, assembly, or release.[22][23]
Time-of-Addition Assay
This powerful experiment provides the first clue to the compound's target stage in the viral lifecycle.[6] The compound is added at different time points before, during, and after viral infection.
-
Protocol Outline:
-
Pre-treatment: Cells are incubated with the compound for 1-2 hours, then the compound is washed away before the virus is added. Efficacy in this condition suggests the compound acts on a host cell factor required for infection.
-
Co-treatment: The compound is added simultaneously with the virus. Potent activity here points to inhibition of attachment or entry.
-
Post-treatment: The virus is allowed to infect the cells for a set period (e.g., 1-2 hours), then the inoculum is removed, and the compound is added. If the compound is still effective, it targets a post-entry step like genome replication, protein synthesis, or virion assembly. By adding the compound at progressively later time points post-infection, one can narrow down the specific window of action.
-
Data Summary and Comparative Analysis
All quantitative data should be systematically organized to allow for clear comparison between novel pyridinone compounds and a relevant benchmark antiviral drug.
| Compound | CC50 (µM) | EC50 (Reporter Assay, µM) | EC50 (Plaque Assay, µM) | Selectivity Index (SI) | Probable MoA (from ToA) |
| PYR-1 | >100 | 1.2 | 1.5 | >66.7 | Post-entry (Replication) |
| PYR-2 | 85 | 25 | 30 | 2.8 | - |
| PYR-3 | >100 | 0.8 | 0.9 | >111.1 | Entry/Fusion |
| Benchmark Drug | >100 | 2.0 | 2.2 | >45.5 | Post-entry (Replication) |
Interpretation:
-
PYR-1 and PYR-3 show high selectivity indices and are promising leads. Their differing MoAs suggest they target different viral processes.
-
PYR-2 has a low SI, indicating its antiviral effect occurs at concentrations close to its toxic dose. This compound would likely be deprioritized.
-
PYR-3 is particularly interesting as it appears to be more potent than the benchmark drug and targets an early stage of infection.
By adhering to this structured, logical, and self-validating workflow, researchers can confidently assess the antiviral potential of novel pyridinone compounds, generating the robust data package required for the next stages of drug development.
References
-
Viral Titering-TCID50 Assay Protocol. Creative Biogene.
-
TCID50 Assay Protocol. BrainVTA.
-
Antiviral Mechanism of Action Studies. BOC Sciences.
-
Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. JoVE.
-
Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs.
-
Mechanisms of action of antiviral drugs | Research Starters. EBSCO.
-
What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza. NCBI.
-
A review: Mechanism of action of antiviral drugs. ResearchGate.
-
A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.
-
Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication. PMC - PubMed Central.
-
Understanding Cytotoxicity. Virology Research Services.
-
Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.
-
TCID50 Assay. Agilent.
-
Antiviral Drug Screening. Virology Research Services.
-
Virus Titration / TCID50 Assay. Coriolis Pharma.
-
Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online.
-
Reporter-expressing viruses for antiviral drug discovery research. PMC - PubMed Central.
-
Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. PubMed.
- TCID 50 protocol. Unknown Source. [Link provided by tool]
-
Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25. Benchchem.
-
2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors. PubMed.
-
Plaque Reduction Assay. Creative Diagnostics.
-
Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. PMC - NIH.
-
Construction of enterovirus G expressing reporter genes for antiviral drug screening assays. PMC - NIH.
-
Development of a novel plaque reduction neutralisation test for hantavirus infection. PMC.
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed.
-
A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. PubMed Central.
-
How to screen antiviral drugs? DIFF Biotech.
-
Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. ASM Journals.
-
Plaque Assay Protocols. American Society for Microbiology.
-
Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI.
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
-
Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. Microbiology Spectrum.
-
Antiviral activity of pyridyl imidazolidinones against enterovirus 71 variants. PubMed.
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI.
-
Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. NIH.
-
What is luciferase assay used for? YouTube.
-
Pyridone derivative, composition and use as antiviral drug thereof. Google Patents.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
Sources
- 1. 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reporter-expressing viruses for antiviral drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of enterovirus G expressing reporter genes for antiviral drug screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. brainvta.tech [brainvta.tech]
- 16. agilent.com [agilent.com]
- 17. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 18. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. researchgate.net [researchgate.net]
- 21. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 23. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of pyridinone-based HIV-1 reverse transcriptase inhibitors.
A a Senior Application Scientist, I will now construct the comprehensive guide on the
A Comparative Guide to Pyridinone-Based HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of HIV-1 and the Role of Reverse Transcriptase
Human Immunodeficiency Virus Type 1 (HIV-1) remains a formidable global health challenge. The virus's replication cycle is critically dependent on a unique enzyme, Reverse Transcriptase (RT), which converts the viral RNA genome into DNA for integration into the host cell's genome.[1][2] This process, known as reverse transcription, is a hallmark of retroviruses and a primary target for antiretroviral therapy (ART).[1]
Among the classes of drugs developed to thwart this process are the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike their nucleoside counterparts (NRTIs), NNRTIs do not need intracellular activation and are not incorporated into the growing DNA chain. Instead, they bind directly to a hydrophobic, allosteric pocket on the RT enzyme, inducing a conformational change that disrupts the catalytic site and halts DNA synthesis.[2][3] The pyridinone chemical scaffold has emerged as a particularly important and versatile core in the development of potent and selective NNRTIs.[4]
This guide provides a comparative analysis of key pyridinone-based NNRTIs, focusing on their mechanism of action, potency, resistance profiles, and the experimental methodologies used for their evaluation.
The Pyridinone Scaffold: A Privileged Structure for RT Inhibition
The pyridine-2(1H)-one, or pyridinone, core has proven to be a highly effective scaffold for designing NNRTIs.[4] Its chemical properties allow for strategic modifications that can enhance binding affinity, improve pharmacokinetic properties, and, crucially, maintain activity against drug-resistant viral strains.[4][5]
Molecular docking studies reveal that the pyridinone core typically establishes key interactions within the NNRTI binding pocket (NNIBP). A critical hydrogen bond often forms between the NH group of the pyridinone ring and the carbonyl oxygen of the conserved Lys101 residue in the RT enzyme, anchoring the inhibitor in place.[4][6] Various substitutions on the pyridinone ring can then be optimized to form favorable hydrophobic and π-π stacking interactions with other residues in the pocket, such as Tyr181, Tyr188, Phe227, and Trp229.[4]
Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase
The binding of a pyridinone NNRTI to the allosteric pocket of HIV-1 RT triggers a cascade of structural changes that ultimately stall the DNA polymerization process. This noncompetitive inhibition is a key feature of the class.
Caption: Mechanism of Pyridinone NNRTI Action on HIV-1 RT.
Comparative Analysis of Key Pyridinone Inhibitors
While many pyridinone derivatives have been synthesized and tested, this section focuses on a comparison between an early-generation compound (Nevirapine, which has a related structure and mechanism) and a next-generation compound, Doravirine, to illustrate the evolution of this class.
| Inhibitor | Wild-Type HIV-1 IC₅₀ / EC₅₀ | Key Advantages | Key Limitations |
| Nevirapine | ~10-100 nM (IC₅₀) | First NNRTI approved; rapid viral load reduction. | Low genetic barrier to resistance (single mutation); significant side effects (rash, hepatotoxicity). |
| Doravirine | ~11-19 nM (EC₅₀) | High potency; favorable resistance profile against common NNRTI mutations; improved side effect profile (fewer CNS effects than Efavirenz).[7][8][9][10] | Reduced efficacy in patients with high baseline viral loads in some early studies.[8] |
Potency and Efficacy
Early pyridinone derivatives demonstrated potent inhibition of HIV-1 RT in the nanomolar range.[11] The evolution to compounds like Doravirine maintained this high potency while significantly improving other pharmacological properties. In clinical trials, Doravirine (100 mg once daily) demonstrated non-inferior viral suppression compared to Efavirenz at 48 weeks (77.8% vs. 78.7% achieving viral load <40 copies/mL).[8] This comparable efficacy, coupled with a superior side effect profile, highlights the advancements made in the pyridinone class.
Resistance Profiles: The Critical Hurdle
A major drawback of early NNRTIs was the rapid emergence of drug-resistant mutations.[12] A single amino acid change, such as K103N or Y181C, could confer high-level resistance.[12] The development of newer pyridinone derivatives has focused on creating more flexible molecules that can adapt to mutations within the binding pocket.[4]
-
K103N and Y181C: These are two of the most common mutations selected by first-generation NNRTIs. The K103N mutation can sterically hinder the entry of the drug into the binding pocket, while Y181C disrupts crucial π-π stacking interactions.[12][4]
-
Doravirine's Resilience: Doravirine was specifically designed to be effective against these common resistant strains.[10] Its structure allows it to maintain potent inhibitory activity against virus variants carrying K103N, Y181C, or other key resistance mutations.[13] Recent surveillance data from 2018-2024 shows that the prevalence of Doravirine-associated resistance mutations remains low, at around 2-3%.[14]
| Mutation | Effect on Nevirapine | Effect on Doravirine |
| K103N | High-level resistance | Minimal impact on activity |
| Y181C | High-level resistance | Minimal impact on activity |
| G190A | Resistance | Minimal impact on activity |
Clinical Comparison: Doravirine vs. Efavirenz
Head-to-head clinical trials provide the most robust data for comparison. A Phase IIb trial directly compared Doravirine to Efavirenz, a widely used NNRTI.
-
Efficacy: At 48 weeks, both drugs showed similar rates of viral suppression.[8]
-
Safety and Tolerability: The key differentiator was the side effect profile. Doravirine was associated with significantly fewer central nervous system (CNS) side effects. For instance, dizziness was reported in 6.5-9.3% of Doravirine recipients compared to 25.9-27.8% for Efavirenz.[7][10] Similarly, abnormal dreams and nightmares were substantially less frequent with Doravirine.[7][10] This improved tolerability is a major clinical advantage.
Experimental Protocols for NNRTI Evaluation
The characterization of novel pyridinone inhibitors relies on a standardized set of biochemical and cell-based assays. These protocols must be robust and include appropriate controls to ensure data integrity.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant HIV-1 RT is used for consistency and availability.
-
Template/Primer: A synthetic template like poly(rA) with an oligo(dT) primer mimics the viral RNA/DNA hybrid and is a standard substrate for measuring polymerase activity.
-
Detection Method: A non-radioactive, colorimetric ELISA-based method is preferred for safety and ease of use.[15] This method quantifies the amount of biotin-labeled DNA synthesized, which is inversely proportional to the inhibitor's potency.
-
Controls: A "no inhibitor" control (DMSO vehicle) represents 100% enzyme activity, while a "no enzyme" control establishes the background signal. A known NNRTI (e.g., Nevirapine or Doravirine) is used as a positive control for inhibition.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture molecule (e.g., streptavidin). Wash and block the plate.
-
Reaction Mix Preparation: Prepare a master mix containing reaction buffer, a poly(rA) template, biotin-labeled dUTP, and unlabeled dATP.
-
Inhibitor Preparation: Serially dilute the test pyridinone compounds in DMSO and then into the assay buffer.
-
Enzyme Reaction:
-
Add the reaction mix to each well.
-
Add the diluted test compounds, vehicle control (DMSO), and positive control inhibitor.
-
Initiate the reaction by adding a standardized amount (e.g., 1 ng) of recombinant HIV-1 RT to each well (except the "no enzyme" control).[15]
-
Incubate at 37°C for 1-2 hours.[15]
-
-
Detection:
-
Stop the reaction and transfer the contents to the coated microplate.
-
Incubate to allow the biotin-labeled DNA product to bind to the streptavidin.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the color development and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using a non-linear regression model.
Sources
- 1. iapac.org [iapac.org]
- 2. youtube.com [youtube.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doravirine works as well as efavirenz with fewer CNS side-effects | aidsmap [aidsmap.com]
- 8. You are being redirected... [i-base.info]
- 9. Doravirine dose selection and 96-week safety and efficacy versus efavirenz in antiretroviral therapy-naive adults with HIV-1 infection in a Phase IIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thebodypro.com [thebodypro.com]
- 11. pnas.org [pnas.org]
- 12. Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. HIV-1 Drug Resistance Trends in the Era of Modern Antiretrovirals: 2018–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xpressbio.com [xpressbio.com]
A Researcher's Guide to the In Vivo Efficacy of Antibacterial 4-Hydroxy-2-pyridones
The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. Among the promising candidates are the 4-hydroxy-2-pyridones, a class of compounds known for their metal-chelating properties. This guide provides a comprehensive overview of the in vivo efficacy of these agents, offering a comparative analysis of key compounds, detailed experimental protocols for their evaluation, and an exploration of their mechanism of action. This resource is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of antibacterial therapeutics.
The Therapeutic Potential of 4-Hydroxy-2-pyridones
4-Hydroxy-2-pyridones are heterocyclic organic compounds characterized by a pyridone ring with a hydroxyl group at the 4-position. Their therapeutic potential as antibacterial agents stems from their ability to act as bidentate chelators of essential metal ions, particularly divalent cations like iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺). By sequestering these metal ions, 4-hydroxy-2-pyridones disrupt crucial bacterial metalloenzymes involved in vital cellular processes, leading to bacterial growth inhibition and, in some cases, cell death. This mechanism of action is distinct from many conventional antibiotics, suggesting that 4-hydroxy-2-pyridones could be effective against multidrug-resistant (MDR) pathogens.
Comparative In Vivo Efficacy of Preclinical 4-Hydroxy-2-pyridone Candidates
The translation of in vitro activity to in vivo efficacy is a critical step in the development of any new antibacterial agent. Several 4-hydroxy-2-pyridone derivatives have been evaluated in various animal models of infection, demonstrating promising results against a range of clinically relevant bacteria. The following table summarizes the in vivo efficacy of selected 4-hydroxy-2-pyridones from preclinical studies.
| Compound/Analogue | Target Pathogen | Infection Model | Key Efficacy Findings | Reference |
| Polycitrulline | Staphylococcus aureus | Murine skin infection model | Significantly reduced bacterial load in skin lesions compared to untreated controls. | |
| Aurachin RE derivatives | Mycobacterium tuberculosis | Not specified in abstract | Showed significant activity against M. tuberculosis. | |
| Hydroxypyridone-cephalosporin | Carbapenem-resistant Acinetobacter baumannii | Murine thigh and lung infection models | Demonstrated significant efficacy, reducing bacterial burden in both thigh and lung infections. | |
| Various derivatives | Staphylococcus aureus | Not specified in abstract | Several derivatives exhibited potent antibacterial activity. |
Experimental Protocol: Murine Thigh Infection Model
The murine thigh infection model is a widely used and well-characterized model for evaluating the in vivo efficacy of antibacterial agents. It allows for the quantitative assessment of bacterial burden in a localized tissue infection.
Step-by-Step Methodology
-
Animal Preparation:
-
Use specific-pathogen-free female ICR mice (or other suitable strain), typically 6-8 weeks old.
-
Acclimate the animals to the laboratory conditions for at least 3 days prior to the experiment.
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to render the mice more susceptible to infection. This is a critical step for establishing a robust infection with many pathogens.
-
-
Inoculum Preparation:
-
Grow the bacterial strain of interest (e.g., Acinetobacter baumannii) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 10⁶ colony-forming units (CFU)/mL).
-
-
Infection:
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.
-
-
Compound Administration:
-
Initiate treatment at a predetermined time post-infection (e.g., 2 hours).
-
Administer the 4-hydroxy-2-pyridone test compound and a vehicle control via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). The dosing regimen (dose and frequency) should be based on prior pharmacokinetic and pharmacodynamic studies.
-
-
Endpoint Analysis:
-
At a specified time point (e.g., 24 hours post-infection), humanely euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the bacterial load (CFU/g of tissue).
-
Experimental Workflow Diagram
Caption: Workflow of the murine thigh infection model for in vivo antibacterial efficacy testing.
Mechanism of Action: Targeting Metalloenzymes
The primary antibacterial mechanism of 4-hydroxy-2-pyridones is the chelation of essential metal ions from the active sites of bacterial metalloenzymes. This sequestration of metal cofactors inhibits enzyme function, leading to the disruption of critical metabolic pathways.
Key Metalloenzyme Targets
-
Peptide Deformylase (PDF): A metalloenzyme essential for bacterial protein synthesis.
-
Histone Deacetylase (HDAC): While primarily studied in eukaryotes, bacterial HDAC-like enzymes are emerging as potential targets.
-
Metallo-β-lactamases (MBLs): Enzymes responsible for resistance to β-lactam antibiotics. Dual-action molecules that combine a 4-hydroxy-2-pyridone with a β-lactam have been explored.
Diagram of Mechanism of Action
A Researcher's Guide to Comparing the Cytotoxicity of Pyridinone Derivatives in Cancer Cell Lines
Pyridinone and its derivatives have garnered significant attention in medicinal chemistry and oncology, emerging as a promising class of heterocyclic compounds with a broad spectrum of anti-proliferative activities against various human tumor cell lines.[1][2][3] These compounds, characterized by their versatile scaffold, can be synthesized through various established condensation reactions, allowing for the manipulation of their physicochemical properties to enhance their biological activity.[4][5] The anticancer effects of pyridinone derivatives are multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[1][6][7]
This guide offers a comparative analysis of the cytotoxic performance of several pyridinone derivatives across a panel of human cancer cell lines. We will delve into supporting experimental data, outline the detailed methodologies used to evaluate their efficacy, and explore the underlying mechanisms of action that contribute to their anticancer properties. This objective comparison is intended to aid researchers, scientists, and drug development professionals in the selection and advancement of promising lead compounds.
Comparative Cytotoxicity of Pyridinone Derivatives
The potency of a potential anticancer compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation. The lower the IC50 value, the greater the potency of the compound. The following table summarizes the IC50 values for various pyridinone derivatives against several human cancer cell lines, collated from recent preclinical studies.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Source |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin (1.93) | [6][8] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin (1.93) | [6][8] |
| Compound 20i | MCF-7 (Breast) | 2.14 | Doxorubicin (1.43) | [6] |
| Compound 20c | MCF-7 (Breast) | 2.56 | Doxorubicin (1.43) | [6] |
| Compound 1e | MCF-7 (Breast) | 16.05 | Cisplatin | [2][6] |
| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | - | [9] |
| Compound 4d | HepG2 (Liver) | 6.95 ± 0.34 | - | [1] |
| Spiro-pyridine 7 | HepG2 (Liver) | 8.90 ± 0.6 | Doxorubicin (4.50) | [1][10] |
| Compound 4c | HCT-116 (Colon) | 7.15 ± 0.35 | - | [1] |
| Compound 5l | HCT-116 (Colon) | 2.71 ± 0.16 | Doxorubicin (3.10) | [11] |
| Compound 5l | A549 (Lung) | 3.22 ± 0.2 | Doxorubicin (2.93) | [11] |
| Spiro-pyridine 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | Doxorubicin (12.49) | [1][10] |
| Compound 4c | PC3 (Prostate) | 13.64 ± 0.67 | - | [1] |
Mechanisms of Action: More Than Just Cell Death
The efficacy of pyridinone derivatives stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer.[4] Their mechanisms of action are diverse and can be broadly categorized into the induction of apoptosis and cell cycle arrest.[6]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents, including pyridinone derivatives, exert their effects by triggering this cellular suicide program in cancer cells. For instance, spiro-pyridine derivative 7 has been shown to significantly increase the apoptosis rate in Caco-2 cells from 1.92% in untreated cells to 42.35% following treatment.[1][10] This is often achieved through the modulation of key apoptotic proteins. Compound 7, for example, activates the pro-apoptotic Bax gene while suppressing the anti-apoptotic Bcl-2 gene.[10] Similarly, compound 5l was found to enhance the expression of Bax, cytochrome C, p53, caspase-3, and caspase-9, all of which are critical players in the apoptotic cascade.[11]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Pyridinone derivatives can halt this relentless division by inducing cell cycle arrest at specific checkpoints. Certain anticancer pyridines have been observed to cause G2/M phase arrest in liver and breast cancer cells.[6][12] This is often associated with the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21, and the downregulation of cell cycle-associated proteins like cyclin D1.[6][12] Compound 10l has been shown to induce G0-G1 phase cell cycle arrest in the A549 lung cancer cell line.[13] By preventing cancer cells from progressing through the cell cycle, these compounds effectively inhibit tumor growth.
The following diagram illustrates the dual mechanisms of action of certain pyridinone derivatives, leading to cancer cell death.
Caption: Dual mechanisms of action of pyridinone derivatives.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The MTT and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for in vitro cytotoxicity screening.[14][15]
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinone derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is recommended.
The following diagram outlines the workflow for the MTT assay.
Caption: MTT assay experimental workflow.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[14] The bright-pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[17][18] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[18] This assay is not dependent on the metabolic activity of the cells and therefore shows less interference with test compounds compared to formazan-based assays.[18]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate until they reach the desired confluence.[17]
-
Compound Treatment: Treat the cells with the experimental compounds as described for the MTT assay.
-
Cell Fixation: Remove the culture medium and add 50-100 µL of 10% trichloroacetic acid (TCA) to each well to fix the cells.[17] Incubate the plates at 4°C for at least 1 hour.[17]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[17] Air-dry the plates completely.[17]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye.[18]
-
Solubilization: Air-dry the plates again. Add 100-200 µL of a suitable solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound SRB dye.[17]
-
Absorbance Measurement: After thorough mixing, measure the absorbance at an appropriate wavelength (e.g., 540 nm or 565 nm) using a microplate spectrophotometer.[17][18]
The following diagram illustrates the workflow for the SRB assay.
Caption: SRB assay experimental workflow.
Conclusion
The pyridinone scaffold represents a privileged structure in the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, operating through well-defined mechanisms such as the induction of apoptosis and cell cycle arrest. The comparative data presented, along with the detailed experimental protocols, provide a solid foundation for researchers to build upon in their quest for more effective cancer therapies. Future work should continue to explore the structure-activity relationships of these compounds to optimize their potency and selectivity, ultimately leading to the development of clinically viable drug candidates.
References
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray.
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Spandidos Publications.
-
Head-to-Head Comparison of 2-Pyridone Derivatives in Cancer Cell Lines. Benchchem.
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
-
Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ResearchGate.
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.
-
MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
-
Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays). ZELLX.
-
Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers. Benchchem.
-
Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. ScienceDirect.
-
A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. ResearchGate.
-
Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information.
-
DATA SHEET SRB Cytotoxicity Assay. Canvax.
-
MTT assay protocol. Abcam.
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. ResearchGate.
-
MTT Cell Proliferation Assay. ATCC.
-
Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate.
-
Cell Viability Assays. National Center for Biotechnology Information.
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
-
Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. MDPI.
-
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. National Center for Biotechnology Information.
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Center for Biotechnology Information.
-
Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. National Center for Biotechnology Information.
-
Pharmacological Evaluation of Aldehydic-Pyrrolidinedione Against HCT-116, MDA-MB231, NIH/3T3, MCF-7 Cancer Cell Lines, Antioxidant and Enzyme Inhibition Studies. National Center for Biotechnology Information.
-
Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. ScienceDirect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, ensuring the protection of both laboratory personnel and the environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific excellence.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
Analogous compounds are often classified with the following warnings:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[2][3]
The presence of a nitrile group (−C≡N) also necessitates caution, as nitriles can be toxic.[4] Furthermore, improper disposal could lead to the contamination of aqueous environments. Pyridine derivatives, while in some cases biodegradable, can be toxic to aquatic life.[5][6] Therefore, a dedicated and informed disposal protocol is not merely a regulatory formality but a critical component of responsible research.
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk and ensure regulatory compliance.
Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, ensure the following safety measures are in place:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Ventilation: All handling of the compound, including waste, should be conducted within a certified chemical fume hood.[7]
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Non-Halogenated Organic Waste."[7] The container must be made of a material compatible with organic compounds and have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile directly into the designated waste container.
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a compatible liquid waste container. Do not mix with halogenated solvents.[7]
-
Step 3: In-Lab Storage of Hazardous Waste
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from general traffic and incompatible materials.
-
Segregation: Ensure the container is stored separately from strong oxidizing agents, acids, and bases to prevent any potential reactions.[9]
-
Container Integrity: Keep the container closed at all times except when adding waste.[8][10]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines), contact your institution's EHS department to arrange for pickup.[7]
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal.[7]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile.
Caption: Disposal workflow for 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile.
Quantitative Data Summary: Hazard Classifications of Analogous Compounds
For a clearer understanding of the potential risks, the following table summarizes the GHS hazard classifications for similar chemical structures.
| Hazard Class | GHS Hazard Statement | Representative Analogous Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-[2] |
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is a non-negotiable aspect of rigorous scientific practice. By adhering to this comprehensive guide, you not only comply with safety regulations but also uphold the principles of responsible research. This commitment to safety builds a foundation of trust and ensures that your valuable work contributes positively to the scientific community and beyond.
References
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC. (n.d.).
- (PDF) Degradation of Pyridines in the Environment - ResearchGate. (n.d.).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- Microbial Degradation of Pyridine and Its Derivatives - ResearchGate. (n.d.).
- Nitriles Waste Compatibility - CP Lab Safety. (n.d.).
- 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | C7H6N2O2 - PubChem. (n.d.).
- chemical waste disposal guidelines - Clark County School District. (n.d.).
- Nitrile - Wikipedia. (n.d.).
- Hazardous Waste Disposal Guidelines - Purdue University. (n.d.).
- 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - PubChem. (n.d.).
- 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - PubChem. (n.d.).
Sources
- 1. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O | CID 10606782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | C7H6N2O2 | CID 79516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. purdue.edu [purdue.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. ccsd.net [ccsd.net]
A Comprehensive Guide to Personal Protective Equipment for Handling 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile and Related Cyanopyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of laboratory safety requires a deep understanding of the materials in use. This guide provides essential, immediate safety and logistical information for handling 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile and structurally similar cyanopyridone derivatives. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the products themselves.
Core Principles of Protection
When handling cyanopyridone derivatives, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The selection of PPE must create a reliable barrier against these hazards. The following recommendations are based on a synthesis of hazard information for closely related compounds and general best practices for handling fine chemicals.
Recommended Personal Protective Equipment
A risk assessment should always be performed before handling any chemical to ensure the selected PPE is appropriate for the specific laboratory conditions and procedures.[2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile or Neoprene). | To prevent skin contact, which can cause irritation.[3][4] Powder-free gloves are recommended to avoid aerosolization of the chemical. |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.[4] | To protect against serious eye irritation from dust or splashes.[1] Standard safety glasses do not provide a complete seal and are insufficient. |
| Skin and Body Protection | A disposable gown or a clean lab coat.[4] Consider coveralls for larger quantities or when significant dust generation is anticipated. | To protect the skin from irritation and prevent contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls do not adequately prevent exposure to dust.[2][3] The type of respirator should be selected based on a thorough risk assessment. | To prevent respiratory tract irritation from inhaling fine dust particles.[1] Engineering controls, such as working in a fume hood or a glove box, are the preferred method for minimizing inhalation exposure. |
Step-by-Step Guide to Safe Handling
-
Preparation and Inspection:
-
Before entering the laboratory, ensure you are familiar with the location and operation of all safety equipment, including eyewash stations and safety showers.
-
Inspect all PPE for any signs of damage, such as tears or punctures, before use.
-
-
Donning PPE:
-
The following diagram illustrates the recommended sequence for donning PPE to ensure maximum protection.
A simplified workflow for the proper sequence of donning PPE. -
-
Handling the Compound:
-
Doffing and Disposal of PPE:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][8] If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[8] If respiratory irritation or other symptoms develop, seek medical attention.[5]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6][7]
Spill and Disposal Plan
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7]
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal: Dispose of waste material and contaminated PPE in accordance with all local, state, and federal regulations.[4][7]
By adhering to these guidelines, you can significantly minimize the risks associated with handling 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile and its derivatives, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Apollo Scientific. (2024, May 15). Safety Data Sheet for 3-CYANOPYRIDINE.
- Fisher Scientific. (2025, December 22). Safety Data Sheet for 3-Cyanopyridine.
- Apollo Scientific. (n.d.). Safety Data Sheet for 4-Cyanopyridine.
- TCI Chemicals. (2024, November 30). Safety Data Sheet for 3,5-Dichloro-2-cyanopyridine.
- Jubilant Ingrevia. (n.d.). 3-Cyanopyridine Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy, free radical.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet for 1-Amino-4-hydroxy-2-phenoxyanthraquinone.
- FUJIFILM Wako Pure Chemical Corporation. (2025, April 17). Safety Data Sheet for 4-Hydroxy-4-methyl-2-pentanone.
- ChemicalBook. (n.d.). 53422-09-6(1,6-dihydro-2-hydroxy-1-methyl-6-oxonicotinonitrile) Product Description.
- PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-.
- Fisher Scientific. (2023, September 25). Safety Data Sheet for 4-Hydroxy-4-methyl-2-pentanone.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
- ChemWhat. (n.d.). 4-HYDROXY-6-METHYL-3-NITRO-2-PYRIDONE CAS#: 4966-90-9.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for Methyl 2,4-dihydroxy-6-methylnicotinate.
Sources
- 1. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | C7H6N2O2 | CID 79516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
